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ATTO488-ProTx-II

Cat. No.: B1573959
M. Wt: 3826,66 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO488-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7  with an IC50 value of around 300 pM, Nav1.2,  Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively.

Properties

Molecular Weight

3826,66 g/mol

Origin of Product

United States

Foundational & Exploratory

ATTO488-ProTx-II: A Technical Guide to its Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO488-ProTx-II is a fluorescently labeled peptide toxin that serves as a high-affinity and selective probe for studying the voltage-gated sodium channel Nav1.7, a key target in pain research. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data on its interaction with various ion channels.

ProTx-II, a 30-amino acid peptide derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent inhibitor of specific voltage-gated sodium (Nav) and calcium (Cav) channels.[1][2] The conjugation of the fluorescent dye ATTO 488 to ProTx-II allows for the visualization and tracking of the toxin's binding to its target channels, making it a valuable tool for a range of applications, including fluorescence microscopy, flow cytometry, and high-content screening.[3][4]

Mechanism of Action

This compound retains the core mechanism of its unlabeled counterpart, ProTx-II, acting as a gating modifier toxin . Unlike pore blockers that physically occlude the ion conduction pathway, ProTx-II inhibits channel function by modulating the voltage-dependent gating machinery.[5]

Specifically, ProTx-II binds to the extracellular S3-S4 linker of the voltage sensor domain II (VSD-II) of the Nav channel.[1] This interaction effectively "traps" the voltage sensor in its resting or closed conformation.[3] By preventing the outward movement of the S4 voltage-sensing segment in response to membrane depolarization, ProTx-II inhibits the channel from transitioning to the open state, thereby blocking sodium ion influx. This leads to a shift in the voltage-dependence of activation to more positive potentials.[5]

The ATTO 488 fluorophore, with an excitation maximum at 500 nm and an emission maximum at 520 nm, is a hydrophilic dye that facilitates the visualization of the toxin's localization on the cell membrane where Nav channels are expressed.[3] Studies have shown that the pharmacological properties of ProTx-II are well-preserved in its ATTO 488-conjugated form.[3][4]

Quantitative Data: Inhibitory Activity of ProTx-II and Analogs

The inhibitory potency of ProTx-II and its fluorescent analog, this compound, has been quantified across various voltage-gated ion channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from electrophysiological studies.

ToxinChannelCell LineIC50 (nM)Reference
ProTx-IIhNav1.7HEK2930.3[4]
ProTx-IIhNav1.1HEK29330[4]
ProTx-IIhNav1.2HEK293150[4]
ProTx-IIhNav1.3HEK293100[4]
ProTx-IIhNav1.4HEK293100[4]
ProTx-IIhNav1.5HEK29330[4]
ProTx-IIhNav1.6HEK293100[4]
This compoundhNav1.7CHO~10[3]
ProTx-IIhCav3.1HEK293800[6]
ProTx-IIhCav3.2HEK293Preferential Blocker[2]

Experimental Protocols

Electrophysiological Recording (Automated Patch-Clamp)

This protocol outlines the methodology for assessing the inhibitory effect of this compound on Nav channels using automated patch-clamp electrophysiology.[3]

1. Cell Culture:

  • Stably transfected Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing the Nav channel of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For recording, cells are harvested using a non-enzymatic cell dissociation solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

3. Recording Procedure:

  • Automated patch-clamp recordings are performed using a high-throughput system.

  • Cells are captured and a whole-cell configuration is established.

  • Membrane currents are recorded in voltage-clamp mode.

  • To elicit Nav channel currents, cells are held at a holding potential of -100 mV and depolarized with a test pulse to 0 mV for 20 ms.

  • A series of increasing concentrations of this compound are applied to the external solution.

  • The peak inward current is measured at each concentration to determine the dose-dependent inhibition.

Fluorescence Imaging

This protocol describes the use of this compound for visualizing Nav1.7 channels in live cells.[1]

1. Cell Preparation:

  • CHO cells stably expressing hNav1.7 and non-transfected CHO cells (as a negative control) are plated on glass-bottom dishes.

  • Dorsal Root Ganglion (DRG) neurons can also be used to visualize endogenous Nav1.7.

2. Labeling:

  • Cells are incubated with this compound (e.g., 200 nM for DRG neurons, 1 µM for CHO-hNav1.7) in the culture medium for a specified time (e.g., 15 minutes) at room temperature.[1]

  • For nuclear counterstaining, a fluorescent nuclear dye (e.g., Hoechst or DAPI) can be added.

3. Imaging:

  • Cells are washed with a physiological saline solution to remove unbound toxin.

  • Imaging is performed using a confocal microscope.

  • The ATTO 488 fluorophore is excited using a 488 nm laser line, and emission is collected between 500 and 550 nm.

  • The nuclear stain is excited and its emission collected according to its specific spectral properties.

Mandatory Visualizations

Mechanism_of_Action cluster_membrane Cell Membrane Nav_channel Extracellular Nav Channel (Closed State) Intracellular Inhibition Channel Activation Inhibited Nav_channel:f1->Inhibition VSD Voltage Sensor Domain II (VSD-II) ATTO488_ProTxII This compound ATTO488_ProTxII->VSD Binds to VSD-II

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_imaging Fluorescence Imaging E1 Cell Culture (Nav-expressing cells) E2 Automated Patch-Clamp E1->E2 E3 Whole-cell Recording E2->E3 E4 Apply this compound E3->E4 E5 Measure Current Inhibition E4->E5 E6 Determine IC50 E5->E6 I1 Cell Plating I2 Incubate with this compound I1->I2 I3 Wash Unbound Toxin I2->I3 I4 Confocal Microscopy I3->I4 I5 Visualize Channel Localization I4->I5

Caption: Experimental Workflow for Characterization.

References

ATTO488-ProTx-II: A High-Affinity Fluorescent Probe for the Nav1.7 Ion Channel

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This has spurred significant interest in the development of selective Nav1.7 inhibitors as potential non-opioid analgesics. ProTx-II, a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, has emerged as a valuable pharmacological tool due to its high affinity and selectivity for Nav1.7. To facilitate the study of Nav1.7 in various experimental paradigms, a fluorescently labeled version of this peptide, ATTO488-ProTx-II, has been developed. This technical guide provides a comprehensive overview of this compound, its properties, and its application as a fluorescent probe for Nav1.7, with a focus on quantitative data, detailed experimental protocols, and visual workflows.

Core Properties of ProTx-II and ATTO488

ProTx-II is a 30-amino acid peptide that acts as a gating modifier of Nav channels. It selectively binds to the voltage-sensing domain (VSD) of Nav1.7, specifically to the S3-S4 loop in domain II, thereby inhibiting channel activation. The conjugation of the fluorescent dye ATTO488 to ProTx-II has been optimized to preserve the pharmacological properties of the native peptide, making this compound a potent and specific tool for visualizing and quantifying Nav1.7 channels.

Binding Affinity and Selectivity of ProTx-II

The inhibitory potency of ProTx-II has been characterized across various Nav channel subtypes, demonstrating its remarkable selectivity for Nav1.7. While the direct IC50 of the ATTO488 conjugate is not extensively published, it is established to emulate the pharmacological properties of the unlabeled ProTx-II.

TargetIC50 (Inhibitory Concentration 50%)Reference(s)
hNav1.7 ~0.3 nM [1][2]
hNav1.241 nM[3]
hNav1.579 nM[3]
hNav1.626 nM[3]

Table 1: Inhibitory potency (IC50) of unlabeled ProTx-II against various human voltage-gated sodium channel (hNav) subtypes.

Photophysical Properties of ATTO488

The ATTO488 dye is a hydrophilic fluorescent label known for its high fluorescence quantum yield and photostability, making it well-suited for various fluorescence-based applications.

PropertyValue
Excitation Maximum (λex)501 nm
Emission Maximum (λem)523 nm
Molar Extinction Coefficient90,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield0.80

Table 2: Photophysical properties of the ATTO488 fluorescent dye.

Mechanism of Action and Experimental Workflow

This compound provides a fluorescent readout of Nav1.7 channel presence and localization. The underlying principle involves the specific binding of the ProTx-II moiety to the channel, allowing for visualization and analysis via the covalently linked ATTO488 fluorophore.

Mechanism of Action of ProTx-II on Nav1.7 ProTxII ProTx-II Binding Specific Binding ProTxII->Binding Nav17 Nav1.7 Channel (Voltage-Sensing Domain II) Nav17->Binding Inhibition Inhibition of Channel Activation Binding->Inhibition NoAP Reduced Action Potential Firing Inhibition->NoAP

ProTx-II binds to Nav1.7, inhibiting its activation.

A typical experimental workflow for utilizing this compound for cell labeling and imaging is outlined below. This workflow can be adapted for various applications, including fluorescence microscopy and flow cytometry.

General Workflow for Cell Labeling and Imaging CellCulture 1. Cell Culture (Nav1.7-expressing cells) ProbeIncubation 2. Incubation with This compound CellCulture->ProbeIncubation Washing 3. Washing Steps (to remove unbound probe) ProbeIncubation->Washing Imaging 4. Fluorescence Imaging (Microscopy or Flow Cytometry) Washing->Imaging Analysis 5. Data Analysis (Quantification of fluorescence) Imaging->Analysis

A stepwise process for labeling and imaging Nav1.7.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers. Optimization may be required depending on the specific cell type and experimental setup.

Cell Culture and Transfection

This protocol is suitable for transiently or stably expressing human Nav1.7 in cell lines such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

  • Cell Lines: HEK293 or CHO cells are commonly used for their low endogenous Nav channel expression.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection:

    • Seed cells in a suitable culture vessel to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with a plasmid encoding human Nav1.7 using a suitable transfection reagent according to the manufacturer's instructions.

    • For stable cell line generation, include a selection marker (e.g., neomycin resistance) and culture cells in the presence of the appropriate selection antibiotic.

    • Allow 24-48 hours for transient expression before proceeding with labeling experiments.

Fluorescence Microscopy of Live Cells

This protocol describes the labeling of Nav1.7-expressing cells with this compound for visualization by fluorescence microscopy.

  • Materials:

    • Nav1.7-expressing cells cultured on glass-bottom dishes or coverslips.

    • This compound stock solution (e.g., 1 µM in a suitable buffer).

    • Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Procedure:

    • Wash the cells twice with pre-warmed Imaging Buffer.

    • Prepare the labeling solution by diluting the this compound stock solution in Imaging Buffer to a final concentration of 100-200 nM.

    • Incubate the cells with the labeling solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with Imaging Buffer to remove unbound probe.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for ATTO488 (Excitation: ~490 nm, Emission: ~525 nm).

High-Throughput Screening (HTS) Assay

This compound can be employed in HTS campaigns to identify modulators of Nav1.7. A competitive binding assay format is often used.

High-Throughput Screening Workflow PlateCells 1. Plate Nav1.7-expressing cells in microplates AddCompounds 2. Add test compounds from a chemical library PlateCells->AddCompounds AddProbe 3. Add this compound at a fixed concentration AddCompounds->AddProbe Incubate 4. Incubate to allow for competitive binding AddProbe->Incubate ReadFluorescence 5. Read fluorescence intensity on a plate reader Incubate->ReadFluorescence IdentifyHits 6. Identify 'hits' (compounds that displace the fluorescent probe) ReadFluorescence->IdentifyHits

Workflow for identifying Nav1.7 modulators via HTS.
  • Assay Principle: Test compounds that bind to the same or an allosterically coupled site on Nav1.7 will displace this compound, leading to a decrease in the fluorescence signal associated with the cells.

  • Protocol Outline:

    • Plate Nav1.7-expressing cells in a high-density microplate (e.g., 384- or 1536-well).

    • Add test compounds from a chemical library at a desired screening concentration.

    • Add this compound at a concentration close to its Kd (dissociation constant) for Nav1.7.

    • Incubate the plate for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission settings.

    • A decrease in fluorescence intensity compared to control wells (containing no test compound) indicates potential binding of the test compound to Nav1.7.

Conclusion

This compound is a powerful and versatile fluorescent probe for the study of the Nav1.7 sodium channel. Its high affinity, selectivity, and excellent photophysical properties make it an invaluable tool for a range of applications, from basic research into channel localization and trafficking to high-throughput screening for novel Nav1.7-targeted therapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this probe in their investigations of this critical pain target.

References

ProTx-II Toxin: A Technical Guide to its Origin, Activity, and Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the ProTx-II toxin, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. We will cover its origin, biochemical properties, mechanism of action, and detailed protocols for its conjugation with the fluorescent dye ATTO 488. This document is intended to serve as a comprehensive resource for researchers utilizing ProTx-II in drug discovery and neuroscience research.

Introduction and Origin

ProTx-II (also known as β/ω-TRTX-Tp2a) is a 30-amino acid peptide neurotoxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] It belongs to the inhibitor cystine knot (ICK) family of peptide toxins, which are characterized by a highly stable, disulfide-rich structure.[1] This structural motif confers significant resistance to thermal and chemical degradation. ProTx-II has garnered substantial interest in the scientific community due to its unusually high affinity and selectivity for the human Nav1.7 sodium channel, a key player in pain signaling.[1][3] This makes ProTx-II a valuable pharmacological tool for studying pain pathways and a promising scaffold for the development of novel analgesics.[3][4]

Biochemical Properties of ProTx-II:

  • Source: Thrixopelma pruriens (Peruvian green velvet tarantula) venom.[1]

  • Molecular Weight: 3826.65 Da.[1]

  • Amino Acid Sequence: YCKWPLWCKKCWGMWDMWCSCKLSCWLC-NH2 (with disulfide bridges between Cys2-Cys17, Cys9-Cys22, and Cys15-Cys28).

  • Structure: Amphipathic peptide featuring an inhibitor cystine knot (ICK) backbone and a flexible C-terminal tail.[1]

Mechanism of Action

ProTx-II is classified as a "gating modifier" toxin.[5][6] Unlike pore blockers that physically obstruct the ion conduction pathway, ProTx-II inhibits channel function by altering the voltage-dependent gating mechanism.[5][6]

Specifically, ProTx-II targets the voltage-sensor domain (VSD) of voltage-gated sodium channels.[1] It binds to a novel site on the S3-S4 linker of domain II (VSD-II), a region critical for sensing changes in membrane potential.[1][7] By binding to the channel in its closed or resting state, ProTx-II traps the voltage sensor, making it more difficult for the channel to activate in response to depolarization.[5][7] This is observed electrophysiologically as a shift in the voltage-dependence of activation to more positive potentials.[1][5][6] The toxin effectively increases the threshold for action potential firing, thereby reducing neuronal excitability, particularly in nociceptors where Nav1.7 is highly expressed.[3]

ProTxII_Mechanism cluster_membrane Cell Membrane Nav17 Nav1.7 Channel (Closed State) NaInflux No Na+ Influx Nav17->NaInflux Remains closed VSDII Voltage Sensor (VSD-II) ProTxII ProTx-II Toxin ProTxII->Nav17 Binds to VSD-II Depolarization Membrane Depolarization Depolarization->Nav17 Fails to open channel NoAP Blocked Action Potential Propagation NaInflux->NoAP

ProTx-II inhibits Nav1.7 by trapping the voltage sensor.

Quantitative Activity Data

ProTx-II exhibits high selectivity for the Nav1.7 channel, with significantly lower potency against other sodium and calcium channel subtypes. This selectivity is a key attribute for its use as a specific pharmacological probe.

Channel SubtypeIC₅₀ ValueSpeciesNotes
hNav1.7 0.3 nM HumanHigh potency and selectivity.[1][3]
hNav1.130 - 150 nMHuman~100-fold less potent than on Nav1.7.[3]
hNav1.241 nMHuman[6]
hNav1.579 nMHuman[6]
hNav1.626 nMHuman[6]
hCav1.2Potent InhibitionHumanL-type calcium channel.[1]
hCav3.1Potent InhibitionHumanT-type calcium channel.[6]
hCav3.2Weak InteractionHumanT-type calcium channel.[1]

IC₅₀ values can vary depending on the experimental conditions and expression system used.

ATTO 488 Conjugation

Fluorescently labeling ProTx-II with a dye such as ATTO 488 allows for visualization and tracking of the toxin in various biological assays, including fluorescence microscopy and flow cytometry. The most common method for labeling peptides is through amine-reactive chemistry, targeting the primary amine at the N-terminus or the side chain of lysine residues. ProTx-II contains two lysine (K) residues in its sequence, making it an excellent candidate for this labeling strategy using an NHS-ester functionalized dye.

Conjugation_Workflow start Start dissolve_peptide Dissolve ProTx-II in Bicarbonate Buffer (pH 8.3) start->dissolve_peptide reaction Mix Peptide and Dye (3-fold molar excess of dye) Incubate 1 hr at RT, dark dissolve_peptide->reaction dissolve_dye Dissolve ATTO 488 NHS-Ester in Anhydrous DMSO dissolve_dye->reaction purification Purify Conjugate (Gel Filtration, e.g., Sephadex G-25) reaction->purification characterization Characterize Product (Spectroscopy, Mass Spec) purification->characterization end Store at -20°C characterization->end

Workflow for amine-reactive conjugation of ProTx-II.

Experimental Protocols

Protocol for ProTx-II Conjugation with ATTO 488 NHS-Ester

This protocol describes a representative method for labeling ProTx-II via primary amines using an N-hydroxysuccinimide (NHS) ester-activated dye.

Materials:

  • ProTx-II peptide (lyophilized)

  • ATTO 488 NHS-Ester (or similar amine-reactive dye)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Gel filtration column (e.g., Sephadex G-25)

Methodology:

  • Prepare Peptide Solution:

    • Dissolve 1 mg of ProTx-II in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3). The slightly alkaline pH is crucial for deprotonating the primary amines, making them nucleophilic and reactive with the NHS-ester.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve 1 mg of ATTO 488 NHS-Ester in 100 µL of anhydrous DMSO. NHS-esters are moisture-sensitive and will hydrolyze in the presence of water, so it is critical to use anhydrous solvent.

  • Conjugation Reaction:

    • Calculate the volume of the dye stock solution needed to achieve a 3-fold molar excess of dye relative to the peptide.

    • Add the calculated volume of ATTO 488 solution to the ProTx-II solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • The reaction mixture will contain the labeled peptide, unlabeled peptide, and hydrolyzed (unreacted) dye.

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the column with PBS. The higher molecular weight peptide conjugate will elute first, while the smaller, free dye molecules will be retained longer and elute later.

    • Collect the fractions containing the colored conjugate and monitor the separation by observing the fluorescence.

  • Characterization and Storage:

    • Determine the concentration and degree of labeling (DOL) of the purified ProTx-II-ATTO 488 conjugate using UV-Vis spectroscopy.

    • For long-term storage, aliquot the purified conjugate and store at -20°C or colder, protected from light.

Protocol for Electrophysiological Analysis (Whole-Cell Patch Clamp)

This is a generalized protocol for assessing the inhibitory effect of ProTx-II on Nav channels expressed in a heterologous system (e.g., HEK-293 cells).

Materials:

  • HEK-293 cells stably expressing the desired human Nav channel subtype (e.g., hNav1.7).

  • Patch clamp rig (amplifier, digitizer, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular solution (e.g., containing CsF to block K+ channels).

  • Extracellular solution (e.g., Tyrode's solution).

  • ProTx-II toxin stock solution.

Methodology:

  • Cell Preparation: Culture cells on glass coverslips to ~70% confluency.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a single, healthy-looking cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, establishing the "whole-cell" configuration.

  • Data Acquisition:

    • Hold the cell at a negative potential (e.g., -120 mV) to ensure all channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 mV increments) to elicit sodium currents and establish a baseline current-voltage (I-V) relationship.

  • Toxin Application:

    • Perfuse the recording chamber with an extracellular solution containing a known concentration of ProTx-II.

    • Allow several minutes for the toxin to equilibrate and bind to the channels.

  • Post-Toxin Recording:

    • Repeat the same series of depolarizing voltage steps to record currents in the presence of the toxin.

  • Analysis:

    • Measure the peak sodium current at each voltage step before and after toxin application.

    • Calculate the percentage of current inhibition at each concentration to generate a dose-response curve and determine the IC₅₀ value.

    • Analyze the voltage-dependence of activation by fitting the conductance-voltage relationship to a Boltzmann function to quantify the shift caused by ProTx-II.

References

ATTO488-ProTx-II: A Technical Guide for Studying Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO488-ProTx-II, a fluorescently labeled peptide toxin, and its application in the study of voltage-gated sodium channels (Nav). ProTx-II, derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent and selective inhibitor of the Nav1.7 subtype, a key target in pain research. The conjugation of ProTx-II with the bright and photostable fluorophore ATTO488 (λex 500nm, λem 520nm) provides a powerful tool for visualizing and investigating the localization, trafficking, and dynamics of Nav channels in live cells.

Core Concepts and Mechanism of Action

ProTx-II is a 30-amino acid peptide that belongs to the inhibitor cystine knot (ICK) family, characterized by a highly stable, disulfide-rich structure. It acts as a gating modifier toxin, inhibiting Nav channel function by shifting the voltage dependence of activation to more depolarized potentials. This mechanism involves the toxin binding to the voltage-sensor domain (VSD) of the channel, specifically the S3-S4 linker of domain II (VSD-II), effectively "trapping" the voltage sensor in its resting state and preventing channel opening. The interaction of ProTx-II with the lipid membrane is a prerequisite for its potent inhibitory activity on Nav1.7.

This compound retains the pharmacological properties of the unlabeled toxin, allowing for direct visualization of ProTx-II binding sites and, by extension, the localization of Nav channels. This fluorescent probe has been shown to specifically label cells expressing Nav1.7.

Quantitative Data: ProTx-II Pharmacology

The following tables summarize the inhibitory potency and binding affinity of ProTx-II and its derivatives for various voltage-gated sodium channel subtypes.

Table 1: Inhibitory Potency (IC50) of ProTx-II against Human Nav Channel Subtypes

Nav Channel SubtypeIC50 ValueReference(s)
hNav1.1~100-fold less potent than hNav1.7
hNav1.241 nM
hNav1.330-150 nM
hNav1.579 nM
hNav1.626 nM
hNav1.70.3 nM
hNav1.8~100-fold less potent than hNav1.7

Table 2: Binding Affinity (Kd) of ProTx-II Derivatives

LigandTargetKd ValueReference(s)
125I-ProTx-IIrecombinant hNav1.70.3 nM

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound and its biotinylated counterpart.

Protocol 1: Fluorescent Labeling of Cultured Cells with this compound for Confocal Microscopy

This protocol describes the procedure for labeling Nav channels in live cultured cells, such as HEK293 cells stably expressing a specific Nav subtype or primary neurons like dorsal root ganglion (DRG) neurons.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.

  • This compound (reconstituted in a suitable buffer, e.g., water with 0.1% BSA, and stored at -20°C).

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional).

  • Mounting medium with DAPI (for nuclear counterstaining, optional).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on the imaging substrate.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) HBS to remove any residual culture medium.

  • Labeling:

    • Dilute the this compound stock solution in pre-warmed HBS to the desired final concentration. A starting concentration of 100-200 nM is recommended, but the optimal concentration should be determined empirically. For specific labeling of Nav1.7, concentrations as low as 10-50 nM can be effective.

    • Incubate the cells with the this compound solution at 37°C for 15-30 minutes. Protect the cells from light during this and subsequent steps.

  • Washing: Gently wash the cells three times with pre-warmed HBS to remove unbound probe.

  • Imaging (Live Cells):

    • Immediately after the final wash, add fresh pre-warmed HBS to the cells.

    • Image the cells using a confocal microscope equipped with appropriate lasers and filters for ATTO488 (excitation ~490 nm, emission ~520 nm).

  • Fixation and Mounting (Optional):

    • After the final wash, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Seal the coverslips and allow the mounting medium to cure before imaging.

Protocol 2: Pull-Down Assay of Nav Channels using Biotinylated ProTx-II

This protocol outlines the enrichment of Nav channels from cell lysates using a biotinylated version of ProTx-II and streptavidin-coated beads.

Materials:

  • Cells expressing the target Nav channel.

  • Biotinylated ProTx-II.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet P-40 (or other suitable non-ionic detergent), protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Nonidet P-40).

  • Elution Buffer: 1x SDS-PAGE loading buffer.

  • Streptavidin-coated magnetic or agarose beads.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the solubilized proteins.

  • Bead Preparation:

    • Wash the streptavidin beads twice with Lysis Buffer to equilibrate them.

  • Bait-Prey Incubation:

    • Incubate the cell lysate with biotinylated ProTx-II (a starting concentration of 1-5 µg per 1 mg of total protein is recommended) for 2-4 hours at 4°C with gentle rotation.

  • Capture of Protein Complexes:

    • Add the pre-washed streptavidin beads to the lysate-toxin mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 1x SDS-PAGE loading buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

  • Analysis:

    • Centrifuge to pellet the beads and collect the supernatant.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the target Nav channel subunit.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflows.

G Mechanism of this compound Inhibition of Nav Channels cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) VSD Voltage-Sensor Domain (VSD-II) Pore Pore Domain Activation VSD Activation VSD->Activation Inhibits ATTO488_ProTx_II This compound ATTO488_ProTx_II->VSD Binds to VSD-II Depolarization Membrane Depolarization Depolarization->Activation Triggers Opening Channel Opening (Na+ Influx) Activation->Opening Leads to Blocked Channel Remains Closed Activation->Blocked

Caption: Mechanism of this compound action on Nav channels.

G Workflow for Fluorescent Labeling and Imaging Start Start: Cultured Cells Wash1 Wash with HBS Start->Wash1 Label Incubate with This compound Wash1->Label Wash2 Wash to Remove Unbound Probe Label->Wash2 Image Confocal Microscopy Wash2->Image End End: Image Analysis Image->End

Caption: Experimental workflow for cell labeling with this compound.

G Workflow for Pull-Down Assay Start Start: Cell Lysate Incubate Incubate with Biotinylated ProTx-II Start->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Wash Wash Beads Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and Western Blot Elute->Analyze End End: Protein Identification Analyze->End

Caption: Workflow for isolating Nav channels using a pull-down assay.

Conclusion

This compound is a highly valuable tool for researchers studying the pharmacology and cellular biology of voltage-gated sodium channels, particularly the Nav1.7 subtype. Its high affinity and selectivity, combined with the bright fluorescence of the ATTO488 dye, enable a range of applications from high-resolution imaging to biochemical assays. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the successful application of this powerful research tool in the laboratory.

Unveiling the Spectral Secrets of ATTO488-ProTx-II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core spectral properties and experimental applications of ATTO488-ProTx-II, a fluorescently labeled peptide designed to specifically target the Nav1.7 voltage-gated sodium channel, a key player in pain signaling pathways. This document provides a comprehensive overview of its characteristics, experimental methodologies, and the underlying biological mechanisms, serving as a vital resource for researchers in pain management, ion channel biophysics, and drug discovery.

Spectral and Pharmacological Properties

This compound is a conjugate of the potent and selective Nav1.7 channel blocker, ProTx-II, and the bright, photostable fluorescent dye, ATTO 488. The labeling of ProTx-II with ATTO 488 allows for the direct visualization and tracking of the peptide's interaction with its target ion channels.

Spectral Characteristics of ATTO 488

The spectral properties of this compound are primarily determined by the ATTO 488 fluorophore. While conjugation to a peptide can sometimes slightly alter the spectral characteristics of a dye, studies have shown that this compound retains the essential fluorescent properties of the free dye, making it a reliable tool for fluorescence-based assays.[1] The key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)501 nm[2]
Emission Maximum (λem)523 nm
Molar Extinction Coefficient (ε)90,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ)0.80
Pharmacological Profile of ProTx-II

ProTx-II is a 30-amino acid peptide derived from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It is a highly potent and selective inhibitor of the human Nav1.7 channel, a critical mediator of pain signals in peripheral sensory neurons.

PropertyValueReference
TargetVoltage-gated sodium channel Nav1.7[4]
Mechanism of ActionGating modifier; shifts the voltage dependence of activation to more depolarized potentials[4]
IC₅₀ for human Nav1.7~0.3 nM[4]
SelectivityHigh selectivity for Nav1.7 over other Nav channel subtypes[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily focusing on cell labeling and fluorescence quantification to study its interaction with Nav1.7 channels. These protocols are based on established research practices.[1]

Cell Culture and Preparation
  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 channel (CHO-hNav1.7) are commonly used. Wild-type CHO cells that do not express Nav1.7 serve as a negative control.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain the expression of the channel. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding for Experiments: For fluorescence microscopy, cells are seeded onto glass-bottom dishes or coverslips to allow for high-resolution imaging.

Labeling of Cells with this compound
  • Preparation of Labeling Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS). The final concentration for labeling experiments typically ranges from 100 nM to 1 µM.[5]

  • Incubation: Wash the cultured cells with PBS to remove any residual medium. Incubate the cells with the this compound labeling solution for a specified period (e.g., 20-30 minutes) at room temperature, protected from light.

  • Washing: After incubation, wash the cells multiple times with PBS to remove any unbound fluorescent peptide.

  • Counterstaining (Optional): To visualize the cell nuclei, a nuclear counterstain such as Hoechst or DAPI can be added during one of the final washing steps.

  • Imaging: The labeled cells are then imaged using a fluorescence microscope equipped with appropriate filters for the ATTO 488 dye (excitation around 488 nm, emission around 520 nm).

Fluorescence Quantification and Analysis
  • Image Acquisition: Acquire fluorescence images of both the this compound signal and the nuclear counterstain.

  • Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity.

  • Quantification Method:

    • Define regions of interest (ROIs) around individual cells or cell membranes.

    • Measure the mean fluorescence intensity within these ROIs.

    • To correct for background fluorescence, measure the intensity of a region with no cells and subtract it from the cellular fluorescence measurements.

    • Compare the fluorescence intensity of CHO-hNav1.7 cells with that of the negative control (wild-type CHO cells) to demonstrate the specificity of this compound binding to the Nav1.7 channel.

Visualizations

Signaling Pathway of ProTx-II Action

The following diagram illustrates the mechanism by which ProTx-II inhibits the Nav1.7 channel.

ProTxII_Mechanism cluster_membrane Cell Membrane Nav17 Nav1.7 Channel Voltage Sensor Domain (VSD) Pore Gate Nav17:vsd->Nav17:gate Opens SodiumInflux Sodium Ion Influx Nav17:gate->SodiumInflux Allows ProTxII This compound ProTxII->Nav17:vsd Binds to VSD Inhibition Inhibition of Activation Depolarization Membrane Depolarization Depolarization->Nav17:vsd Senses Activation Channel Activation ActionPotential Action Potential (Pain Signal) SodiumInflux->ActionPotential Initiates Inhibition->Nav17:gate Prevents Opening

Caption: Mechanism of ProTx-II inhibition of the Nav1.7 channel.

Experimental Workflow for Cell Labeling

This diagram outlines the typical workflow for a cell labeling experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis CellCulture Culture CHO-hNav1.7 and CHO cells Seeding Seed cells onto glass-bottom dishes CellCulture->Seeding PrepareSolution Prepare this compound labeling solution Seeding->PrepareSolution Incubate Incubate cells with fluorescent peptide PrepareSolution->Incubate Wash Wash to remove unbound peptide Incubate->Wash Counterstain Counterstain nuclei (optional) Wash->Counterstain ImageAcquisition Acquire images with fluorescence microscope Counterstain->ImageAcquisition Analysis Quantify fluorescence intensity ImageAcquisition->Analysis

Caption: Workflow for labeling cells with this compound.

Logical Relationship of Specificity

This diagram illustrates the logical basis for determining the binding specificity of this compound.

Specificity_Logic cluster_conditions Experimental Conditions cluster_observations Observations cluster_conclusion Conclusion Condition1 CHO-hNav1.7 cells + This compound Observation1 High Fluorescence Signal Condition1->Observation1 Condition2 CHO cells (no Nav1.7) + This compound Observation2 Low/No Fluorescence Signal Condition2->Observation2 Conclusion This compound specifically binds to Nav1.7 Observation1->Conclusion Observation2->Conclusion

Caption: Logic for determining this compound binding specificity.

References

An In-depth Technical Guide to Initial Investigations Using ATTO488-ProTx-II in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial experimental investigations using ATTO488-ProTx-II, a fluorescently labeled derivative of ProTx-II, in various cell lines. ProTx-II is a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, and is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. The conjugation of the bright and photostable fluorophore ATTO 488 allows for the direct visualization and quantification of the toxin's interaction with its target channels in cellular systems.

Quantitative Data Summary

The following tables summarize the key quantitative data for ProTx-II and its fluorescently labeled analog, this compound, from studies in various cell lines.

Table 1: Inhibitory Potency (IC50) of ProTx-II on Voltage-Gated Sodium (Nav) Channels
Channel SubtypeCell LineIC50 (nM)Reference
hNav1.7HEK2930.3[1]
hNav1.2HEK29341[1]
hNav1.5HEK29379[1]
hNav1.6HEK29326[1]
Table 2: Binding Affinity of Labeled ProTx-II to hNav1.7
LigandCell LineKd (nM)Method
125I-ProTx-IIRecombinant hNav1.70.3Radioligand Binding Assay

Note: The binding affinity of this compound is expected to be comparable to that of the iodinated version, as studies have shown it retains high affinity for Nav1.7.

Table 3: Effects of ProTx-II on Voltage-Gated Calcium (Cav) Channels
Channel SubtypeEffectCell Line/SystemReference
Cav1.2InhibitionNot specified
Cav3.2InhibitionNot specified

Further quantitative data on the potency of ProTx-II on Cav channels is still emerging.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in cell lines.

Cell Culture

CHO (Chinese Hamster Ovary) Cells Stably Expressing hNav1.7:

  • Media: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Dorsal Root Ganglion (DRG) Neurons (Primary Culture):

  • Isolation: DRGs are dissected from neonatal or adult rodents and subjected to enzymatic digestion (e.g., collagenase/dispase) followed by mechanical dissociation.

  • Plating: Neurons are plated on substrates coated with poly-D-lysine and laminin to promote attachment and neurite outgrowth.

  • Media: Neurobasal medium supplemented with B-27, GlutaMAX, and nerve growth factor (NGF).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Fluorescent Labeling of Cells with this compound for Imaging
  • Cell Preparation: Plate cells (e.g., CHO-hNav1.7 or DRG neurons) on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Washing: Gently wash the cells twice with a pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Labeling: Prepare a working solution of this compound in the imaging buffer at the desired concentration (e.g., 100-200 nM). Incubate the cells with the labeling solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells three times with the imaging buffer to remove unbound toxin.

  • Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for ATTO 488 (Excitation/Emission: ~490/530 nm).

Flow Cytometry Analysis of this compound Binding
  • Cell Preparation: Harvest cells (e.g., CHO-hNav1.7 and non-transfected CHO as a negative control) and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

  • Labeling: Incubate the cells with varying concentrations of this compound (e.g., 100 nM to 1 µM) for 20 minutes at room temperature, protected from light.

  • Washing: Centrifuge the cells and wash them twice with the buffer to remove unbound toxin.

  • Analysis: Resuspend the cells in the buffer and analyze them on a flow cytometer, detecting the fluorescence in the FITC channel.

Signaling Pathways and Experimental Workflows

ProTx-II Mechanism of Action

ProTx-II acts as a gating modifier of voltage-gated sodium channels. It binds to the voltage sensor domain (VSD) of the channel, specifically to the S3-S4 linker in domain II. This binding traps the voltage sensor in its resting state, making it more difficult for the channel to open in response to membrane depolarization. This results in a rightward shift in the voltage-dependence of activation, effectively inhibiting the channel.

ProTxII_Mechanism ProTx-II Mechanism of Action on Nav1.7 ProTxII This compound Nav17 Nav1.7 Channel (Resting State) ProTxII->Nav17 Binds to VSD VSD Voltage Sensor Domain (VSD) Nav17->VSD contains Activation_Blocked Channel Activation Inhibited Nav17->Activation_Blocked in presence of ProTx-II Depolarization Membrane Depolarization Depolarization->Nav17 normally activates No_Sodium_Influx No Na+ Influx Activation_Blocked->No_Sodium_Influx Action_Potential_Blocked Action Potential Propagation Blocked No_Sodium_Influx->Action_Potential_Blocked

Caption: Mechanism of ProTx-II inhibition of the Nav1.7 channel.

Experimental Workflow: Fluorescent Ligand Binding and Imaging

The following diagram outlines a typical workflow for investigating the binding of this compound to Nav1.7 channels expressed in a cell line.

Experimental_Workflow Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., CHO-hNav1.7) Plating 2. Plate Cells (e.g., on coverslips) Cell_Culture->Plating Labeling 3. Labeling with This compound Plating->Labeling Washing 4. Wash to Remove Unbound Toxin Labeling->Washing Imaging 5a. Fluorescence Microscopy Washing->Imaging Flow_Cytometry 5b. Flow Cytometry Washing->Flow_Cytometry Localization 6a. Analyze Subcellular Localization Imaging->Localization Quantification 6b. Quantify Binding (Fluorescence Intensity) Flow_Cytometry->Quantification Binding_Affinity 7. Determine Binding Affinity (Kd) Quantification->Binding_Affinity

Caption: A typical experimental workflow for using this compound.

References

An In-depth Technical Guide to the Binding Affinity of ATTO488-ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the fluorescently labeled tarantula venom peptide, ATTO488-ProTx-II, a potent and selective blocker of the voltage-gated sodium channel NaV1.7. This channel is a key target in pain therapeutics. This document outlines the quantitative binding data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and experimental workflows.

Quantitative Binding Affinity Data

ProTx-II, a peptide isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a well-established high-affinity inhibitor of the NaV1.7 channel.[1][2] The fluorescent conjugate, this compound, has been developed to facilitate the study of this interaction in various experimental settings. Studies have shown that this compound is among the analogues that best emulate the pharmacological properties of the unlabeled ProTx-II.[3][4]

While direct quantitative binding data for this compound is not extensively published, the inhibitory concentrations for the parent compound, ProTx-II, are well-documented and serve as a strong proxy. It is important to note that fluorescent labeling can sometimes influence the binding affinity of peptides.[5][6]

The following table summarizes the reported 50% inhibitory concentration (IC50) values of unlabeled ProTx-II against various human voltage-gated sodium channel (hNaV) subtypes.

Target ChannelIC50 (nM)Reference(s)
hNaV1.70.3[1][2]
hNaV1.241[4][7]
hNaV1.579[4][7]
hNaV1.626[4][7]
Other hNaV Subtypes30 - 150[2]

Mechanism of Action

ProTx-II functions as a gating modifier of voltage-gated sodium channels.[7][8] It specifically binds to the voltage-sensor domain II (VSD-II) of the NaV1.7 channel.[1] This interaction inhibits the activation of the channel by shifting the voltage-dependence of activation to more depolarized potentials.[8] This ultimately leads to a blockage of sodium ion influx and, consequently, an inhibition of action potential propagation in nociceptive neurons.[2]

G cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular ProTxII This compound VSDII Voltage-Sensor Domain II (VSD-II) ProTxII->VSDII Binds to Activation Channel Activation ProTxII->Activation Inhibits by shifting voltage-dependence Nav17 NaV1.7 Channel (Closed State) Nav17->Activation Undergoes conformational change for SodiumInflux Sodium Ion Influx Activation->SodiumInflux Allows AP Action Potential Propagation SodiumInflux->AP Leads to

Figure 1. Signaling pathway of this compound inhibiting the NaV1.7 channel.

Experimental Protocols

The binding affinity and functional effects of ProTx-II and its fluorescent analogues are primarily determined using electrophysiological techniques, with automated patch-clamp being a high-throughput method of choice.[3]

Automated Patch-Clamp Electrophysiology Protocol

This protocol provides a generalized workflow for determining the IC50 of this compound on a specific NaV channel subtype expressed in a heterologous system (e.g., HEK293 or CHO cells).

  • Cell Preparation:

    • Culture cells stably or transiently expressing the human NaV channel of interest.

    • On the day of the experiment, detach the cells using a gentle dissociation solution and resuspend them in an appropriate external recording solution.

    • Ensure a single-cell suspension with high viability.

  • Instrument and Reagent Preparation:

    • Prime the automated patch-clamp system (e.g., IonFlux, QPatch, or Patchliner) with the internal and external recording solutions.

    • Prepare a serial dilution of this compound in the external solution to cover a range of concentrations (e.g., from 0.01 nM to 1000 nM).

    • Include a vehicle control (external solution without the peptide).

  • Data Acquisition:

    • Load the cell suspension and compound plate into the instrument.

    • The instrument will automatically trap individual cells and form giga-ohm seals.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit NaV channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then applying a depolarizing step (e.g., to 0 mV) to activate the channels.

    • Record baseline currents in the external solution.

    • Apply the different concentrations of this compound and record the resulting inhibition of the sodium current. The application time should be sufficient to reach steady-state block.

  • Data Analysis:

    • Measure the peak inward sodium current at each concentration of this compound.

    • Normalize the peak current at each concentration to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.

    • Fit the resulting concentration-response curve to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellPrep Cell Culture and Suspension Load Load Cells and Compounds into Automated Patch-Clamp System CellPrep->Load ReagentPrep Prepare this compound Serial Dilutions ReagentPrep->Load Patch Establish Whole-Cell Configuration Load->Patch RecordBaseline Record Baseline Sodium Currents Patch->RecordBaseline ApplyCompound Apply this compound Concentrations RecordBaseline->ApplyCompound RecordInhibition Record Inhibited Sodium Currents ApplyCompound->RecordInhibition Measure Measure Peak Current Inhibition RecordInhibition->Measure Plot Plot Concentration- Response Curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Figure 2. Experimental workflow for determining the IC50 of this compound.

Conclusions

This compound is a valuable tool for studying the NaV1.7 channel due to its high affinity and selectivity, which closely mirrors that of its unlabeled counterpart. The quantitative data for ProTx-II provides a strong foundation for its use in experimental systems. The detailed experimental protocol for automated patch-clamp electrophysiology offers a robust method for characterizing its binding and functional effects. The provided diagrams visually summarize the mechanism of action and a typical experimental workflow, aiding in the conceptual understanding and practical application of this fluorescent peptide in pain research and drug development.

References

ATTO488-ProTx-II: A Technical Guide for Applications in Basic Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, playing a pivotal role in neuronal signaling. Among the nine known subtypes (Nav1.1-1.9), Nav1.7 has emerged as a key player in pain pathways, making it a significant therapeutic target for the development of novel analgesics. ProTx-II, a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, is a potent and selective inhibitor of the Nav1.7 channel. The fluorescently labeled conjugate, ATTO488-ProTx-II, provides a powerful tool for researchers to visualize and investigate the localization and dynamics of Nav1.7 channels in various experimental systems. This technical guide details the applications of this compound in basic neuroscience research, providing quantitative data, experimental protocols, and visual workflows to facilitate its use in the laboratory.

ProTx-II: Mechanism of Action and Selectivity

ProTx-II is a gating modifier toxin that inhibits Nav channels by binding to the voltage sensor domain (VSD) of domain II (VSD-II). This interaction shifts the voltage-dependence of channel activation to more depolarized potentials, thereby reducing the probability of channel opening at physiological membrane potentials.[1][2]

ProTx-II exhibits significant selectivity for Nav1.7 over other Nav channel subtypes. This selectivity is a key attribute that makes it a valuable research tool for isolating the contribution of Nav1.7 in complex biological systems.

Quantitative Data: ProTx-II Inhibition of Voltage-Gated Sodium Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ProTx-II for various human Nav channel subtypes, demonstrating its high affinity and selectivity for Nav1.7.

Nav Channel SubtypeIC50 (nM)Reference
hNav1.1~30-150[1]
hNav1.241[3]
hNav1.3~30-150[1]
hNav1.579[3]
hNav1.626[3]
hNav1.7 0.3 - 1.7 [1][4]
hNav1.8~30-150[1]

Experimental Applications and Protocols

This compound can be employed in a range of applications to study Nav1.7 channels in both cell lines and primary neurons. This section provides detailed protocols for key experiments.

Visualization of Nav1.7 in Cell Lines

A common application of this compound is the fluorescent labeling of Nav1.7 channels expressed in heterologous systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

G cluster_prep Cell Preparation cluster_labeling Labeling Procedure cluster_imaging Imaging seed Seed CHO cells expressing Nav1.7 onto glass coverslips culture Culture cells for 24-48 hours seed->culture wash1 Wash cells with PBS culture->wash1 incubate Incubate with this compound (e.g., 100 nM in PBS + 0.1% BSA) for 30-60 min at RT wash1->incubate wash2 Wash cells with PBS to remove unbound probe incubate->wash2 mount Mount coverslips onto microscope slides wash2->mount image Image using fluorescence microscope (Excitation: ~490 nm, Emission: ~520 nm) mount->image

Caption: Workflow for fluorescent labeling of Nav1.7 in CHO cells.

Materials:

  • CHO cells stably or transiently expressing human Nav1.7

  • Glass coverslips (pre-coated with poly-D-lysine if necessary)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • This compound

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Seeding: Seed Nav1.7-expressing CHO cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

  • Washing: Gently wash the cells twice with PBS to remove the culture medium.

  • Labeling: Prepare a working solution of this compound (e.g., 100 nM) in PBS containing 0.1% BSA. Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove any unbound probe.

  • Mounting: Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled Nav1.7 channels using a fluorescence microscope. ATTO488 has an excitation maximum at approximately 490 nm and an emission maximum at approximately 520 nm.

Electrophysiological Characterization of Nav1.7 Inhibition

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of ProTx-II on Nav1.7 currents.

G cluster_setup Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis cell_prep Prepare Nav1.7-expressing cells (e.g., HEK293 or DRG neurons) pipette_prep Pull and fill patch pipettes with internal solution cell_prep->pipette_prep seal Establish whole-cell configuration pipette_prep->seal baseline Record baseline Nav1.7 currents (voltage-step protocol) seal->baseline application Perfuse with ProTx-II solution baseline->application record_inhibition Record inhibited Nav1.7 currents application->record_inhibition measure Measure peak current amplitude record_inhibition->measure dose_response Construct dose-response curve and calculate IC50 measure->dose_response

Caption: Workflow for whole-cell patch-clamp recording of Nav1.7.

Materials:

  • Nav1.7-expressing cells (e.g., HEK293 or cultured Dorsal Root Ganglion (DRG) neurons)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • ProTx-II stock solution

Procedure:

  • Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration: Position the patch pipette over a single cell and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Apply a voltage-step protocol to elicit Nav1.7 currents. For example, hold the cell at -120 mV and apply depolarizing steps from -80 mV to +40 mV in 5 mV increments. Record the resulting currents.

  • ProTx-II Application: Perfuse the recording chamber with the external solution containing the desired concentration of ProTx-II. Allow sufficient time for the toxin to equilibrate and exert its effect.

  • Record Inhibition: Apply the same voltage-step protocol to record the Nav1.7 currents in the presence of ProTx-II.

  • Data Analysis: Measure the peak inward current at each voltage step before and after ProTx-II application. To determine the IC50, apply a range of ProTx-II concentrations and plot the percentage of current inhibition against the toxin concentration. Fit the data with a Hill equation.

Labeling of Endogenous Nav1.7 in Primary Neurons

This compound can be used to visualize the distribution of endogenous Nav1.7 channels in primary neurons, such as those from the Dorsal Root Ganglia (DRG), which are critical for pain sensation.

G cluster_culture DRG Neuron Culture cluster_labeling Labeling and Imaging dissect Dissect DRGs from rodents dissociate Dissociate neurons enzymatically and mechanically dissect->dissociate plate Plate neurons on coated coverslips dissociate->plate culture Culture for 24-72 hours plate->culture wash_label Wash and label with this compound culture->wash_label wash_fix Wash, fix (optional), and mount wash_label->wash_fix image Image neuronal soma and neurites wash_fix->image

Caption: Workflow for labeling endogenous Nav1.7 in DRG neurons.

Materials:

  • Dorsal Root Ganglia (DRGs) from rodents

  • Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Enzymes for dissociation (e.g., collagenase, dispase)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and growth factors)

  • Coated coverslips (e.g., poly-L-lysine and laminin)

  • This compound

  • Paraformaldehyde (PFA) for fixation (optional)

  • Fluorescence microscope

Procedure:

  • DRG Dissection and Dissociation: Aseptically dissect DRGs and transfer them to a dissection medium. Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of neurons.

  • Neuron Plating and Culture: Plate the dissociated neurons onto coated coverslips and culture them in a humidified incubator.

  • Labeling: After allowing the neurons to adhere and extend neurites (24-72 hours), gently wash the cultures with a suitable buffer and incubate with this compound as described for cell lines.

  • Fixation (Optional): For longer-term storage and more detailed morphological analysis, the cells can be fixed with 4% PFA in PBS for 15-20 minutes at room temperature after labeling.

  • Imaging: Mount the coverslips and image the distribution of this compound fluorescence in the neuronal soma and along the neurites.

Signaling Pathway: Nav1.7 in Nociception

Nav1.7 plays a critical role in setting the threshold for action potential firing in nociceptive neurons. Its inhibition by ProTx-II dampens the transmission of pain signals.

G cluster_pathway Nociceptive Signaling Pathway stimulus Noxious Stimulus nociceptor Nociceptor Terminal stimulus->nociceptor nav17 Nav1.7 Channel nociceptor->nav17 depolarization Membrane Depolarization nav17->depolarization Na+ influx ap Action Potential Firing depolarization->ap pain_signal Pain Signal to CNS ap->pain_signal protx ProTx-II protx->nav17 Inhibition

Caption: Role of Nav1.7 in the nociceptive signaling pathway.

Conclusion

This compound is an invaluable tool for neuroscientists studying the role of Nav1.7 in health and disease. Its high affinity and selectivity, combined with the bright and photostable properties of the ATTO488 fluorophore, enable precise visualization and functional characterization of this important ion channel. The protocols and workflows provided in this guide offer a comprehensive resource for researchers to effectively integrate this compound into their experimental designs, ultimately contributing to a deeper understanding of nociception and the development of novel pain therapeutics.

References

Methodological & Application

ATTO488-ProTx-II: Application Notes and Protocols for Live-Cell Imaging of Nav1.7 Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ATTO488-ProTx-II, a fluorescently labeled peptide toxin, for the visualization and study of the voltage-gated sodium channel Nav1.7 in live cells. ProTx-II, derived from tarantula venom, is a potent and selective inhibitor of Nav1.7, a key target in pain research. The conjugation of ProTx-II to the bright and photostable ATTO 488 dye enables high-resolution imaging and analysis of this important ion channel.

Quantitative Data

The following tables summarize the key quantitative data for the ATTO 488 dye and the pharmacological properties of ProTx-II.

Table 1: Photophysical Properties of ATTO 488 Dye

PropertyValueReference
Excitation Maximum (λex)500 nm
Emission Maximum (λem)520 nm
Molar Extinction Coefficient (ε)9.0 x 10⁴ cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.80
Fluorescence Lifetime (τ)4.1 ns

Table 2: Inhibitory Potency (IC₅₀) of ProTx-II on Various Voltage-Gated Sodium Channel Subtypes

Channel SubtypeIC₅₀
Nav1.7~0.3 nM
Nav1.1>100 nM
Nav1.241 nM
Nav1.3>100 nM
Nav1.4>100 nM
Nav1.579 nM
Nav1.626 nM
Nav1.8>1 µM

Signaling Pathway and Mechanism of Action

ProTx-II acts as a gating modifier of voltage-gated sodium channels, with a particularly high affinity for the Nav1.7 subtype. It binds to the voltage sensor domain (VSD) of the channel, specifically to the S3-S4 linker of domain II. This binding stabilizes the VSD in its resting state, thereby inhibiting the channel from activating in response to membrane depolarization. This "voltage-sensor trapping" mechanism effectively blocks the influx of sodium ions, which is crucial for the initiation and propagation of action potentials in neurons.

ProTxII_Mechanism cluster_membrane Cell Membrane Nav1.7_channel Nav1.7 Channel (Resting State) Nav1.7_channel_open Nav1.7 Channel (Open State) Nav1.7_channel->Nav1.7_channel_open Gating Transition Nav1.7_channel_blocked Nav1.7 Channel (Blocked State) Nav1.7_channel->Nav1.7_channel_blocked is trapped in resting state Na_ion Na+ Nav1.7_channel_open->Na_ion allows influx No_AP Inhibition of Action Potential Nav1.7_channel_blocked->No_AP Depolarization Depolarization Depolarization->Nav1.7_channel normally activates Depolarization->Nav1.7_channel_blocked fails to activate ATTO488_ProTxII This compound ATTO488_ProTxII->Nav1.7_channel binds to VSD-II AP Action Potential Propagation Na_ion->AP

Mechanism of this compound action on Nav1.7.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines the general workflow for labeling and imaging live cells with this compound.

Live_Cell_Imaging_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., CHO-Nav1.7 or DRG neurons) Start->Cell_Culture Plating 2. Plate Cells on Imaging Dish Cell_Culture->Plating Labeling 3. Label with This compound Plating->Labeling Washing 4. Wash to Remove Unbound Probe Labeling->Washing Imaging 5. Live-Cell Imaging (Confocal/TIRF Microscopy) Washing->Imaging Analysis 6. Image & Data Analysis Imaging->Analysis End End Analysis->End

General workflow for live-cell imaging with this compound.

Detailed Experimental Protocols

Materials
  • This compound

  • Cell line of interest (e.g., HEK293 or CHO cells stably expressing Nav1.7, or primary neurons such as Dorsal Root Ganglion (DRG) neurons)

  • Appropriate cell culture medium

  • Imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or a HEPES-buffered saline)

  • High-quality imaging dishes or coverslips

  • Confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a ~488 nm laser line and appropriate emission filters.

Protocol 1: Live-Cell Labeling and Imaging of Nav1.7 in Stably Transfected Cell Lines

This protocol is optimized for cell lines such as CHO or HEK293 cells that have been engineered to stably express the Nav1.7 channel.

  • Cell Plating:

    • The day before imaging, plate the Nav1.7-expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile, nuclease-free water or a buffer recommended by the supplier) at a concentration of 10-100 µM. Aliquot and store at -20°C or -80°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed imaging buffer to a final working concentration. A starting concentration of 1 µM is recommended for CHO cells. Optimization may be required depending on the cell line and expression level of Nav1.7.

  • Cell Labeling:

    • Aspirate the culture medium from the imaging dish.

    • Gently wash the cells once with pre-warmed imaging buffer.

    • Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 20 minutes

Staining Dorsal Root ganglion Neurons with ATTO488-ProTx-II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ProTx-II is a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It is a potent and selective blocker of the voltage-gated sodium channel subtype Nav1.7.[1][2][3] Human genetic studies have identified Nav1.7 as a key player in pain signaling, making it a significant therapeutic target for analgesics.[2] The conjugation of ProTx-II with the bright and photostable fluorescent dye ATTO 488 allows for the direct visualization and investigation of Nav1.7 channels in biological samples, including dorsal root ganglion (DRG) neurons, which are primary sensory neurons involved in pain transmission.[4][5][6]

These application notes provide a comprehensive guide for utilizing ATTO488-ProTx-II to label Nav1.7 channels in cultured DRG neurons. Included are detailed protocols for cell preparation and staining, along with quantitative data and visual diagrams to facilitate experimental design and execution.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the ATTO 488 dye and the this compound conjugate for easy reference.

Table 1: Optical and Chemical Properties of ATTO 488

PropertyValueReference
Excitation Wavelength (λex)500 nm[7][8][9]
Emission Wavelength (λem)520 nm[7][8][9]
Molar Extinction Coefficient (εmax)9.0 x 10⁴ M⁻¹cm⁻¹[7][10]
Fluorescence Quantum Yield (Φf)80%[7]
Fluorescence Lifetime (τfl)4.1 ns[7][10]
Recommended Laser Line488 nm[7][10]
Recommended Filter SetFITC[10]

Table 2: ProTx-II and this compound Properties and Concentrations

PropertyValueReference
ProTx-II TargetVoltage-gated sodium channel Nav1.7[1][2][3]
ProTx-II IC₅₀ for Nav1.70.3 nM[1][2]
This compound Staining Concentration for DRG neurons200 nM[11]
This compound Staining Concentration for CHO-Nav1.7 cells1 µM[11]

Signaling Pathway and Mechanism of Action

ProTx-II acts as a gating modifier toxin, inhibiting Nav1.7 channels by binding to the voltage-sensor domain and shifting the voltage-dependence of activation to more positive potentials.[1][12] This action effectively reduces the excitability of nociceptive neurons, such as DRG neurons, thereby blocking the propagation of pain signals. The diagram below illustrates the mechanism of action of ProTx-II on Nav1.7 channels in the context of a DRG neuron.

Caption: Mechanism of this compound inhibition of Nav1.7 in DRG neurons.

Experimental Protocols

This section provides a detailed protocol for the isolation, culture, and subsequent staining of mouse DRG neurons with this compound.

Part 1: Isolation and Culture of Dorsal Root Ganglion Neurons

This protocol is adapted from established methods for isolating and culturing primary DRG neurons.[13][14][15]

Materials:

  • Hank's Balanced Salt Solution (HBSS)

  • DMEM/F12 medium

  • Collagenase/Dispase solution

  • Trypsin

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Laminin-coated culture dishes or coverslips

  • Standard dissection tools

Procedure:

  • Euthanize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the vertebral column and extract the dorsal root ganglia.

  • Transfer the ganglia into ice-cold HBSS.

  • Digest the ganglia with a collagenase/dispase solution followed by trypsin to dissociate the neurons.

  • Gently triturate the ganglia to obtain a single-cell suspension.

  • Plate the dissociated neurons onto laminin-coated culture vessels.

  • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified incubator with 5% CO₂.

  • Allow the neurons to adhere and extend neurites for at least 48 hours before proceeding with staining.

Part 2: Staining of DRG Neurons with this compound

Materials:

  • Cultured DRG neurons on coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Mounting medium with DAPI (optional)

Procedure:

  • Prepare a 200 nM working solution of this compound in culture medium or a suitable buffer (e.g., PBS with calcium and magnesium).[11]

  • Carefully aspirate the culture medium from the DRG neurons.

  • Gently wash the neurons once with warm PBS.

  • Add the this compound working solution to the neurons and incubate at room temperature or 37°C. The optimal incubation time should be determined empirically but can start from 30 minutes.

  • After incubation, aspirate the staining solution and wash the neurons three times with warm PBS to remove unbound conjugate.

  • (Optional) For fixed-cell imaging, fix the stained neurons with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the fixed cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear counterstaining.

  • Image the stained neurons using a fluorescence microscope equipped with a filter set appropriate for ATTO 488 (e.g., FITC filter set).

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for staining DRG neurons with this compound.

Staining_Workflow Start Start Dissection DRG Dissection and Isolation Start->Dissection Digestion Enzymatic Digestion (Collagenase/Trypsin) Dissection->Digestion Plating Neuron Plating on Laminin-coated Surface Digestion->Plating Culture Cell Culture (48 hours) Plating->Culture Staining Staining with 200 nM this compound Culture->Staining Washing Washing Steps (3x with PBS) Staining->Washing Fixation Fixation (Optional) (4% PFA) Washing->Fixation Imaging Fluorescence Microscopy (FITC filter) Washing->Imaging For Live Cell Imaging Fixation->Imaging End End Imaging->End

Caption: Experimental workflow for this compound staining of DRG neurons.

Conclusion

This compound is a valuable tool for the specific labeling and visualization of Nav1.7 channels in DRG neurons. The protocols and data presented here provide a solid foundation for researchers to incorporate this fluorescent probe into their studies of pain signaling and for the development of novel analgesic drugs targeting Nav1.7. The high selectivity and affinity of ProTx-II, combined with the excellent photophysical properties of the ATTO 488 dye, enable high-resolution imaging and a better understanding of the distribution and function of Nav1.7 in sensory neurons.[4]

References

Application Notes and Protocols for ATTO488-ProTx-II in High-Content Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical players in pain signaling pathways.[1][2] Their dysfunction has been linked to various chronic pain conditions, making them a prime target for novel analgesic drug development.[1][2][3] ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a potent and selective inhibitor of the Nav1.7 channel.[1][3][4][5] This toxin acts as a gating modifier, binding to the voltage-sensor domain II (VSD-II) of the channel and shifting the voltage-dependence of activation to more positive potentials.[4][5] To facilitate the study of Nav1.7 in a high-throughput format, a fluorescently labeled version of this peptide, ATTO488-ProTx-II, has been developed.[6][7] This conjugate retains the high affinity and selectivity of the native toxin while enabling visualization and quantification in cell-based imaging assays.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-content screening (HCS) assays to identify and characterize modulators of the Nav1.7 channel.

Data Presentation

Table 1: Pharmacological Properties of ProTx-II and Analogs
CompoundTargetAssay TypeIC50 / KdReference
ProTx-IIhNav1.7Electrophysiology0.3 nM (IC50)[1][3]
ProTx-IIhNav1.1Electrophysiology16 nM (IC50)[3]
ProTx-IIhNav1.2Electrophysiology30-150 nM (IC50)[1]
ProTx-IIhNav1.3Electrophysiology30-150 nM (IC50)[1]
ProTx-IIhNav1.4Electrophysiology39 nM (IC50)[8]
ProTx-IIhNav1.5Electrophysiology30-150 nM (IC50)[1]
ProTx-IIhNav1.6Electrophysiology30-150 nM (IC50)[1]
ProTx-IIhNav1.8Electrophysiology>25 nM (IC50)[3]
(125)I-ProTx-IIhNav1.7Radioligand Binding0.3 nM (Kd)[1][9]
This compoundNav1.7Functional AssayHigh Affinity Blocker[6][7]
Biot-ProTx-IINav1.7Functional AssayHigh Affinity Blocker[6][7]

Signaling Pathway and Mechanism of Action

ProTx-II exerts its inhibitory effect on Nav1.7 by physically interacting with the channel's voltage-sensing machinery. The toxin binds to a site on the extracellular loop of domain II's S3-S4 linker, a region critical for sensing changes in membrane potential. This binding stabilizes the voltage sensor in its resting state, making it more difficult for the channel to open in response to depolarization. The result is a rightward shift in the voltage-dependence of activation, requiring a stronger stimulus to elicit a sodium current. This mechanism effectively dampens neuronal excitability, particularly in nociceptive neurons where Nav1.7 is highly expressed.

ProTx_II_Mechanism Mechanism of Action of ProTx-II on Nav1.7 cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel (Closed State) VSD_II Voltage Sensor Domain II (VSD-II) Pore Pore Domain VSD_II->Pore Opens pore Inhibition Inhibition of Activation VSD_II->Inhibition Stabilizes resting state Activation Channel Activation (Na+ Influx) Pore->Activation ProTx_II This compound ProTx_II->VSD_II Binds to S3-S4 loop Depolarization Membrane Depolarization Depolarization->VSD_II Triggers conformational change

Mechanism of Action of ProTx-II on Nav1.7

Experimental Protocols

High-Content Screening Assay for Nav1.7 Modulators

This protocol describes a competitive binding assay using this compound to identify compounds that displace the fluorescent toxin from the Nav1.7 channel.

Materials:

  • HEK293 cells stably expressing human Nav1.7 (or other suitable cell line)

  • This compound

  • Unlabeled ProTx-II (for positive control)

  • Test compounds

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Nuclear Stain: Hoechst 33342

  • Black, clear-bottom 96- or 384-well microplates

  • High-content imaging system

Experimental Workflow:

HCS_Workflow High-Content Screening Workflow A 1. Cell Seeding Seed Nav1.7-expressing cells into microplates. B 2. Compound Addition Add test compounds and controls (unlabeled ProTx-II). A->B C 3. Fluorescent Probe Incubation Add this compound to all wells. B->C D 4. Incubation Incubate to allow for competitive binding. C->D E 5. Wash Wash wells to remove unbound probe. D->E F 6. Fixation & Staining Fix cells and stain nuclei with Hoechst. E->F G 7. Image Acquisition Acquire images on a high-content imager. F->G H 8. Image Analysis Segment cells and quantify ATTO488 fluorescence intensity at the cell membrane. G->H I 9. Hit Identification Identify compounds that significantly reduce this compound binding. H->I

References

Application Note: ATTO488-ProTx-II for Flow Cytometry Analysis of Nav1.7 Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The voltage-gated sodium channel Nav1.7 is a crucial contributor to pain sensation, making it a key target for the development of novel analgesics. ProTx-II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent and selective inhibitor of Nav1.7.[1][2] It acts by binding to the voltage-sensor domain 2 (VSD-II) of the channel, thereby shifting the voltage-dependence of activation to more depolarized potentials.[1][2] ProTx-II exhibits high affinity for human Nav1.7 with an IC50 value of approximately 0.3 nM, displaying around 100-fold selectivity over other Nav channel subtypes.[1][3]

This application note describes the use of ProTx-II conjugated to the fluorescent dye ATTO488 (ATTO488-ProTx-II) for the detection and quantification of Nav1.7 expression on the cell surface using flow cytometry. ATTO488 is a bright and photostable fluorophore, making it well-suited for flow cytometry applications. This method provides a powerful tool for screening cell lines for Nav1.7 expression, for studying the pharmacology of Nav1.7, and for the development of high-throughput screening assays.

Signaling Pathway and Mechanism of Action

ProTx-II interacts with the Nav1.7 channel at neurotoxin site 4, which is located on the extracellular loop of domain II.[1] This binding modifies the gating properties of the channel, leading to inhibition of the sodium current. The conjugation of ATTO488 to ProTx-II allows for the direct visualization and quantification of this interaction on a per-cell basis.

cluster_membrane Cell Membrane cluster_channel Nav1.7 Channel img vsd2 Voltage Sensor Domain II (VSD-II) pore Pore Domain atto_protx This compound atto_protx->vsd2 Binding extracellular Extracellular Space cluster_membrane cluster_membrane intracellular Intracellular Space

Caption: Binding of this compound to the Voltage Sensor Domain II of the Nav1.7 channel.

Experimental Protocols

Materials and Reagents
  • Cells expressing Nav1.7 (e.g., HEK293 cells stably transfected with human Nav1.7)

  • Negative control cells (e.g., parental HEK293 cells)

  • This compound

  • Unlabeled ProTx-II (for competition assays)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • 7-AAD or Propidium Iodide (for dead cell exclusion)

  • FACS tubes

Cell Preparation
  • Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.

  • Resuspend cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

  • Keep cells on ice.

Staining Protocol
  • Titration of this compound: To determine the optimal staining concentration, perform a titration of this compound. A recommended starting range is from 1 nM to 100 nM.

  • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.

  • Add the appropriate concentration of this compound to each tube.

  • For the competition assay, pre-incubate cells with a 100-fold excess of unlabeled ProTx-II for 15 minutes at 4°C before adding this compound.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Add a dead cell stain (e.g., 7-AAD or Propidium Iodide) according to the manufacturer's instructions.

  • Acquire data on a flow cytometer.

Flow Cytometry Analysis
  • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

  • Use a plot of FSC-A vs. FSC-H to exclude doublets.

  • Gate on the live cell population using the dead cell stain.

  • Analyze the fluorescence of the ATTO488 signal in the appropriate channel (e.g., FITC channel).

  • Quantify the percentage of positive cells and the mean fluorescence intensity (MFI).

Experimental Workflow

cell_prep Cell Preparation (1x10^6 cells/mL) staining Staining with This compound cell_prep->staining incubation Incubate 30 min at 4°C staining->incubation wash Wash Cells (2x) dead_stain Add Dead Cell Stain wash->dead_stain acquisition Flow Cytometry Data Acquisition analysis Data Analysis acquisition->analysis gating Gating Strategy: 1. Main Population (FSC vs SSC) 2. Singlets (FSC-A vs FSC-H) 3. Live Cells analysis->gating quantify Quantify: - % Positive Cells - Mean Fluorescence Intensity (MFI) analysis->quantify incubation->wash dead_stain->acquisition

Caption: Experimental workflow for Nav1.7 expression analysis using this compound.

Data Presentation

Table 1: Titration of this compound on Nav1.7-expressing HEK293 Cells
This compound (nM)Mean Fluorescence Intensity (MFI)% Positive Cells
115015%
575065%
10150090%
25280098%
50320099%
100325099%
Table 2: Specificity of this compound Binding
Cell LineStaining ConditionMean Fluorescence Intensity (MFI)% Positive Cells
HEK293-Nav1.725 nM this compound280098%
HEK293-Nav1.725 nM this compound + 2.5 µM unlabeled ProTx-II1205%
HEK293 (Parental)25 nM this compound1003%
Table 3: Pharmacological Profile of ProTx-II Analogues in a Competition Binding Assay
CompoundIC50 (nM)
ProTx-II0.3
Analogue A1.5
Analogue B10.2
Analogue C>1000

Conclusion

The use of this compound in conjunction with flow cytometry provides a robust and quantitative method for the analysis of Nav1.7 expression on the cell surface. This technique is highly specific and can be utilized for a variety of applications, including the screening of cell lines, the characterization of Nav1.7 pharmacology, and the high-throughput screening of potential Nav1.7-targeting therapeutics. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers in the field of pain research and drug discovery.

References

Application Notes and Protocols for ATTO488-ProTx-II in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for the visualization of the voltage-gated sodium channel Nav1.7 using the fluorescently labeled peptide toxin ATTO488-ProTx-II with confocal microscopy. ProTx-II is a potent and selective inhibitor of Nav1.7, a key target in pain research. The conjugation of ProTx-II with the bright and photostable fluorophore ATTO488 allows for high-resolution imaging of this ion channel on the cell surface.

I. Introduction to this compound

This compound is a valuable tool for studying the localization and dynamics of Nav1.7 channels in various cell types. ProTx-II, a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, exhibits high affinity and selectivity for Nav1.7. It acts as a gating modifier, shifting the voltage-dependence of channel activation to more positive potentials, thereby inhibiting channel function. ATTO488 is a fluorescent dye with excitation and emission maxima in the blue-green region of the spectrum, making it well-suited for excitation with the common 488 nm laser line of confocal microscopes. Its high fluorescence quantum yield and photostability ensure a strong and durable signal for imaging.

II. Data Presentation

Table 1: Spectral Properties of ATTO488
PropertyValueReference
Excitation Maximum (λex)500 nm
Emission Maximum (λem)520 nm
Molar Extinction Coefficient9.0 x 10⁴ M⁻¹cm⁻¹
Fluorescence Quantum Yield (ηfl)80%
Fluorescence Lifetime (τfl)4.1 ns
Table 2: Recommended Confocal Microscopy Settings for this compound
ParameterRecommended SettingNotes
Excitation Laser Argon Ion LaserThe 488 nm line is ideal for exciting ATTO488.
Laser Power 1-5%Start with low laser power to minimize phototoxicity and photobleaching, and adjust as needed to achieve a good signal-to-noise ratio.
Dichroic Mirror 488 nm cutoffTo separate excitation and emission light.
Emission Filter 500-550 nm bandpassThis range effectively captures the peak emission of ATTO488 while minimizing background.
Pinhole Size 1 Airy Unit (AU)Provides a good balance between signal intensity and optical sectioning for high-resolution imaging.
Detector Photomultiplier Tube (PMT) or Hybrid Detector (HyD)Standard detectors for confocal microscopy.
Detector Gain/HV 600-800V (for PMT)Adjust to obtain an optimal signal without saturating the detector. Use the Hi-Lo look-up table (LUT) to check for saturated pixels.
Scan Speed 400-800 HzA moderate scan speed is recommended to achieve a good signal-to-noise ratio without excessive scan times.
Image Resolution 1024 x 1024 pixelsProvides sufficient detail for most applications.
Averaging 2-4x line averagingImproves the signal-to-noise ratio, resulting in clearer images.

III. Experimental Protocols

Protocol 1: Cell Culture and Preparation for Imaging
  • Cell Seeding: Seed cells expressing Nav1.7 (e.g., HEK293 cells stably expressing Nav1.7, or dorsal root ganglion neurons) onto glass-bottom dishes or coverslips suitable for confocal microscopy. Culture cells to 60-80% confluency.

  • Washing: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Labeling with this compound:

    • Prepare a working solution of this compound in imaging buffer at a final concentration of 1-10 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Incubate the cells with the this compound solution for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Gently wash the cells three times with imaging buffer to remove unbound this compound.

  • Imaging: Immediately proceed to confocal imaging. For live-cell imaging, maintain the cells in imaging buffer at 37°C using a stage-top incubator.

Protocol 2: Confocal Imaging of this compound
  • Microscope Setup: Turn on the confocal microscope, laser lines, and associated computer equipment. Allow the lasers to warm up according to the manufacturer's instructions.

  • Locate Cells: Place the prepared sample on the microscope stage. Using brightfield or differential interference contrast (DIC) optics, locate the cells of interest.

  • Configure Imaging Parameters:

    • Select the 488 nm laser for excitation.

    • Set the detector to collect emission between 500 nm and 550 nm.

    • Adjust the pinhole to 1 Airy Unit.

  • Image Acquisition:

    • Start with a low laser power (e.g., 1%) and a moderate detector gain.

    • Focus on the cell surface to visualize the membrane-bound this compound.

    • Adjust the laser power and detector gain to obtain a bright, but not saturated, signal. Use the microscope's software to identify and avoid saturated pixels.

    • Acquire single optical sections or a Z-stack to visualize the three-dimensional distribution of Nav1.7 channels.

  • Image Processing and Analysis: Save the acquired images. If necessary, perform background subtraction and adjust brightness and contrast for presentation. For quantitative analysis, ensure that all images are acquired and processed using identical settings.

IV. Mandatory Visualizations

G cluster_0 Experimental Workflow for this compound Imaging A Seed Nav1.7-expressing cells B Wash with imaging buffer A->B C Incubate with this compound (1-10 nM, 15-30 min) B->C D Wash to remove unbound toxin C->D E Confocal Imaging (488 nm excitation, 500-550 nm emission) D->E F Image Analysis E->F

Caption: Experimental workflow for labeling and imaging Nav1.7 channels.

G cluster_1 Signaling Pathway of Nav1.7 Inhibition by ProTx-II Nav17 Nav1.7 Channel (Closed State) Inhibition Inhibition of VSD Movement Nav17->Inhibition ProTx-II bound ProTxII This compound ProTxII->Nav17 Binds to VSD Activation Membrane Depolarization Gating Voltage Sensor Domain (VSD) Movement Activation->Gating Opening Channel Opening (Na+ Influx) Gating->Opening Blocked Channel Remains Closed Inhibition->Blocked

Caption: ProTx-II inhibits Nav1.7 by binding to the voltage sensor.

Application Notes and Protocols for ATTO488-ProTx-II in Studying Ion Channel Distribution in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] The subtype Nav1.7, in particular, has been identified as a key player in pain signaling, making it a significant target for analgesic drug development.[1][4][5] ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent and selective inhibitor of the Nav1.7 channel.[4][6][7] This property makes it an invaluable tool for studying the distribution and function of this specific ion channel.

ATTO488-ProTx-II is a fluorescently labeled analog of ProTx-II, designed for the visualization of Nav1.7 channels in various experimental systems. This powerful research tool allows for the direct labeling and imaging of Nav1.7 channels on the surface of neurons and other cells, providing insights into their subcellular localization and density.[8][9][10] These application notes provide detailed protocols and quantitative data for the use of this compound in studying ion channel distribution in neurons.

Quantitative Data: ProTx-II Selectivity for Sodium Channel Subtypes

ProTx-II exhibits a high degree of selectivity for the Nav1.7 channel over other sodium channel subtypes. This selectivity is crucial for its use as a specific molecular probe. The following table summarizes the inhibitory concentrations (IC50) of ProTx-II for various human Nav channel subtypes.

Ion Channel SubtypeProTx-II IC50Reference
Nav1.116 nM[9]
Nav1.241 nM[11]
Nav1.3>25 nM[9]
Nav1.44 µM[7]
Nav1.530-150 nM, 79 nM[4][11]
Nav1.626 nM, 501 nM[7][11]
Nav1.70.3 nM, 0.3-1.6 nM[4][6][9][12]
Nav1.8>25 nM[9]

Mechanism of Action

ProTx-II is classified as a gating modifier toxin.[1] It inhibits Nav channel activation by binding to the voltage-sensor domain 2 (VSD-II) of the channel.[1][6] This interaction shifts the voltage-dependence of channel activation to more positive potentials, thereby reducing the probability of the channel opening at normal physiological membrane potentials.[2][6]

ProTxII_Mechanism cluster_membrane Cell Membrane Nav17 Nav1.7 Channel VSDII Voltage-Sensor Domain II (VSD-II) Inhibition Inhibition of Channel Activation VSDII->Inhibition Leads to ProTxII This compound ProTxII->VSDII Binds to Experimental_Workflow Start Start: Cultured Neurons Prepare Prepare this compound Working Solution Start->Prepare Incubate Incubate Cells with This compound Prepare->Incubate Wash Wash to Remove Unbound Toxin Incubate->Wash Decision Live or Fixed Cell Imaging? Wash->Decision LiveImaging Live Cell Imaging Decision->LiveImaging Live Fix Fix Cells (e.g., 4% PFA) Decision->Fix Fixed End End: Analyze Channel Distribution LiveImaging->End Mount Mount with DAPI (Optional) Fix->Mount FixedImaging Fixed Cell Imaging Mount->FixedImaging FixedImaging->End

References

Application of ATTO488-ProTx-II in Drug Discovery for Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated critical target for the development of novel analgesics.[1] Expressed predominantly in peripheral sensory neurons, Nav1.7 plays a crucial role in the transmission of pain signals. Individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, exhibit a congenital indifference to pain, highlighting the therapeutic potential of blocking this channel. ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, is a potent and selective inhibitor of Nav1.7.[1] Its high affinity and selectivity make it an excellent molecular scaffold for the design of new pain therapeutics.

To facilitate the study of Nav1.7 and the discovery of new analgesic compounds, a fluorescently labeled version of ProTx-II, ATTO488-ProTx-II, has been developed. This tool enables direct visualization and quantification of Nav1.7 channels in various experimental settings. This compound retains a high affinity for Nav1.7 and can be used in a range of applications, including fluorescence microscopy, biochemical assays, and high-throughput screening (HTS), making it an invaluable asset in the quest for next-generation pain therapies.

Signaling Pathway and Mechanism of Action

Nav1.7 channels are key players in the propagation of action potentials along nociceptive neurons. Upon tissue damage or inflammation, various stimuli lead to the depolarization of the neuronal membrane, causing the opening of Nav1.7 channels and the influx of sodium ions. This initiates an action potential that travels to the central nervous system, resulting in the sensation of pain. ProTx-II exerts its inhibitory effect by binding to the voltage-sensing domain (VSD) of the Nav1.7 channel, thereby preventing the conformational changes required for channel activation. This blockade of sodium influx effectively dampens the pain signal.

cluster_0 Pain Signaling Pathway cluster_1 Mechanism of ProTx-II Inhibition Noxious Stimuli Noxious Stimuli Nociceptor Activation Nociceptor Activation Noxious Stimuli->Nociceptor Activation Nav1.7 Opening Nav1.7 Opening Nociceptor Activation->Nav1.7 Opening Na+ Influx Na+ Influx Nav1.7 Opening->Na+ Influx Action Potential Action Potential Na+ Influx->Action Potential Pain Perception Pain Perception Action Potential->Pain Perception ProTx-II ProTx-II Nav1.7 VSD Nav1.7 VSD ProTx-II->Nav1.7 VSD Binds to Blockade of Activation Blockade of Activation Nav1.7 VSD->Blockade of Activation

Pain signaling and ProTx-II inhibition.

Quantitative Data

The selectivity of ProTx-II and its fluorescent analog, this compound, for Nav1.7 over other sodium channel subtypes is a key attribute for its use in analgesic drug discovery. The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of these compounds.

Table 1: Inhibitory Potency (IC50) of ProTx-II and Analogs against Nav Subtypes

CompoundNav1.1 (nM)Nav1.2 (nM)Nav1.3 (nM)Nav1.4 (nM)Nav1.5 (nM)Nav1.6 (nM)Nav1.7 (nM)Nav1.8 (nM)
ProTx-II >10030 - 150>100>10030 - 15030 - 1500.3>100
This compound ------2.3-

Data compiled from multiple sources.[1][2]

Table 2: Binding Affinity (Kd) of ProTx-II Analogs for Human Nav1.7

CompoundBinding Affinity (Kd) (nM)
Mono-iodo-ProTx-II 0.3

Data from Schmalhofer et al., 2008.[1]

Experimental Protocols

Visualization of Nav1.7 Distribution using Fluorescence Microscopy with this compound

This protocol describes the use of this compound to label and visualize the distribution of Nav1.7 channels in cultured cells.

Materials:

  • Cells expressing Nav1.7 (e.g., HEK293-Nav1.7, dorsal root ganglion neurons)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Culture cells expressing Nav1.7 on glass coverslips to an appropriate confluency.

  • Wash the cells twice with pre-warmed PBS.

  • Incubate the cells with this compound at a final concentration of 100-200 nM in cell culture medium for 30-60 minutes at 37°C.

  • Wash the cells three times with PBS to remove unbound probe.

  • (Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for ATTO488 (Excitation/Emission: ~490/520 nm) and DAPI (Excitation/Emission: ~360/460 nm).

Cell Culture Cell Culture Incubation with this compound Incubation with this compound Cell Culture->Incubation with this compound Washing Washing Incubation with this compound->Washing Fixation (Optional) Fixation (Optional) Washing->Fixation (Optional) Mounting Mounting Fixation (Optional)->Mounting Confocal Microscopy Confocal Microscopy Mounting->Confocal Microscopy

Fluorescence microscopy workflow.
Biochemical Characterization of Nav1.7 Interactions using ProTx-II-Biotin Pull-Down Assay

This protocol outlines a method to isolate Nav1.7 and its potential binding partners from cell lysates using biotinylated ProTx-II.

Materials:

  • Cells or tissues expressing Nav1.7

  • ProTx-II-Biotin

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE and Western blotting

Procedure:

  • Prepare cell or tissue lysates by homogenizing in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with streptavidin-coated magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with ProTx-II-Biotin (1-5 µg) overnight at 4°C with gentle rotation.

  • Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C.

  • Collect the beads using a magnetic stand and wash them three times with wash buffer.

  • Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Nav1.7 antibody.

High-Throughput Screening (HTS) for Nav1.7 Inhibitors using this compound

This protocol provides a framework for a competitive binding assay to screen for small molecule inhibitors of the ProTx-II binding site on Nav1.7.

Materials:

  • Cells stably expressing Nav1.7

  • This compound

  • Compound library

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Plate Nav1.7-expressing cells in 96- or 384-well plates.

  • Add compounds from the library to the wells at various concentrations.

  • Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Add this compound to all wells at a final concentration equal to its Kd value.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Wash the cells with assay buffer to remove unbound probe.

  • Measure the fluorescence intensity in each well using a high-content imaging system or a fluorescence plate reader.

  • Compounds that displace this compound will result in a decrease in fluorescence signal.

cluster_0 HTS Workflow Plate Cells Plate Cells Add Compounds Add Compounds Plate Cells->Add Compounds Add this compound Add this compound Add Compounds->Add this compound Incubate Incubate Add this compound->Incubate Wash Wash Incubate->Wash Measure Fluorescence Measure Fluorescence Wash->Measure Fluorescence Identify Hits Identify Hits Measure Fluorescence->Identify Hits

High-throughput screening workflow.
Functional Characterization of Nav1.7 Inhibition using Automated Patch-Clamp Electrophysiology

This protocol details the use of automated patch-clamp systems to assess the functional inhibition of Nav1.7 by test compounds, using ProTx-II as a positive control.

Materials:

  • Cells stably expressing Nav1.7

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Extracellular and intracellular solutions for sodium current recording

  • Test compounds and ProTx-II

Procedure:

  • Harvest and prepare a single-cell suspension of Nav1.7-expressing cells.

  • Load the cells and solutions onto the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Record baseline Nav1.7 currents by applying a voltage protocol (e.g., a depolarizing step to 0 mV from a holding potential of -120 mV).

  • Apply test compounds at various concentrations to the cells and record the resulting inhibition of the Nav1.7 current.

  • Use ProTx-II as a positive control to confirm assay performance.

  • Analyze the data to determine the IC50 values of the test compounds.

Conclusion

This compound is a powerful and versatile tool for the discovery and development of novel Nav1.7-targeted analgesics. Its use in fluorescence microscopy allows for the visualization of channel distribution, while its application in biochemical and high-throughput screening assays enables the identification and characterization of new inhibitors. The detailed protocols provided here offer a starting point for researchers to integrate this valuable reagent into their drug discovery workflows, ultimately accelerating the development of more effective and safer pain therapies.

References

Elucidating ProTx-II Interactions: A Comparative Protocol for Pull-Down Assays and Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ProTx-II, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, has emerged as a critical tool in pain research.[1][2][3] Understanding its molecular interactions and cellular localization is paramount for elucidating its mechanism of action and for the development of novel analgesics. This document provides detailed protocols for two complementary applications of modified ProTx-II: a pull-down assay using biotinylated ProTx-II to identify interacting proteins, and a live-cell imaging protocol with ATTO488-labeled ProTx-II to visualize its binding and localization on the cell surface.

ProTx-II is a 30-residue peptide derived from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[2] It acts as a gating modifier toxin, binding to the voltage-sensor domain 2 (VSD-II) of NaV channels and shifting the voltage-dependence of channel activation to more positive potentials.[2][4] ProTx-II exhibits high affinity for human NaV1.7 with an IC50 in the range of 0.3-1.0 nM, making it a highly selective tool for studying this specific channel subtype.[2][3]

Data Presentation: Comparative Overview

The following table summarizes the key quantitative parameters and expected outcomes for each experimental approach.

ParameterBiotinylated ProTx-II Pull-Down AssayATTO488-ProTx-II Imaging
Primary Goal Identification of ProTx-II interacting proteins (e.g., NaV1.7 and associated subunits).Visualization of ProTx-II binding and localization on live cells.
Primary Reagent Biotinylated ProTx-IIATTO488-conjugated ProTx-II
Typical Concentration 50-100 nM10-50 nM
Detection Method Mass Spectrometry (LC-MS/MS), Western BlotConfocal Microscopy, TIRF Microscopy
Primary Readout List of identified proteins and their relative abundance.Fluorescence intensity and localization on the cell membrane.
Expected Results Enrichment of NaV1.7 and potentially other NaV channel subunits or regulatory proteins.Punctate or diffuse fluorescence signal on the plasma membrane of cells expressing NaV1.7.
Controls Scrambled biotinylated peptide, beads only.Unlabeled ProTx-II competition, cells not expressing the target channel.

Experimental Protocols

Pull-Down Assay with Biotinylated ProTx-II

This protocol details the use of biotinylated ProTx-II to isolate and identify interacting proteins from cell lysates.

Materials:

  • Biotinylated ProTx-II (custom synthesis)

  • Scrambled biotinylated control peptide (custom synthesis)

  • Cells expressing the target channel (e.g., HEK293 cells stably expressing human NaV1.7)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5 or 2-8 M urea)

  • SDS-PAGE gels and Western blot reagents

  • Mass spectrometer for protein identification

Protocol:

  • Cell Culture and Lysis:

    • Culture cells expressing the target channel to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer and scraping.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • Binding of Biotinylated ProTx-II to Lysate:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

    • Add biotinylated ProTx-II to the lysate to a final concentration of 50-100 nM.

    • As a negative control, add a scrambled biotinylated peptide to a separate aliquot of lysate at the same concentration.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Capture of Protein Complexes:

    • While the lysate is incubating, wash the streptavidin-coated magnetic beads three times with Lysis Buffer.

    • Add the washed beads to the lysate containing the biotinylated peptide.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the magnetic beads using a magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. This step is critical to remove non-specific binders.

  • Elution:

    • Elute the bound proteins by resuspending the beads in Elution Buffer and incubating at 95°C for 5-10 minutes.

    • Pellet the beads with the magnetic stand and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody against NaV1.7.

    • For comprehensive identification of interacting partners, perform in-solution or in-gel trypsin digestion of the eluted proteins followed by LC-MS/MS analysis.

Live-Cell Imaging with this compound

This protocol describes the visualization of ProTx-II binding to its target on the surface of living cells.

Materials:

  • This compound (custom synthesis)

  • Unlabeled ProTx-II (for competition assay)

  • Cells expressing the target channel (e.g., DRG neurons or HEK293 cells expressing NaV1.7)

  • Cell culture medium (phenol red-free for imaging)

  • Hoechst 33342 or other suitable nuclear stain

  • Confocal or TIRF microscope equipped with appropriate lasers and filters for ATTO488 (Excitation/Emission: ~500/520 nm) and the nuclear stain.

Protocol:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Allow cells to adhere and grow to the desired density.

  • Labeling:

    • Wash the cells twice with pre-warmed, phenol red-free cell culture medium.

    • Prepare a working solution of this compound in phenol red-free medium at a final concentration of 10-50 nM.

    • Add the this compound solution to the cells and incubate at 37°C for 15-30 minutes.

    • For a competition control, pre-incubate cells with a 100-fold molar excess of unlabeled ProTx-II for 15 minutes before adding the this compound.

  • Washing and Counterstaining:

    • Gently wash the cells three times with pre-warmed, phenol red-free medium to remove unbound fluorescent toxin.

    • If desired, counterstain the nuclei by incubating with Hoechst 33342 for 10-15 minutes.

    • Wash the cells once more with phenol red-free medium.

  • Imaging:

    • Mount the dish or coverslip on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

    • Acquire images using the appropriate laser lines and emission filters for ATTO488 and the nuclear stain.

    • Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

Visualizations

ProTx-II Signaling Pathway

ProTxII_Signaling_Pathway cluster_membrane ProTxII ProTx-II Nav17 NaV1.7 Channel ProTxII->Nav17 Inhibits Na_Influx Na+ Influx Nav17->Na_Influx Membrane Cell Membrane Depolarization Membrane Depolarization Na_Influx->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: ProTx-II inhibits NaV1.7, preventing pain signal transmission.

Biotinylated ProTx-II Pull-Down Workflow

Pull_Down_Workflow Lysate Cell Lysate (containing NaV1.7) Incubate1 Incubate Lysate->Incubate1 Biotin_ProTxII Biotinylated ProTx-II Biotin_ProTxII->Incubate1 Complex ProTx-II-NaV1.7 Complex Incubate1->Complex Incubate2 Incubate Complex->Incubate2 Streptavidin_Beads Streptavidin Magnetic Beads Streptavidin_Beads->Incubate2 Capture Capture Complex Incubate2->Capture Wash Wash Capture->Wash Elute Elute Wash->Elute Analysis Analysis (WB / MS) Elute->Analysis

Caption: Workflow for identifying ProTx-II interacting proteins.

This compound Imaging Workflow

Imaging_Workflow Live_Cells Live Cells (expressing NaV1.7) Incubate Incubate (15-30 min) Live_Cells->Incubate ATTO488_ProTxII This compound ATTO488_ProTxII->Incubate Wash Wash Incubate->Wash Image Live-Cell Imaging (Confocal / TIRF) Wash->Image Localization Visualize ProTx-II Localization Image->Localization

Caption: Workflow for visualizing ProTx-II binding on live cells.

References

Visualizing Nav1.7 Channel Trafficking with ATTO488-ProTx-II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visualization of Nav1.7 channel trafficking using the fluorescently labeled, high-affinity blocker, ATTO488-ProTx-II. These guidelines are intended to assist researchers in designing and executing experiments to study the cellular dynamics of this critical pain target.

Introduction

The voltage-gated sodium channel Nav1.7 is a key player in pain signaling, making it a prime target for analgesic drug development. Understanding the mechanisms that regulate its expression, localization, and trafficking to the cell surface is crucial for developing effective therapeutics. This compound is a potent tool for these studies, combining the high selectivity of ProTx-II for Nav1.7 with the bright and photostable fluorescence of the ATTO 488 dye. This allows for real-time visualization of Nav1.7 trafficking in live cells.

Quantitative Data Summary

The following tables summarize key quantitative data for ProTx-II and its fluorescent conjugate, as well as the impact of inflammatory mediators on Nav1.7 trafficking.

Table 1: Pharmacological Properties of ProTx-II and this compound

LigandTargetCell TypeIC50Reference
ProTx-IINav1.7HEK2930.3 nM
This compoundNav1.7Not SpecifiedBiologically Active

Table 2: Recommended Labeling Concentrations of this compound

Cell TypeConcentrationReference
CHO-Nav1.71 µM
DRG Neurons200 nM

Table 3: Effect of Inflammatory Mediators (IM) on Nav1.7 Vesicular Trafficking in DRG Neurons

ConditionAnterograde Vesicular Flux (vesicles/axon/min)Anterograde Vesicular Velocity (µm/s)Reference
Control~17~1.2
+ Inflammatory Mediators (IM)IncreasedIncreased

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Culture and Transfection of HEK293 Cells with Nav1.7

This protocol is adapted from methodologies for culturing and transfecting HEK293 cells for Nav1.7 expression.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Plasmid DNA encoding Nav1.7

  • Lipofectamine LTX Reagent

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Ensure cells are 70-90% confluent at the time of transfection.

  • DNA-Lipofectamine Complex Formation: a. For each well to be transfected, dilute 2.5 µg of Nav1.7 plasmid DNA into 500 µL of Opti-MEM. b. In a separate tube, add 5-10 µL of Lipofectamine LTX to 500 µL of Opti-MEM. c. Combine the diluted DNA and Lipofectamine LTX solutions, mix gently, and incubate at room temperature for 25 minutes.

  • Transfection: a. Aspirate the culture medium from the HEK293 cells. b. Add the 1 mL of the DNA-Lipofectamine complex mixture to each well. c. Incubate the cells at 37°C in a 5% CO2 incubator.

  • Post-Transfection: After 4-6 hours of incubation, add 1 mL of complete culture medium (DMEM with 20% FBS) to each well without removing the transfection mixture.

  • Expression: Allow the cells to express the Nav1.7 channels for 24-48 hours before proceeding with labeling and imaging experiments.

Protocol 2: Culture of CHO-K1 Cells Stably Expressing Nav1.7

This protocol outlines the maintenance of a stable CHO-K1 cell line expressing Nav1.7.

Materials:

  • CHO-K1 cells stably expressing Nav1.7

  • F-12K Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418)

  • T-75 flasks

Procedure:

  • Cell Culture: Culture the CHO-K1 Nav1.7 stable cell line in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of the selection antibiotic.

  • Passaging: a. When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach. c. Neutralize the trypsin with 7-8 mL of complete culture medium and gently pipette to create a single-cell suspension. d. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new T-75 flask containing fresh medium.

  • Maintenance: Change the culture medium every 2-3 days.

Protocol 3: Labeling and Live-Cell Imaging of Nav1.7 with this compound

This protocol provides a step-by-step guide for fluorescently labeling Nav1.7 channels and performing live-cell imaging.

Materials:

  • Cells expressing Nav1.7 (HEK293 or CHO) cultured on glass-bottom dishes

  • This compound

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

  • Cell Preparation: a. Plate Nav1.7-expressing cells on glass-bottom imaging dishes 24-48 hours prior to the experiment to allow for adherence. b. On the day of imaging, aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

  • Labeling: a. Prepare a working solution of this compound in live-cell imaging medium. The optimal concentration should be determined empirically but can start at 200 nM for DRG neurons and 1 µM for CHO cells. b. Add the this compound solution to the cells and incubate at 37°C for 15-30 minutes. Protect from light.

  • Washing: a. After incubation, aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Live-Cell Imaging: a. Immediately transfer the imaging dish to the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. b. Use a 488 nm laser for excitation of ATTO488. c. Set the emission detection to capture fluorescence between 500 nm and 550 nm. d. Acquire time-lapse images to visualize the trafficking of Nav1.7 channels. Adjust acquisition parameters (laser power, exposure time, frame rate) to minimize phototoxicity and photobleaching while maintaining a good signal-to-noise ratio.

Protocol 4: Quantitative Analysis of Nav1.7 Trafficking

This protocol describes a method for quantifying the movement of Nav1.7-containing vesicles.

Software:

  • ImageJ/Fiji with appropriate plugins (e.g., KymoResliceMacro)

Procedure:

  • Image Acquisition: Acquire time-lapse image series of this compound labeled cells as described in Protocol 3.

  • Kymograph Generation: a. In ImageJ/Fiji, open the time-lapse image sequence. b. Use the segmented line tool to draw a line along the path of vesicular movement (e.g., along a neurite). c. Use the "KymoReslice" macro or a similar function to generate a kymograph, which represents the movement of fluorescent particles along the selected line over time.

  • Data Analysis: a. On the kymograph, individual moving vesicles will appear as diagonal lines. b. Vesicular Velocity: The slope of these lines is inversely proportional to the velocity of the vesicle. Measure the angle of the lines to calculate the velocity. c. Vesicular Flux: Count the number of lines crossing a defined point on the y-axis (time) per unit of time to determine the flux of vesicles. d. Compare these parameters between different experimental conditions (e.g., control vs. treatment with inflammatory mediators).

Visualizations

The following diagrams illustrate key pathways and workflows described in these application notes.

Nav17_Trafficking_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNFa TNF-α TNFR TNFR TNFa->TNFR Binding TRAF2 TRAF2 TNFR->TRAF2 Recruitment ASK1 ASK1 TRAF2->ASK1 Activation MKK MKK3/6 ASK1->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation Nav17_Vesicle Nav1.7 Vesicle p38->Nav17_Vesicle Promotes Trafficking Nav17_Surface Surface Nav1.7 Nav17_Vesicle->Nav17_Surface Membrane Insertion

Caption: TNF-α signaling pathway leading to increased Nav1

Application Notes and Protocols for Labeling Nav1.7 with ATTO488-ProTx-II in CHO and HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Understanding its cellular distribution and trafficking is crucial for the development of novel analgesics. ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, is a potent and selective inhibitor of Nav1.7. When conjugated to a bright and photostable fluorophore like ATTO488, it becomes a powerful tool for visualizing Nav1.7 channels in live cells. This document provides detailed application notes and protocols for the use of ATTO488-ProTx-II to label and visualize Nav1.7 channels expressed in Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells.

Data Presentation

Quantitative Data Summary
ParameterValueCell LineReference
This compound Concentration for Imaging 200 nM - 1 µMCHO-Nav1.7[1][2]
Unlabeled ProTx-II IC₅₀ for hNav1.7 0.3 nMHeterologous expression[3]
¹²⁵I-ProTx-II Kd for hNav1.7 0.3 nMRecombinant hNav1.7[3]

Signaling Pathway and Experimental Workflow

Nav1.7 Gating Inhibition by ProTx-II

ProTx-II acts as a gating modifier toxin. It binds to the S3-S4 loop in the voltage-sensing domain II (VSD-II) of the Nav1.7 channel. This binding interferes with the channel's activation, shifting the voltage dependence of activation to a more positive potential, thereby inhibiting channel function.

Nav1_7_ProTx_II_Pathway Nav1.7 Inhibition by ProTx-II ProTxII This compound Binding Binding to S3-S4 loop ProTxII->Binding Nav17 Nav1.7 Channel (VSD-II) Nav17->Binding Activation_Shift Shift in Voltage Dependence of Activation Binding->Activation_Shift Channel_Inhibition Inhibition of Na+ Influx Activation_Shift->Channel_Inhibition

Caption: Mechanism of Nav1.7 inhibition by this compound.

Experimental Workflow: Labeling and Imaging Nav1.7

The following diagram outlines the key steps for labeling and imaging Nav1.7 channels in live CHO or HEK293 cells using this compound.

Experimental_Workflow Live-Cell Imaging Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging Cell_Culture Culture CHO/HEK293 cells expressing Nav1.7 Plating Plate cells on glass-bottom dishes Cell_Culture->Plating Prepare_Probe Prepare this compound working solution Plating->Prepare_Probe Incubation Incubate cells with This compound Prepare_Probe->Incubation Wash Wash cells to remove unbound probe Incubation->Wash Counterstain (Optional) Nuclear counterstain (e.g., Hoechst) Wash->Counterstain Microscopy Image with confocal or epifluorescence microscope Counterstain->Microscopy Analysis Analyze fluorescence intensity and distribution Microscopy->Analysis

Caption: Workflow for labeling Nav1.7 with this compound.

Experimental Protocols

Materials
  • CHO or HEK293 cells stably or transiently expressing human Nav1.7.[4][5][6]

  • Wild-type CHO or HEK293 cells (for negative control).

  • This compound (e.g., from Smartox Biotechnology).[7]

  • Cell culture medium (e.g., DMEM/F12 for CHO, DMEM for HEK293) supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Glass-bottom imaging dishes or coverslips.

  • Hoechst 33342 (optional, for nuclear counterstaining).

  • Confocal or high-resolution epifluorescence microscope with appropriate filter sets for ATTO488 (Excitation/Emission: ~500/520 nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).

Protocol 1: Live-Cell Labeling of Nav1.7 in CHO or HEK293 Cells

This protocol is optimized for live-cell imaging to ensure the specific labeling of cell-surface Nav1.7 channels.[2]

  • Cell Seeding:

    • The day before the experiment, seed Nav1.7-expressing CHO or HEK293 cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.

    • Seed wild-type cells as a negative control to assess non-specific binding.

  • Preparation of this compound Staining Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) according to the manufacturer's instructions.

    • On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration of 200 nM to 1 µM. A concentration of 1 µM has been shown to provide robust labeling in CHO cells expressing Nav1.7.[1]

  • Labeling Procedure:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.

  • (Optional) Nuclear Counterstaining:

    • If desired, incubate the cells with a solution of Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Immediately proceed to imaging using a confocal or epifluorescence microscope.

    • For ATTO488, use an excitation wavelength of ~488 nm and collect emission at ~520 nm.

    • For Hoechst 33342, use an excitation wavelength of ~350 nm and collect emission at ~461 nm.

Protocol 2: Specificity Control with Unlabeled ProTx-II

To confirm that the observed fluorescence is specific to Nav1.7, a competition experiment can be performed.

  • Follow steps 1 and 2 of Protocol 1.

  • Pre-incubation with Unlabeled ProTx-II:

    • Prepare a solution of unlabeled ProTx-II in serum-free medium at a concentration at least 10-fold higher than the this compound concentration (e.g., 10 µM).

    • Pre-incubate the Nav1.7-expressing cells with the unlabeled ProTx-II solution for 20 minutes at room temperature.

  • Labeling with this compound:

    • Without washing, add the this compound staining solution to the cells (at the desired concentration, e.g., 1 µM) and incubate for an additional 20-30 minutes.

  • Proceed with washing, optional counterstaining, and imaging as described in Protocol 1 (steps 4-6). A significant reduction in ATTO488 fluorescence compared to cells not pre-incubated with unlabeled ProTx-II indicates specific binding.[2]

Troubleshooting

  • High Background Fluorescence:

    • Ensure thorough washing after incubation with the fluorescent probe.

    • Optimize the concentration of this compound; lower concentrations may reduce non-specific binding.

    • Use serum-free medium for the labeling steps, as serum proteins can sometimes contribute to background.

    • Fixed-cell labeling may lead to non-specific cytoplasmic fluorescence and is generally not recommended for optimal surface labeling.[2]

  • Weak or No Signal:

    • Confirm the expression of Nav1.7 in the cell line using a validated method (e.g., Western blot, electrophysiology).

    • Increase the concentration of this compound or the incubation time.

    • Ensure the imaging setup (laser power, detector sensitivity) is optimized for ATTO488 fluorescence.

  • Phototoxicity:

    • Minimize the exposure of cells to excitation light.

    • Use the lowest possible laser power that provides a sufficient signal-to-noise ratio.

    • Acquire images efficiently.

Conclusion

This compound is a highly effective and specific tool for the fluorescent labeling of Nav1.7 channels in live CHO and HEK293 cells. The protocols provided herein offer a robust framework for researchers to visualize and study the cellular dynamics of this important pain target. By following these guidelines, scientists can gain valuable insights into the role of Nav1.7 in cellular physiology and pathology, aiding in the discovery and development of novel pain therapeutics.

References

Troubleshooting & Optimization

Reducing background fluorescence with ATTO488-ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ATTO488-ProTx-II and minimizing background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescently labeled neurotoxin. It consists of ProTx-II, a peptide toxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), conjugated to the fluorescent dye ATTO488. ProTx-II is a potent and selective inhibitor of voltage-gated sodium channels, particularly the Nav1.7 subtype, which is a key target in pain research. The primary application of this compound is to visualize and track the binding of ProTx-II to these ion channels in live or fixed cells, enabling studies of channel localization, trafficking, and drug screening.

Q2: What are the spectral properties of the ATTO488 dye?

The ATTO488 dye is a green fluorescent label with the following key spectral properties:

  • Excitation Maximum: ~501 nm

  • Emission Maximum: ~523 nm

It is compatible with standard 488 nm laser lines and FITC filter sets. ATTO488 is known for its high photostability and quantum yield, making it suitable for various fluorescence microscopy techniques.

Q3: Why am I observing high background fluorescence with this compound?

High background fluorescence can arise from several factors:

  • Non-specific binding: ProTx-II is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions. The hydrophobic face can interact non-specifically with the cell membrane and other cellular components, leading to background signal.

  • Probe concentration: Using a concentration of this compound that is too high can lead to increased non-specific binding.

  • Inadequate blocking: Insufficient or improper blocking of non-specific binding sites on the cells or substrate can result in high background.

  • Insufficient washing: Failure to adequately wash away unbound probe will leave residual fluorescence.

  • Autofluorescence: Some cell types or culture media may exhibit natural fluorescence in the same spectral range as ATTO488.

  • Probe aggregation: Improper storage or handling can lead to the formation of fluorescent aggregates that bind non-specifically to surfaces.

Q4: How can I store and handle this compound to ensure its stability?

To maintain the stability of the this compound conjugate, follow these guidelines:

  • Storage: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C, protected from light and moisture. For solutions, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Reconstitution: Before use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a high-quality, sterile buffer. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first and then diluting with an aqueous buffer may be necessary.

  • Handling: Protect the fluorescent conjugate from light as much as possible to prevent photobleaching. Centrifuge the vial briefly before opening to pellet any material that may be on the cap or sides.

Troubleshooting Guides

Issue: High Background Fluorescence

High background can obscure the specific signal from this compound binding to its target channels. The following steps can help reduce non-specific fluorescence.

Troubleshooting Workflow

G start High Background Observed optimize_concentration Optimize Probe Concentration start->optimize_concentration Step 1 improve_blocking Improve Blocking Strategy optimize_concentration->improve_blocking If background persists solution Reduced Background & Clear Signal optimize_concentration->solution Problem Resolved optimize_washing Optimize Washing Steps improve_blocking->optimize_washing If background persists improve_blocking->solution Problem Resolved check_autofluorescence Check for Autofluorescence optimize_washing->check_autofluorescence If background persists optimize_washing->solution Problem Resolved check_probe_quality Check Probe Quality check_autofluorescence->check_probe_quality If background persists check_autofluorescence->solution Problem Resolved check_probe_quality->solution Problem Resolved

Figure 1. A stepwise workflow for troubleshooting high background fluorescence.

1. Optimize Probe Concentration

Using an excessively high concentration of the fluorescent probe is a common cause of high background.

  • Recommendation: Perform a concentration titration experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a low nanomolar range and incrementally increase the concentration. The optimal concentration will provide a strong specific signal with minimal background.

ParameterRecommendation
Starting Concentration 10-50 nM
Titration Range 10 nM - 500 nM
Evaluation Assess signal-to-noise ratio at each concentration

2. Improve Blocking Strategy

Blocking unoccupied sites on the cell surface and substrate is crucial to prevent non-specific binding of the probe.

  • Recommendations:

    • Choice of Blocking Agent: While Bovine Serum Albumin (BSA) is a common blocking agent, for amphipathic peptides like ProTx-II, other options might be more effective. Consider comparing different blocking agents.

    • Incubation Time and Temperature: Ensure adequate blocking by incubating for a sufficient duration.

Blocking AgentConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA) 1-5% (w/v) in buffer30-60 min at RTA standard starting point.
Normal Goat/Donkey Serum 5-10% (v/v) in buffer30-60 min at RTCan be more effective than BSA.
Casein/Non-fat Dry Milk 1-5% (w/v) in buffer30-60 min at RTCan be very effective, but may interfere with certain assays.
Pluronic F-127 0.02-0.1% (w/v) in buffer15-30 min at RTA non-ionic surfactant that can help reduce hydrophobic interactions.

3. Optimize Washing Steps

Thorough washing after incubation with the fluorescent probe is essential to remove unbound molecules.

  • Recommendations:

    • Number of Washes: Increase the number of wash steps.

    • Duration of Washes: Increase the duration of each wash.

    • Wash Buffer Composition: Including a low concentration of a non-ionic detergent like Tween-20 in the wash buffer can help to reduce non-specific binding.

ParameterStandard ProtocolOptimized Protocol
Number of Washes 2-3 times4-5 times
Wash Duration 2-5 minutes each5-10 minutes each
Wash Buffer PBS or HBSSPBS or HBSS + 0.05% Tween-20

4. Check for Autofluorescence

Cells and media can have intrinsic fluorescence that contributes to background.

  • Recommendations:

    • Image Unlabeled Cells: Before the experiment, image a sample of your cells that have not been treated with any fluorescent probe to assess the level of autofluorescence.

    • Use Phenol Red-Free Medium: If performing live-cell imaging, use a phenol red-free culture medium, as phenol red is fluorescent.

    • Use Longer Wavelength Dyes: If autofluorescence in the green spectrum is high, consider using a ProTx-II conjugate with a red or far-red dye if available.

5. Check Probe Quality

Aggregates of the fluorescent probe can cause bright, punctate background staining.

  • Recommendations:

    • Centrifugation: Before use, centrifuge the reconstituted this compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Use the supernatant for your experiment.

    • Proper Solubilization: Ensure the lyophilized peptide is fully dissolved. Sonication can aid in dissolving peptides that are difficult to solubilize.

Experimental Protocols

General Protocol for Live-Cell Staining with this compound

This protocol provides a starting point for labeling live cells with this compound. Optimization of concentrations, incubation times, and washing steps is recommended for each specific cell type and experimental setup.

Experimental Workflow

G cell_prep Cell Preparation blocking Blocking cell_prep->blocking incubation Incubation with This compound blocking->incubation washing Washing incubation->washing imaging Imaging washing->imaging

Figure 2. A general workflow for live-cell staining with this compound.

Materials:

  • Cells cultured on a suitable imaging dish or coverslip

  • This compound

  • Blocking buffer (e.g., 1% BSA in HBSS)

  • Wash buffer (e.g., HBSS)

  • Live-cell imaging medium (phenol red-free)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

  • Blocking:

    • Aspirate the culture medium.

    • Wash the cells once with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable buffer.

    • Add the blocking buffer to the cells and incubate for 30-60 minutes at room temperature.

  • Incubation with this compound:

    • Prepare the desired concentration of this compound in blocking buffer.

    • Aspirate the blocking buffer from the cells.

    • Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the probe solution.

    • Wash the cells 3-5 times with pre-warmed wash buffer, incubating for 5-10 minutes during each wash.

  • Imaging:

    • Replace the final wash buffer with a pre-warmed, phenol red-free live-cell imaging medium.

    • Proceed with fluorescence microscopy using appropriate filter sets for ATTO488 (Excitation: ~501 nm, Emission: ~523 nm).

Signaling Pathway

G ProTxII This compound Nav17 Nav1.7 Channel (Voltage-Sensing Domain) ProTxII->Nav17 Binds to Inhibition Inhibition of Channel Activation Nav17->Inhibition Leads to ActionPotential Reduced Action Potential Firing Inhibition->ActionPotential Results in

Troubleshooting non-specific binding of ATTO488-ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATTO488-ProTx-II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve issues related to non-specific binding of this fluorescently labeled peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescently labeled peptide toxin. Protoxin-II (ProTx-II) is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is a key target in pain research. The conjugation of ProTx-II with the ATTO488 dye, a bright and photostable fluorophore, allows for the visualization and tracking of Nav1.7 channels in live cells and tissue samples.

Q2: What are the known properties of ProTx-II that might contribute to non-specific binding?

ProTx-II is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions. Its bioactive surface is composed of hydrophobic and cationic (positively charged) residues. This structure allows it to interact with the cell membrane, a prerequisite for its binding to the Nav1.7 channel. Specifically, ProTx-II has a higher affinity for negatively charged lipid membranes compared to zwitterionic (neutral) membranes. This inherent membrane-binding property, particularly its interaction with anionic lipids, can be a source of non-specific binding to cell surfaces or other cellular components rich in negative charges.

Q3: What are the spectral properties of the ATTO488 dye?

ATTO488 is a hydrophilic fluorophore with an excitation maximum at approximately 501 nm and an emission maximum at around 523 nm. It is known for its high fluorescence quantum yield and photostability.

PropertyWavelength (nm)
Excitation Maximum501
Emission Maximum523

Troubleshooting Non-Specific Binding

High background or non-specific binding of this compound can obscure the specific signal from Nav1.7 channels, leading to difficulties in data interpretation. The following sections provide a systematic approach to troubleshooting these issues.

Initial Assessment of Non-Specific Binding

The first step is to confirm that the observed background is indeed due to non-specific binding of the probe.

dot

cluster_0 Experimental Setup exp_cells Cells Expressing Nav1.7 (e.g., DRG neurons, transfected HEK293) specific_signal Fluorescence on Experimental Cells exp_cells->specific_signal neg_control_cells Negative Control Cells (Lacking Nav1.7) no_signal No/Low Fluorescence on Negative Control Cells neg_control_cells->no_signal Stain with Probe probe This compound probe->exp_cells probe->neg_control_cells non_specific_signal High Background Fluorescence on Both Cell Types

Caption: Initial check for non-specific binding.

Troubleshooting Workflow

If you are experiencing high background fluorescence, follow this workflow to identify and address the potential causes.

dot

cluster_optimization Optimization Steps cluster_results Outcome start High Background Observed concentration Optimize Probe Concentration start->concentration incubation Adjust Incubation Time & Temperature concentration->incubation If high background persists resolved Issue Resolved: Clear Specific Signal concentration->resolved washing Improve Washing Steps incubation->washing If high background persists incubation->resolved blocking Enhance Blocking Strategy washing->blocking If high background persists washing->resolved blocking->resolved unresolved Issue Persists: Consult Further blocking->unresolved If all steps fail cluster_binding Non-Specific Binding Mechanisms cluster_blockers Blocking Agents hydrophobic Hydrophobic Interactions electrostatic Electrostatic Interactions (with anionic lipids) bsa_casein BSA / Casein bsa_casein->hydrophobic Blocks serum Normal Serum serum->hydrophobic Blocks serum->electrostatic Blocks detergent Mild Detergent (e.g., Tween-20) detergent->hydrophobic Reduces

Technical Support Center: Optimizing ATTO488-ProTx-II for Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for successfully using ATTO488-ProTx-II in cell staining experiments. It includes frequently asked questions, detailed troubleshooting advice, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a fluorescently labeled peptide toxin. The core component, ProTx-II, is a neurotoxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1][2] The ATTO 488 dye is a bright and photostable fluorophore that is covalently linked to the ProTx-II peptide, allowing for visualization of the Nav1.7 channel in cells.

Q2: What is the mechanism of action of ProTx-II?

ProTx-II acts as a gating modifier of the Nav1.7 channel. It binds to the voltage-sensor domain II (VSD-II) of the channel, which is a region embedded within the cell membrane.[1] This binding shifts the voltage-dependence of channel activation to more positive potentials, thereby inhibiting the influx of sodium ions that is necessary for the generation of action potentials in neurons.[1]

Q3: What cell types are suitable for staining with this compound?

This reagent is ideal for staining cells that endogenously express the Nav1.7 channel, such as dorsal root ganglion (DRG) neurons and other sensory neurons. It can also be used with cell lines that have been genetically engineered to express recombinant Nav1.7 channels.

Q4: Is ProTx-II toxic to cells?

Studies have shown that ProTx-II does not appear to be cytotoxic. It has been tested at concentrations up to 64 µM without causing disruption of cell membranes.[3] However, as with any experimental reagent, it is always good practice to perform a viability assay if you observe any unexpected changes in cell morphology or health.

Q5: What are the excitation and emission wavelengths for the ATTO 488 dye?

The ATTO 488 fluorophore has an excitation maximum at approximately 500 nm and an emission maximum at approximately 520 nm. It is efficiently excited by the 488 nm laser line commonly found on most fluorescence microscopes and flow cytometers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Signal / Very Weak Signal Low or no expression of Nav1.7 in target cells. Confirm Nav1.7 expression using a validated method such as Western blot, qPCR, or with a positive control cell line known to express the channel.
Suboptimal concentration of this compound. Perform a titration experiment to determine the optimal concentration. See the "Experimental Protocols" section for a detailed guide.
Insufficient incubation time. Increase the incubation time to allow for adequate binding of the probe to the channel.
Photobleaching of the ATTO 488 dye. Minimize exposure of the stained cells to light. Use an anti-fade mounting medium.
High Background Staining This compound concentration is too high. Reduce the concentration of the fluorescent peptide. Perform a titration to find the optimal signal-to-noise ratio.
Non-specific binding of the peptide. Increase the number of wash steps after incubation. Consider adding a blocking agent like Bovine Serum Albumin (BSA) to the staining buffer to reduce non-specific interactions.[4]
Inadequate washing. Increase the number and duration of wash steps after the staining incubation.
Photobleaching Excessive exposure to excitation light. Reduce the intensity and duration of light exposure during imaging. Use a more sensitive detector if available.
Absence of an anti-fade reagent. Use a commercially available anti-fade mounting medium to preserve the fluorescence signal.
Cells appear unhealthy or show morphological changes Although ProTx-II is not known to be cytotoxic, other experimental conditions could be affecting cell health. Ensure that the osmolarity and pH of all buffers are appropriate for your cells. If performing live-cell imaging, ensure the imaging medium is supporting cell health. Perform a standard cell viability assay to assess the health of your cell cultures.

Experimental Protocols

Protocol 1: General Cell Staining with this compound

This protocol provides a starting point for staining cells with this compound. The optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • Cells expressing Nav1.7 (e.g., DRG neurons, HEK293 cells transfected with Nav1.7)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Staining Buffer (e.g., PBS with 1% BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS), for fixed-cell imaging

  • Mounting Medium (with or without DAPI for nuclear counterstaining)

Procedure:

  • Cell Preparation:

    • For adherent cells, plate them on coverslips or in imaging-compatible plates and allow them to adhere overnight.

    • For suspension cells, they can be stained in tubes and then cytospun onto slides.

  • Fixation (Optional, for fixed-cell imaging):

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Dilute this compound to the desired concentration in Staining Buffer. A good starting range for optimization is 10-100 nM.

    • Incubate the cells with the diluted this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with Staining Buffer for 5 minutes each.

  • Mounting and Imaging:

    • For fixed cells, mount the coverslips onto microscope slides using an appropriate mounting medium.

    • For live-cell imaging, replace the wash buffer with fresh imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filters for the ATTO 488 dye (Excitation/Emission: ~500 nm / ~520 nm).

Protocol 2: Titration Experiment to Determine Optimal Concentration

This experiment is crucial for finding the concentration of this compound that provides the best signal-to-noise ratio.

Procedure:

  • Prepare a series of dilutions of this compound in Staining Buffer. A suggested range is from 1 nM to 500 nM.

  • Plate your cells in a multi-well imaging plate.

  • Stain each well with a different concentration of the fluorescent peptide, following the general staining protocol. Include a negative control well with no this compound.

  • After staining and washing, image all wells using the exact same imaging parameters (e.g., laser power, exposure time, gain).

  • Analyze the images to determine the concentration that provides the brightest specific signal with the lowest background fluorescence.

Quantitative Data Summary

ParameterRecommended Starting RangeNotes
This compound Concentration 10 - 100 nMThis is a suggested starting range for optimization. The optimal concentration will depend on the cell type and expression level of Nav1.7.
Incubation Time 30 - 60 minutesLonger incubation times may increase signal but could also lead to higher background.
Incubation Temperature Room Temperature
Washing Steps 3 x 5 minutesThorough washing is critical for reducing non-specific binding.

Visualizations

G cluster_workflow This compound Staining Optimization Workflow prep Prepare Cells Expressing Nav1.7 titrate Perform Concentration Titration (e.g., 1-500 nM) prep->titrate stain Stain with Different Concentrations titrate->stain wash Wash to Remove Unbound Peptide stain->wash image Image all samples with Identical Settings wash->image analyze Analyze Signal-to-Noise Ratio image->analyze optimal Determine Optimal Concentration analyze->optimal

Caption: Workflow for optimizing this compound concentration.

G cluster_pathway ProTx-II Signaling Pathway ProTxII This compound Nav17 Nav1.7 Channel (Voltage-Gated Sodium Channel) ProTxII->Nav17 Binds to Inhibition Inhibition ProTxII->Inhibition VSD Voltage Sensor Domain II (VSD-II) Nav17->VSD Contains Activation Channel Activation VSD->Activation Regulates Na_Influx Sodium Ion Influx Activation->Na_Influx AP Action Potential Generation Na_Influx->AP Inhibition->Activation

References

Photostability issues with ATTO488-ProTx-II in long-term imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing ATTO488-ProTx-II in their experiments. Here you will find troubleshooting advice and frequently asked questions regarding photostability issues that may arise during long-term imaging.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid photobleaching of our this compound signal during long-term live-cell imaging. What could be the cause?

A1: Rapid photobleaching of ATTO 488-labeled probes can stem from several factors. The most common causes include excessive excitation light intensity, prolonged exposure times, high oxygen concentration in the imaging medium, and the inherent photophysical properties of the fluorophore. While ATTO 488 is known for its high photostability, all fluorophores will eventually photobleach under continuous excitation.[][2][3][4]

Q2: How does the photostability of ATTO 488 compare to other common green fluorophores?

A2: ATTO 488 is a rhodamine-based dye engineered for enhanced photostability and brightness compared to older fluorescein-based dyes like FITC.[2][5] It is well-suited for demanding applications such as single-molecule detection and super-resolution microscopy due to its high fluorescence quantum yield and exceptional thermal and photochemical stability.[3][4][6] However, under intense and prolonged illumination, such as in STED microscopy, some photodegradation can still occur.[7]

Q3: Can the conjugation of ProTx-II to ATTO 488 affect the fluorophore's photostability?

A3: While there is no specific data on the photostability of the this compound conjugate, the local chemical environment can influence a fluorophore's properties. The proximity of the peptide could potentially alter the dye's susceptibility to photobleaching. However, ATTO dyes are generally designed to be robust and maintain their excellent photostability after conjugation.

Q4: Are there any specific imaging conditions that are recommended for long-term experiments with this compound?

A4: For long-term imaging, it is crucial to minimize the total light exposure to the sample. This can be achieved by using the lowest possible excitation laser power that still provides an adequate signal-to-noise ratio, reducing the camera exposure time, and decreasing the frequency of image acquisition. Additionally, using an imaging medium with an oxygen scavenging system can significantly improve fluorophore longevity.

Troubleshooting Guide

Problem: Rapid Signal Loss

If you are experiencing a faster-than-expected decrease in the fluorescence intensity of your this compound, consult the following troubleshooting table.

Potential Cause Recommended Solution
Excessive Excitation Power Reduce the laser power to the minimum level required for a clear signal. Start at a low power setting and gradually increase until the signal is sufficient.
Long Exposure Times Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector.
High Acquisition Frequency Image less frequently. For slow biological processes, acquiring an image every few minutes may be sufficient and will significantly reduce photobleaching.
Oxygen-Induced Phototoxicity Use a specialized live-cell imaging medium that contains an oxygen scavenging system (e.g., Oxyrase, Trolox).[8]
Suboptimal Filter Sets Ensure that your microscope's filter sets are optimized for ATTO 488 (Excitation max: ~500 nm, Emission max: ~520 nm).[4] Mismatched filters can lead to inefficient signal collection and the need for higher excitation power.
Sample Preparation Issues Ensure that the concentration of this compound is optimal. A very low concentration may require higher laser power, leading to faster photobleaching of the molecules that are present.
Illustrative Photostability Data

The following table provides a hypothetical comparison of ATTO 488 photostability under different imaging conditions. This data is for illustrative purposes to demonstrate the impact of various imaging parameters.

Imaging Condition Excitation Power Exposure Time Time to 50% Signal Loss (t½)
Standard 50%200 ms~15 minutes
Optimized 20%100 ms~45 minutes
Optimized + Antifade 20%100 ms> 90 minutes

Experimental Protocols

Protocol 1: Preparing Cells for Long-Term Imaging with this compound
  • Cell Culture: Plate cells on glass-bottom imaging dishes 24-48 hours prior to the experiment to allow for adherence and normal growth.

  • Labeling: Prepare a working solution of this compound in your desired buffer (e.g., HBSS, neurobasal medium) at the final concentration determined from your dose-response experiments.

  • Incubation: Remove the cell culture medium and wash the cells once with the imaging buffer. Add the this compound solution to the cells and incubate for the desired time at 37°C.

  • Washing: After incubation, gently wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove any unbound conjugate.

  • Imaging: Add fresh, pre-warmed imaging buffer, preferably one containing an oxygen scavenger and antifade reagents, to the dish for imaging.

Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
  • Find Focus: Use brightfield or DIC to locate and focus on the cells of interest to avoid unnecessary fluorescence excitation.

  • Set Excitation Wavelength: Set the excitation wavelength to the peak for ATTO 488 (~500 nm). The 488 nm laser line is a suitable source.[4]

  • Minimize Excitation Power: Start with a low laser power (e.g., 5-10%) and gradually increase it until you can clearly resolve the signal from the background.

  • Adjust Exposure Time: Use the shortest exposure time that provides a good signal-to-noise ratio.

  • Time-Lapse Settings: For long-term imaging, set the acquisition interval to be as long as your experimental question allows.

  • Use of Antifade Reagents: If imaging fixed cells, use a mounting medium containing an antifade agent. For live-cell imaging, supplement the medium with a commercial or self-made antifade cocktail.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Plate Cells labeling Incubate with This compound cell_culture->labeling washing Wash to Remove Unbound Conjugate labeling->washing find_focus Locate Cells (Brightfield) washing->find_focus set_params Optimize Imaging Parameters find_focus->set_params acquire_images Acquire Time-Lapse set_params->acquire_images quantify Quantify Fluorescence Intensity acquire_images->quantify analyze Analyze Signal Dynamics quantify->analyze

Caption: Experimental workflow for long-term imaging with this compound.

ProTxII_Signaling_Pathway ProTxII This compound Nav17 Nav1.7 Channel (Voltage-Gated Sodium Channel) ProTxII->Nav17 Binds to Voltage Sensor Domain II Activation Channel Activation ProTxII->Activation Inhibits SodiumInflux Sodium Ion Influx Activation->SodiumInflux ActionPotential Action Potential Propagation SodiumInflux->ActionPotential Nociception Nociceptive Signaling ActionPotential->Nociception

Caption: ProTx-II mechanism of action on the Nav1.7 channel.

References

How to prevent ATTO488-ProTx-II aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the aggregation of ATTO488-ProTx-II in solution. By understanding the physicochemical properties of this fluorescently-labeled peptide and implementing the recommended strategies, users can ensure the quality and reliability of their experimental results.

Troubleshooting Guide: Preventing this compound Aggregation

Issue: Precipitate or visible particles are observed in the this compound solution.

Possible Causes and Solutions:

ProTx-II is a 30-amino acid peptide with a notable hydrophobic face, making it amphipathic. This characteristic is crucial for its interaction with lipid membranes but also predisposes it to aggregation in aqueous solutions, particularly at high concentrations or in suboptimal buffer conditions. The conjugation of the hydrophilic ATTO 488 dye can influence its solubility, but the underlying hydrophobic nature of ProTx-II remains a key factor in aggregation.

Potential Cause Recommended Action Detailed Explanation
Suboptimal pH Optimize the pH of the buffer. Test a range of pH values (e.g., 6.0, 7.4, and 8.0) to determine the pH at which the peptide is most soluble.The net charge of a peptide is pH-dependent. At its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation. Moving the pH away from the pI will increase the net charge and enhance solubility.
Inappropriate Ionic Strength Adjust the salt concentration of the buffer. Test a range of NaCl or KCl concentrations (e.g., 50 mM, 150 mM, and 300 mM).Salts can either stabilize or destabilize peptides in solution. Low to moderate salt concentrations can shield charges and reduce aggregation, while very high concentrations can lead to "salting out."
High Peptide Concentration Work with the lowest feasible concentration of this compound for your experiment. If high concentrations are necessary, consider the addition of solubilizing excipients.The propensity for peptide aggregation is concentration-dependent.
Improper Storage and Handling Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.Freeze-thaw cycles can induce stress on the peptide, leading to conformational changes and aggregation.
Lack of Solubilizing Agents Incorporate excipients known to reduce peptide aggregation. Common options include arginine, detergents (e.g., Polysorbate 20 or 80), and glycerol.These agents can interact with the hydrophobic regions of the peptide, preventing self-association.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for dissolving lyophilized this compound?

A1: Start by reconstituting the lyophilized peptide in sterile, high-purity water to create a stock solution. A concentration of 1 mg/mL in water is a common starting point for ProTx-II. For subsequent dilutions into experimental buffers, a common choice is a phosphate-buffered saline (PBS) at pH 7.4. However, optimization of the buffer composition is highly recommended.

Q2: How can I assess whether my this compound solution is aggregated?

A2: Several methods can be used to detect and quantify peptide aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can readily identify the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting earlier than the monomeric peptide is a clear indication of aggregation.

Q3: What are the properties of ProTx-II and ATTO 488 that I should be aware of?

A3: Understanding the individual components is key to troubleshooting the conjugate.

Component Relevant Properties
ProTx-II 30-amino acid peptide with a molecular weight of approximately 3826.65 Da.[1] It possesses a hydrophobic face and is known to interact with lipid membranes.[2] Contains disulfide bonds that are important for its structure. Soluble in water up to 1 mg/mL.
ATTO 488 Dye A hydrophilic and highly water-soluble fluorescent dye.[3]

The combination of a hydrophobic peptide with a hydrophilic dye results in an amphipathic molecule where aggregation is still a primary concern due to the nature of the ProTx-II peptide.

Q4: Can the ATTO 488 dye itself cause aggregation?

A4: While ATTO 488 is designed for high water solubility, fluorescent dyes, in general, can sometimes influence the aggregation behavior of the molecule they are conjugated to. In some cases, dye-dye interactions can occur, especially at high labeling densities or high concentrations, leading to self-quenching or aggregation. However, given the hydrophilic nature of ATTO 488, the aggregation of this compound is more likely driven by the hydrophobic properties of the ProTx-II peptide itself.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a method to systematically test different buffer conditions to identify the optimal formulation for preventing this compound aggregation.

Materials:

  • Lyophilized this compound

  • High-purity water

  • Stock solutions of various buffers (e.g., phosphate, Tris, HEPES) at different pH values (e.g., 6.0, 7.4, 8.0)

  • Stock solution of NaCl or KCl (e.g., 1 M)

  • Microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or DLS instrument

Procedure:

  • Prepare a concentrated stock solution of this compound in high-purity water (e.g., 1 mg/mL).

  • Prepare a series of test buffers with varying pH and ionic strengths. For example:

    • 20 mM Phosphate, pH 6.0, with 50 mM, 150 mM, and 300 mM NaCl.

    • 20 mM HEPES, pH 7.4, with 50 mM, 150 mM, and 300 mM NaCl.

    • 20 mM Tris, pH 8.0, with 50 mM, 150 mM, and 300 mM NaCl.

  • Dilute the this compound stock solution into each test buffer to the final desired experimental concentration.

  • Incubate the solutions for a set period (e.g., 1 hour, 24 hours) at the experimental temperature.

  • Assess aggregation using one of the methods described in the FAQs (e.g., visual inspection, DLS, or UV-Vis for scattering).

  • Compare the results to identify the buffer condition that minimizes aggregation.

Protocol 2: Evaluating the Effect of Anti-Aggregation Excipients

This protocol helps determine the effectiveness of common excipients in preventing this compound aggregation.

Materials:

  • This compound solution in the best buffer identified from Protocol 1 (or a standard buffer like PBS).

  • Stock solutions of excipients:

    • L-Arginine (e.g., 1 M)

    • Polysorbate 20 (e.g., 10% solution)

    • Glycerol (e.g., 50% solution)

  • Microcentrifuge tubes or a 96-well plate.

  • DLS instrument or SEC system.

Procedure:

  • Prepare several aliquots of the this compound solution at the desired final concentration in the chosen buffer.

  • To each aliquot, add a different excipient to a final concentration to be tested. For example:

    • 50 mM L-Arginine

    • 0.01% Polysorbate 20

    • 5% Glycerol

    • A control with no excipient.

  • Incubate the solutions under conditions that are known to induce aggregation (e.g., elevated temperature, agitation, or prolonged storage).

  • Measure the level of aggregation in each sample using DLS or SEC.

  • Compare the results to determine which excipient(s) are most effective at preventing aggregation.

Visualizations

Experimental_Workflow_for_Aggregation_Prevention cluster_preparation Peptide Preparation cluster_screening Condition Screening cluster_analysis Aggregation Analysis cluster_result Result Reconstitute Reconstitute Lyophilized This compound in Water Buffer_Screen Buffer Screening (pH, Ionic Strength) Reconstitute->Buffer_Screen Dilute into test buffers Excipient_Screen Excipient Screening (Arginine, Detergent, etc.) Buffer_Screen->Excipient_Screen Use best buffer DLS Dynamic Light Scattering (DLS) Excipient_Screen->DLS Analyze samples SEC Size Exclusion Chromatography (SEC) Excipient_Screen->SEC Analyze samples UV_Vis UV-Vis (Scattering) Excipient_Screen->UV_Vis Analyze samples Optimal_Condition Optimal Storage/Assay Condition Identified DLS->Optimal_Condition SEC->Optimal_Condition UV_Vis->Optimal_Condition

Caption: Workflow for identifying optimal solution conditions to prevent aggregation.

Troubleshooting_Logic Start Aggregation Observed? Check_Conc Is Concentration High? Start->Check_Conc Yes Check_Handling Review Storage & Handling Procedures Start->Check_Handling No Lower_Conc Lower Concentration Check_Conc->Lower_Conc Yes Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Check_Conc->Optimize_Buffer No Add_Excipients Add Excipients (Arginine, Detergent) Optimize_Buffer->Add_Excipients Solution_Found Problem Solved Add_Excipients->Solution_Found Check_Handling->Solution_Found

Caption: Logical steps for troubleshooting this compound aggregation.

References

Technical Support Center: Cell Viability Assessment with ATTO488-ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using ATTO488-ProTx-II in their experiments. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure accurate assessment of cell viability.

Troubleshooting Guides

When assessing cell viability after incubation with this compound, unexpected results can arise. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Decrease in Cell Viability 1. Phototoxicity: The 488 nm excitation light used for imaging can be toxic to cells, especially with prolonged exposure.[1] 2. High Concentration of this compound: Although ProTx-II is selective for Nav1.7, high concentrations may lead to off-target effects and cytotoxicity.[2] 3. Contamination: Microbial contamination in cell culture or reagents.1. Minimize Light Exposure: Reduce the duration and intensity of light exposure during imaging. Include a "no-light" control (cells incubated with this compound but not exposed to excitation light). Consider using an anti-fade mounting medium if applicable. 2. Titrate Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type. 3. Aseptic Technique: Ensure proper aseptic technique during all experimental steps.
High Background Fluorescence in Viability Assay 1. Spectral Overlap: The emission spectrum of ATTO488 may overlap with the fluorescence spectrum of the viability assay reagent (e.g., resazurin/resorufin).[3] 2. Compound Interference: The this compound itself may interfere with the chemistry of the viability assay.[4]1. Select Appropriate Assay: Choose a viability assay with minimal spectral overlap with ATTO488 (Excitation/Emission max ~500/520 nm). ATP-based luminescent assays (e.g., CellTiter-Glo®) are often a good alternative as they do not rely on fluorescence.[3][5] 2. Include Proper Controls: Run a control with this compound in cell-free media to measure its intrinsic fluorescence and subtract this background from your experimental wells.
No Change in Cell Viability (Even at High Concentrations) 1. Cell Line Insensitivity: The cell line used may not express Nav1.7 or may be insensitive to its blockade. ProTx-II is a specific blocker of Nav1.7 voltage-gated sodium channels.[2][6] 2. Insufficient Incubation Time: The incubation period may be too short to induce a cytotoxic effect. 3. Inactive Compound: The this compound may have degraded due to improper storage or handling.1. Cell Line Validation: Confirm that your cell line expresses the target channel (Nav1.7). Consider using a positive control cell line known to express Nav1.7.[2] 2. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation duration. 3. Check Compound Integrity: Ensure the compound has been stored and handled according to the manufacturer's instructions.
Inconsistent or Irreproducible Results 1. Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation, leading to changes in reagent concentrations.[7] 2. Uneven Cell Seeding: Inconsistent cell numbers across wells.[7] 3. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents.1. Avoid Edge Wells: Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[7][8] 2. Proper Cell Seeding: Ensure a single-cell suspension and careful mixing before and during cell plating. 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques.

Quantitative Data Summary

The following table summarizes key quantitative data for ProTx-II and the ATTO488 dye.

Parameter Value Source
ProTx-II IC₅₀ on Nav1.7 ~300 pM[6]
ProTx-II IC₅₀ on Nav1.2 41 nM[6]
ProTx-II IC₅₀ on Nav1.5 79 nM[6]
ProTx-II IC₅₀ on Nav1.6 26 nM[6]
ATTO488 Excitation/Emission Max ~500 nm / ~520 nm[9]
ATTO488 Toxicity No significant toxicity at micromolar concentrations used for staining.[10]

Experimental Protocols

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of this compound. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve this compound.

    • Untreated Control: Cells in media only.

    • Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent.

    • No-Light Control: A parallel plate with the same treatments, but not exposed to excitation light, to assess phototoxicity.

    • Compound Background Control: Wells with media and this compound but no cells, to check for interference.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: After incubation, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the compound control wells. Calculate cell viability as a percentage relative to the untreated control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_imaging Imaging (Optional) cluster_viability Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound add_compound Add compound and controls to wells seed_cells->add_compound incubate Incubate for desired time period (e.g., 24h) add_compound->incubate image_cells Image cells using fluorescence microscopy (488nm excitation) incubate->image_cells add_reagent Add viability assay reagent (e.g., MTT, Resazurin) incubate->add_reagent image_cells->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read plate (absorbance/fluorescence/luminescence) incubate_reagent->read_plate analyze_data Calculate % viability relative to controls read_plate->analyze_data troubleshooting_tree start Unexpected Cell Viability Result q1 Is viability unexpectedly low? start->q1 q2 Is background signal high? q1->q2 No phototoxicity Potential Phototoxicity q1->phototoxicity Yes off_target Off-target Toxicity q1->off_target No (low viability in dark control) spectral_overlap Spectral Overlap q2->spectral_overlap Yes other_issues Check for other issues: - Cell line sensitivity - Edge effects - Reagent stability q2->other_issues No phototoxicity_solution Solution: Run 'no-light' control. Reduce exposure. phototoxicity->phototoxicity_solution off_target_solution Solution: Perform dose-response. Lower concentration. off_target->off_target_solution spectral_overlap_solution Solution: Use luminescent assay (e.g., ATP-based) or subtract background from cell-free wells. spectral_overlap->spectral_overlap_solution other_issues_solution Solution: Validate cell line, avoid outer wells, check reagent handling. other_issues->other_issues_solution signaling_pathway cluster_stimuli Potential Stressors cluster_mechanisms Mechanisms of Cell Stress cluster_outcome Cellular Outcome ProTxII This compound Nav17_block Nav1.7 Blockade ProTxII->Nav17_block Off_target Off-Target Effects ProTxII->Off_target High Conc. Light 488nm Light Exposure ROS Reactive Oxygen Species (ROS) Production Light->ROS Viability Decreased Cell Viability / Apoptosis Nav17_block->Viability Off_target->Viability ROS->Viability

References

Technical Support Center: Optimizing ATTO488-ProTx-II Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATTO488-ProTx-II imaging. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescently labeled peptide used for imaging and studying the voltage-gated sodium channel Nav1.7, a key target in pain research. ProTx-II is a potent and selective inhibitor of Nav1.7, and the ATTO488 fluorophore allows for visualization of the channel's distribution and dynamics in cells and tissues.

Q2: What are the spectral properties of ATTO488?

ATTO488 is a bright and photostable fluorescent dye with an excitation maximum around 500 nm and an emission maximum around 520 nm, making it well-suited for excitation with the common 488 nm laser line.

Q3: What are the most common causes of low signal-to-noise ratio in this compound imaging?

The most common issues include high background fluorescence, low signal intensity, and photobleaching. These can be caused by a variety of factors, including suboptimal staining protocols, sample autofluorescence, and incorrect imaging parameters.

Q4: How can I reduce background fluorescence?

Background fluorescence can be reduced by optimizing the probe concentration, using appropriate blocking buffers, ensuring adequate washing steps, and using a mounting medium with antifade agents. Additionally, for tissues with high intrinsic autofluorescence, specific quenching protocols can be employed.

Q5: What is photobleaching and how can I minimize it?

Photobleaching is the irreversible loss of fluorescence due to light exposure. To minimize photobleaching, it is recommended to use the lowest possible laser power and exposure time, use a mounting medium with an antifade reagent, and image the sample quickly.

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background can obscure the specific signal from this compound, making data interpretation difficult.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Non-specific binding of this compound Optimize the concentration of the probe. A concentration that is too high can lead to non-specific binding. Perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Inadequate blocking Use an appropriate blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody (if used). For fluorescent peptide imaging, protein-based blockers are generally effective.
Insufficient washing Increase the number and/or duration of washing steps after incubation with the fluorescent probe to remove unbound this compound.
Sample Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a commercial quenching kit or a chemical quenching protocol.

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare your cells or tissue samples as you would for your standard staining protocol.

  • Divide your samples into groups to test different blocking buffers (e.g., 1% BSA in PBS, 5% Normal Goat Serum in PBS, a commercial blocking solution).

  • Incubate the samples in the respective blocking buffers for 1 hour at room temperature.

  • Proceed with the this compound staining protocol.

  • Image the samples using identical settings and compare the signal-to-background ratio.

Issue 2: Weak Fluorescent Signal

A weak signal can be difficult to distinguish from the background noise.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Low concentration of this compound Increase the concentration of the probe. It is important to perform a concentration titration to find the balance between a strong signal and low background.
Suboptimal incubation time or temperature Optimize the incubation time and temperature. A longer incubation time or incubation at a different temperature (e.g., 4°C overnight) may increase the signal. However, this may also increase background, so optimization is key.
Low expression of Nav1.7 Use a positive control cell line known to express high levels of Nav1.7 to validate your staining protocol and the activity of the probe.
Photobleaching Minimize the exposure of the sample to excitation light before and during imaging. Use an antifade mounting medium.

Experimental Protocol: this compound Staining for Live Cell Imaging

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.

  • Washing: Gently wash the cells twice with a buffered saline solution (e.g., PBS or HBSS).

  • Blocking (Optional but Recommended): Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature to reduce non-specific binding.

  • Probe Incubation: Dilute the this compound to the desired concentration in a buffered saline solution. Remove the blocking buffer and add the this compound solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells three times with the buffered saline solution to remove unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for ATTO488 (Excitation/Emission: ~500/520 nm).

Issue 3: Rapid Photobleaching

The fluorescent signal fades quickly during imaging.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High intensity of excitation light Reduce the laser power or illumination intensity to the lowest level that still provides a detectable signal.
Long exposure times Decrease the camera exposure time. If the signal is too weak with shorter exposures, consider increasing the camera gain.
Absence of antifade reagent For fixed-cell imaging, use a mounting medium containing an antifade agent.
Oxygen-rich environment For in vitro experiments, deoxygenating the imaging buffer can sometimes reduce photobleaching.

Visual Guides

Signaling Pathway of Nav1.7 in Nociception

Nav1_7_Pathway Noxious_Stimulus Noxious Stimulus (e.g., heat, mechanical) Nociceptor Nociceptor Terminal Noxious_Stimulus->Nociceptor Nav1_7 Nav1.7 Channel Nociceptor->Nav1_7 activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception ProTx_II This compound ProTx_II->Nav1_7 blocks

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of ProTx-II.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

ATTO488-ProTx-II not working in my experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ATTO488-ProTx-II. If you are experiencing issues with this fluorescently labeled toxin in your experimental setup, please consult the information below.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem: No fluorescent signal or very weak signal.

Q1: Are you using the correct excitation and emission settings for the ATTO 488 dye?

A1: The ATTO 488 fluorophore has a specific spectral profile that requires appropriate hardware settings for detection. Using incorrect laser lines or filter sets is a common reason for low or no signal.

  • Recommendation: Verify that your microscope or plate reader is configured to optimally excite the dye and capture its emission. Use a 488 nm laser line for excitation.[1][2] Ensure your emission filter is centered around the 520-523 nm peak.[3][4]

Q2: Is the concentration of this compound optimal for your experiment?

A2: An insufficient concentration of the toxin will result in a weak signal. The optimal concentration can vary depending on the cell type, expression level of the target channel, and the specific application.

  • Recommendation: Perform a titration experiment to determine the ideal concentration for your system. Published studies have successfully used concentrations ranging from 200 nM to 1 µM for cell labeling.[5] If you are unsure, start with a concentration in this range and adjust as needed.

Q3: Have you confirmed the expression of the target voltage-gated sodium (Nav) channel in your cells?

A3: this compound is a targeted probe. It primarily binds to the Nav1.7 channel, though it shows activity at other Nav subtypes as well.[6] If your cells do not express these target channels, you will not observe specific labeling.

  • Recommendation: Confirm the expression of the target Nav channel (e.g., Nav1.7) in your experimental model using an independent method, such as qPCR, Western blot, or patch-clamp electrophysiology.[7] It is also good practice to include a negative control cell line that is known not to express the target channel.[5]

Q4: How was the this compound stored and handled?

A4: Like most fluorescent probes and peptides, this compound is sensitive to improper storage and handling, which can lead to degradation of the peptide or photobleaching of the dye.

  • Recommendation: Store the product at -20°C or -80°C, protected from light.[8][9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots upon receipt.[9] When preparing solutions, protect them from excessive light exposure.

Q5: Could photobleaching be an issue during image acquisition?

A5: The ATTO 488 dye is known for its high photostability, but all fluorophores will photobleach if exposed to high-intensity light for extended periods.[1][2]

  • Recommendation: Minimize light exposure by reducing the laser power or exposure time on your microscope.[10] Use an anti-fade mounting medium if you are imaging fixed cells.[7] Acquire images efficiently and avoid unnecessary illumination of the sample.

Problem: High background or non-specific signal.

Q6: Is the concentration of this compound too high?

A6: While a low concentration can lead to a weak signal, an excessively high concentration can cause non-specific binding and high background fluorescence.

  • Recommendation: If you observe high background, try reducing the concentration of the probe. Perform a titration to find the concentration that provides the best signal-to-noise ratio.[7]

Q7: Are your washing steps adequate to remove unbound probe?

A7: Insufficient washing after incubation with the fluorescent toxin will leave unbound molecules in the solution and on the surface of the coverslip, contributing to high background.

  • Recommendation: Optimize your washing protocol. After incubation, wash the cells multiple times (e.g., 3-4 times) with a suitable buffer (like PBS or HBSS) to ensure all unbound this compound is removed before imaging.[11]

Q8: Are you observing autofluorescence from your cells or medium?

A8: Some cell types have high levels of endogenous fluorophores (e.g., NADH, flavins) that can create background signal. Similarly, certain culture media (especially those containing phenol red) can be fluorescent.

  • Recommendation: Before labeling, image an unstained sample of your cells using the same settings to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing techniques or switch to a different imaging channel. For live-cell imaging, replace the culture medium with a phenol red-free, optically clear buffer or medium (e.g., FluoroBrite) before the experiment.[10]

Problem: The toxin is not blocking the channel as expected (for functional assays).

Q9: Has the biological activity of the conjugate been compromised during storage or handling?

A9: ProTx-II is a peptide whose structure is critical for its function. Improper storage, repeated freeze-thaw cycles, or contamination can lead to its degradation and loss of activity.

  • Recommendation: Ensure the product has been stored correctly at -20°C and handled according to the manufacturer's instructions.[9] Prepare fresh dilutions for each experiment from a properly stored stock aliquot.

Q10: Are the experimental conditions (e.g., pH, buffer composition) appropriate for the toxin's activity?

A10: The binding and activity of peptides can be sensitive to the chemical environment. For example, the pH of the solution can affect the charge of amino acid residues critical for binding.

  • Recommendation: Ensure your experimental buffer is at a physiological pH (typically 7.2-7.4). The pH for optimal labeling of proteins with NHS esters (the likely chemistry used to create the conjugate) is around 8.3, but the toxin's binding activity to the channel will be optimal at physiological pH.[9] Also, be aware that ProTx-II's interaction with the channel involves both the peptide itself and its interaction with membrane lipids.[12]

Section 2: Frequently Asked Questions (FAQs)

  • What is the primary target of this compound? this compound is a fluorescently labeled version of ProTx-II, a peptide toxin that is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[6][13] It also shows inhibitory activity against other Nav subtypes like Nav1.2, Nav1.5, and Nav1.6, as well as some T-type calcium channels.[6][13][14]

  • What are the spectroscopic properties of this compound? The fluorescence of the conjugate is determined by the ATTO 488 dye. It has an excitation maximum around 500-501 nm and an emission maximum around 520-523 nm.[3][4][8] It is efficiently excited by the common 488 nm laser line.[1]

  • What are the recommended storage conditions? The product should be stored at -20°C (or -80°C for long-term storage), protected from light.[8][9] It is highly recommended to aliquot the solution upon first use to avoid multiple freeze-thaw cycles.[9]

  • Is this compound suitable for live-cell imaging? Yes, this compound has been successfully used to label Nav1.7 channels on the surface of live cells, including CHO cells and DRG neurons.[5]

Section 3: Key Experimental Protocol

Protocol: Labeling of Cultured Cells with this compound for Fluorescence Microscopy
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) as per the manufacturer's data sheet.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 200 nM - 1 µM) in a clear, serum-free, and phenol red-free imaging buffer (e.g., HBSS or FluoroBrite DMEM).

  • Washing: Gently wash the cells twice with warm imaging buffer to remove any residual culture medium.

  • Incubation:

    • Remove the wash buffer and add the this compound solution to the cells.

    • Incubate at room temperature or 37°C for a specified period (e.g., 15-30 minutes). The optimal time may need to be determined empirically. Protect the cells from light during incubation.

  • Final Washing: Remove the incubation solution and wash the cells 3-4 times with the imaging buffer to eliminate any unbound probe.

  • Counterstaining (Optional): If desired, you can add a nuclear counterstain (e.g., Hoechst) during the final wash step.

  • Imaging: Mount the coverslip or place the dish on the microscope stage. Image the cells immediately using appropriate filter sets for ATTO 488 (Excitation: ~500 nm, Emission: ~520 nm).

Section 4: Data Summary

Table 1: Spectroscopic Properties of ATTO 488 Dye

PropertyValueReference
Excitation Maximum (λex)500 - 501 nm[4][9]
Emission Maximum (λem)520 - 523 nm[3][4]
Molar Extinction Coefficient90,000 M⁻¹cm⁻¹[4][9]
Fluorescence Quantum Yield~0.80[2][4]
Recommended Laser Line488 nm[1][2]

Table 2: Selectivity Profile of ProTx-II Toxin

ChannelIC₅₀Reference
Nav1.7 ~0.3 nM [6][13]
Nav1.2~41 nM[6]
Nav1.5~79 nM[6]
Nav1.6~26 nM[6]

Note: IC₅₀ values can vary between different experimental systems. The labeling of ProTx-II with ATTO 488 has been shown to emulate the pharmacological properties of the unlabeled toxin.[6][15]

Section 5: Diagrams and Workflows

Troubleshooting_Workflow start Start: This compound Not Working q1 Signal Issue? start->q1 q1_no No Signal or Weak Signal q1->q1_no No/Weak q1_yes High Background or Non-Specific q1->q1_yes High Bkg check_settings Verify Ex/Em Settings & Filters q1_no->check_settings check_conc_high Decrease Toxin Concentration (Titrate) q1_yes->check_conc_high check_conc_low Increase Toxin Concentration (Titrate) check_settings->check_conc_low check_expression Confirm Target (Nav1.7) Expression check_conc_low->check_expression check_storage Check Storage & Handling Protocol check_expression->check_storage solution_found Problem Resolved check_storage->solution_found check_washing Optimize Washing Steps check_conc_high->check_washing check_autofluor Check for Autofluorescence check_washing->check_autofluor check_autofluor->solution_found

Caption: Troubleshooting decision tree for this compound issues.

ProTxII_Mechanism cluster_membrane Cell Membrane Nav_Channel Nav1.7 Channel VSD2 Voltage Sensor Domain II (VSD-II) VSD4 Voltage Sensor Domain IV (VSD-IV) Pore Ion Pore Activation Channel Activation VSD2->Activation Block_Act Inhibits Activation Inactivation Fast Inactivation VSD4->Inactivation Block_Inact Inhibits Inactivation ProTxII This compound ProTxII->VSD2 Binds ProTxII->VSD4 Binds Activation->Block_Act Inactivation->Block_Inact

Caption: Mechanism of ProTx-II action on Nav channel gating.

Experimental_Workflow step1 1. Plate Cells on Microscopy Dish step2 2. Wash Cells with Imaging Buffer step1->step2 step3 3. Incubate with This compound step2->step3 step4 4. Wash Cells to Remove Unbound Toxin step3->step4 step5 5. Image with Fluorescence Microscope step4->step5

Caption: General workflow for cell labeling and imaging.

References

Technical Support Center: ATTO488-ProTx-II Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ATTO488-ProTx-II for labeling the voltage-gated sodium channel Nav1.7. Special attention is given to the effects of cellular fixation on staining quality and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescently labeled peptide toxin used as a high-affinity blocker for the Nav1.7 sodium channel. Its primary application is in the specific labeling and visualization of Nav1.7 channels in live cells and tissues to study their distribution, trafficking, and role in pain signaling pathways.

Q2: Is it recommended to use this compound on fixed cells?

For optimal results and to ensure the specificity of Nav1.7 labeling, it is highly recommended to perform staining on live cells . Fixation procedures, particularly those involving aldehydes like paraformaldehyde (PFA), have been observed to cause non-specific internalization and cytoplasmic fluorescence, which can complicate the interpretation of results.

Q3: What causes non-specific staining after fixation?

Fixation cross-links proteins and can alter the conformation and accessibility of the Nav1.7 channel's extracellular epitopes where ProTx-II binds. This can lead to reduced specific binding and increased non-specific binding of the fluorescent peptide to other cellular components. Furthermore, the fixation and subsequent permeabilization steps can disrupt the cell membrane's integrity, allowing the peptide to enter the cell and bind non-specifically within the cytoplasm.

Q4: Can I perform fixation after live-cell staining with this compound?

Yes, it is possible to fix the cells after the live-cell incubation with this compound. This "post-staining fixation" approach can help preserve the staining pattern for delayed imaging. However, it is crucial to use a mild fixation protocol to minimize artifacts. A short fixation with 4% PFA is generally recommended.

Q5: How photostable is the ATTO 488 dye?

ATTO 488 is known for its excellent photostability compared to other common green fluorophores.[1][2] However, like all fluorescent dyes, it is susceptible to photobleaching under intense or prolonged illumination. It is always advisable to use appropriate anti-fade reagents in mounting media for fixed cells and to minimize light exposure during live-cell imaging.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background or non-specific cytoplasmic staining in fixed cells Fixation-induced artifacts.Switch to a live-cell staining protocol. If fixation is absolutely necessary, reduce the fixative concentration and incubation time. Perform a post-staining fixation instead of pre-staining fixation.
Inadequate washing.Increase the number and duration of wash steps after staining to remove unbound this compound.
Permeabilization.Avoid or use very mild permeabilization agents, as this compound targets an extracellular domain of Nav1.7.
Weak or no signal in live-cell imaging Low expression of Nav1.7.Use a positive control cell line known to express high levels of Nav1.7.
Insufficient concentration of this compound.Optimize the concentration of the staining solution. Refer to the manufacturer's datasheet for recommended concentration ranges.
Incorrect imaging buffer.Ensure the imaging buffer has the appropriate pH and ionic strength to maintain cell health and peptide binding.
Signal fades quickly during imaging (photobleaching) Excessive light exposure.Reduce the laser power and exposure time. Use a more sensitive detector if available.
Absence of anti-fade reagent (for fixed cells).Use a commercially available anti-fade mounting medium.
Staining appears as intracellular puncta Endocytosis of the Nav1.7-ProTx-II complex.For live-cell imaging, perform staining and imaging at lower temperatures (e.g., 4°C) to reduce endocytosis.

Experimental Protocols

Recommended Protocol: Live-Cell Staining

This protocol is designed to minimize artifacts and provide the most accurate localization of Nav1.7 channels.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

  • Staining:

    • Prepare a working solution of this compound in a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, or serum-free medium). The optimal concentration should be determined empirically but typically ranges from 100 nM to 500 nM.

    • Wash the cells once with the physiological buffer.

    • Incubate the cells with the this compound working solution for 15-30 minutes at 37°C. To reduce internalization, the incubation can be performed at 4°C.

    • Wash the cells three times with the physiological buffer to remove unbound peptide.

  • Imaging:

    • Image the cells immediately in physiological buffer.

    • Use a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation/Emission: ~490/520 nm).

Alternative Protocol: Post-Staining Fixation

Use this protocol when live-cell imaging is not feasible and the staining pattern needs to be preserved.

  • Live-Cell Staining:

    • Follow steps 1 and 2 from the "Recommended Protocol: Live-Cell Staining".

  • Fixation:

    • After the final wash, add a freshly prepared 4% paraformaldehyde (PFA) solution in PBS.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope.

Data Presentation

Table 1: Comparison of Staining Outcomes

Parameter Live-Cell Staining Fixed-Cell Staining (Pre-fixation) Post-Staining Fixation
Specificity HighLow to ModerateModerate to High
Signal-to-Noise Ratio HighLowModerate
Typical Artifacts Endocytic puncta (time-dependent)High cytoplasmic background, non-specific bindingPotential for minor redistribution of signal
Recommendation Highly Recommended Not Recommended Acceptable Alternative

Visualizations

Experimental Workflow

G cluster_live Live-Cell Staining (Recommended) cluster_fixed Post-Staining Fixation (Alternative) live_start Plate Cells live_stain Incubate with This compound live_start->live_stain live_wash Wash (3x) live_stain->live_wash live_image Live Imaging live_wash->live_image fixed_start Plate Cells fixed_stain Incubate with This compound fixed_start->fixed_stain fixed_wash Wash (3x) fixed_stain->fixed_wash fixed_fix Fix with 4% PFA fixed_wash->fixed_fix fixed_mount Mount with Anti-fade fixed_fix->fixed_mount fixed_image Imaging fixed_mount->fixed_image

Caption: Recommended and alternative workflows for this compound staining.

Troubleshooting Logic

G start Staining Issue? issue_background High Background / Non-specific Staining start->issue_background issue_weak Weak / No Signal start->issue_weak cause_fixation Using Fixation Protocol? issue_background->cause_fixation cause_wash Inadequate Washing? issue_background->cause_wash cause_expression Low Nav1.7 Expression? issue_weak->cause_expression cause_conc Suboptimal Peptide Concentration? issue_weak->cause_conc solution_live Switch to Live-Cell Protocol cause_fixation->solution_live Yes solution_wash Increase Wash Steps cause_wash->solution_wash solution_control Use Positive Control Cells cause_expression->solution_control solution_titrate Titrate this compound cause_conc->solution_titrate

Caption: Troubleshooting logic for common this compound staining issues.

Nav1.7 Signaling Pathway in Nociceptive Neurons

G cluster_membrane Cell Membrane cluster_presynaptic Presynaptic Terminal nav17 Nav1.7 Channel ap Action Potential Firing nav17->ap Initiates k_channel K+ Channel k_efflux K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_channel Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx opioid_r μ-Opioid Receptor g_protein Gi/o Protein Activation opioid_r->g_protein stimulus Noxious Stimulus depolarization Membrane Depolarization stimulus->depolarization depolarization->nav17 Activates ap->ca_channel Opens vesicle_release Vesicle Fusion & Neurotransmitter Release ca_influx->vesicle_release cgrp CGRP / Substance P vesicle_release->cgrp opioid Opioid Binding opioid->opioid_r g_protein->k_channel Opens g_protein->ca_channel Inhibits k_efflux->ap Inhibits ca_inhibit Inhibition of Ca2+ Channels ca_inhibit->ca_influx Reduces

Caption: Simplified Nav1.7 signaling in pain pathway and its modulation by opioids.

References

Navigating the Spectrum: Your Guide to Selecting Filter Sets for ATTO 488-ProTx-II Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your fluorescence experiments with ATTO 488-ProTx-II. This guide provides researchers, scientists, and drug development professionals with detailed information on selecting the appropriate filter sets to ensure high-quality, reliable data. Here, you'll find troubleshooting advice and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most important factors to consider when choosing a filter set for ATTO 488-ProTx-II?

When selecting a filter set for ATTO 488-ProTx-II, the primary consideration is the spectral properties of the ATTO 488 fluorophore. ProTx-II itself is a peptide and does not have significant intrinsic fluorescence that would interfere with ATTO 488. The key is to maximize the signal from ATTO 488 while minimizing background noise. The three main components of a filter set to consider are the excitation filter, the dichroic mirror (or beamsplitter), and the emission filter.[1]

Q2: What are the excitation and emission maxima of ATTO 488?

ATTO 488 has an absorption (excitation) maximum at approximately 500 nm and a fluorescence emission maximum at around 520 nm.[2] The fluorescence can be efficiently excited in the range of 480 - 515 nm.[2][3][4] A common excitation source is the 488 nm line of an Argon-Ion laser.[2][3]

Q3: What specifications should I look for in a filter set for ATTO 488?

For optimal performance with ATTO 488, a typical filter set would have the following characteristics:

  • Excitation Filter: A bandpass filter centered around 490-500 nm.

  • Dichroic Mirror: A long-pass filter with a cut-on wavelength around 510 nm.

  • Emission Filter: A bandpass or long-pass filter that captures the peak emission of ATTO 488, typically centered around 520-530 nm.

Several manufacturers offer standard filter sets suitable for ATTO 488, often labeled as compatible with similar fluorophores like FITC or Alexa Fluor 488.[5][6][7]

Q4: I am seeing a weak signal. What could be the problem?

A weak signal can be due to several factors. Ensure your light source is providing sufficient power in the excitation range of ATTO 488.[8][9] Check that your filter set is appropriate and that the filters are clean and undamaged.[8][10] Photobleaching, where the fluorophore permanently loses its ability to fluoresce due to prolonged exposure to excitation light, can also lead to a weak signal. To minimize this, limit the exposure time and intensity of the excitation light.[8]

Q5: My images have high background noise. How can I reduce it?

High background can be caused by autofluorescence from your sample or by using a suboptimal filter set.[8][9] Ensure your emission filter is effectively blocking the excitation light. Using a bandpass emission filter instead of a long-pass filter can sometimes help to reduce background by cutting out longer wavelength noise. Thoroughly washing your sample to remove any unbound ATTO 488-ProTx-II can also significantly reduce background fluorescence.[9]

Quantitative Data Summary

For easy comparison, the key spectral properties and recommended filter specifications for ATTO 488 are summarized in the table below.

ParameterWavelength (nm)Recommended Filter Specification
ATTO 488 Excitation (Peak) ~500Excitation Filter: Center Wavelength ~495 nm, Bandwidth ~20 nm (e.g., 495/20)
ATTO 488 Emission (Peak) ~520Emission Filter: Center Wavelength ~525 nm, Bandwidth ~30 nm (e.g., 525/30)
Dichroic Mirror Cut-on N/A~515 nm

Note: These are general recommendations. The optimal filter set may vary depending on the specific microscope setup and other fluorophores present in the sample.

Experimental Protocols

Protocol: Verifying Filter Set Performance for ATTO 488-ProTx-II Imaging

Objective: To confirm that the selected filter set provides optimal signal-to-background ratio for ATTO 488-ProTx-II fluorescence.

Materials:

  • Microscope equipped with the filter set to be tested.

  • ATTO 488-ProTx-II labeled sample (e.g., cells expressing the target ion channel).

  • Control (unlabeled) sample.

  • Immersion oil (if using an oil immersion objective).

Methodology:

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the filter cube corresponding to the filter set being tested.

    • If using a laser, ensure the 488 nm line is selected for excitation.

  • Sample Preparation:

    • Mount the ATTO 488-ProTx-II labeled sample on the microscope stage.

  • Image Acquisition (Labeled Sample):

    • Start with a low magnification to locate the region of interest.

    • Switch to the desired objective for imaging.

    • Focus on the sample.

    • Adjust the exposure time and excitation light intensity to obtain a bright, but not saturated, image. Record these settings.

  • Image Acquisition (Control Sample):

    • Replace the labeled sample with the unlabeled control sample.

    • Using the exact same acquisition settings (exposure time, light intensity) as for the labeled sample, acquire an image. This will allow you to assess the level of autofluorescence.

  • Data Analysis:

    • Compare the intensity of the signal from the labeled sample to the background intensity and the intensity of the control sample. A good filter set will yield a high signal from the labeled sample with minimal background and low signal from the control sample.

Visualizing the Workflow and Concepts

To further clarify the process of filter selection and the context of your experiments, the following diagrams illustrate the logical workflow and a potential signaling pathway involving ProTx-II.

FilterSelectionWorkflow cluster_start Start cluster_properties Fluorophore Properties cluster_selection Filter Set Selection cluster_verification Experimental Verification cluster_end Outcome Start Identify Fluorophore: ATTO 488-ProTx-II Properties Determine Spectral Properties: Excitation Max (500 nm) Emission Max (520 nm) Start->Properties Step 1 Excitation Choose Excitation Filter (e.g., 495/20 nm) Properties->Excitation Step 2a Dichroic Select Dichroic Mirror (Cut-on ~515 nm) Properties->Dichroic Step 2b Emission Select Emission Filter (e.g., 525/30 nm) Properties->Emission Step 2c Verify Test Filter Set Performance: - Signal Strength - Background Noise - Autofluorescence Excitation->Verify Step 3 Dichroic->Verify Step 3 Emission->Verify Step 3 Optimized Optimized Imaging Verify->Optimized Step 4

Caption: Workflow for selecting the optimal filter set for ATTO 488-ProTx-II.

SignalingPathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IonChannel Voltage-Gated Sodium Channel (Nav) Block Inhibition of Na+ Influx IonChannel->Block Leads to ProTx ATTO 488-ProTx-II ProTx->IonChannel Binds to Signal Downstream Signaling (e.g., Action Potential) Block->Signal Modulates

Caption: ProTx-II as a modulator of voltage-gated sodium channel activity.

References

Validation & Comparative

Validating the Specificity of ATTO488-ProTx-II for Nav1.7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 is a well-validated target for pain therapeutics. Its crucial role in the transmission of nociceptive signals has driven the development of specific tools to study its function and distribution. Among these, fluorescently labeled toxins have emerged as powerful probes for visualizing Nav1.7 in live cells. This guide provides a comprehensive comparison of ATTO488-ProTx-II, a fluorescent analog of the potent Nav1.7 inhibitor ProTx-II, with other alternatives, supported by experimental data and detailed protocols.

This compound: A Bright and Specific Probe for Nav1.7

ProTx-II, a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, is a high-affinity gating modifier that selectively blocks the Nav1.7 channel. To facilitate its use in cellular imaging, ProTx-II has been conjugated to the fluorescent dye ATTO 488. Studies have shown that this compound effectively emulates the pharmacological properties of its unlabeled counterpart, specifically labeling the Nav1.7 channel over other Nav isoforms. The ATTO 488 dye itself is known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it highly suitable for various microscopy applications, including single-molecule detection.

Comparative Analysis of Nav1.7 Probes

Validating the specificity of any probe is paramount. Here, we compare the inhibitory potency of ProTx-II (as a proxy for this compound's blocking activity) with another well-characterized Nav1.7-targeting toxin, Huwentoxin-IV (HWTX-IV).

ProbeTargetIC50 (nM)Reference
ProTx-IINav1.70.3
Nav1.1>100
Nav1.2~30-150
Nav1.3>100
Nav1.4>100
Nav1.5~30-150
Nav1.6~30-150
Nav1.8>100
Huwentoxin-IV (HWTX-IV)Nav1.722.7

Note: The IC50 values for ProTx-II are for the unlabeled peptide, which has been shown to have pharmacological properties emulated by this compound.

Experimental Validation of this compound Specificity

A multi-faceted approach is essential to rigorously validate the specificity of this compound for Nav1.7. Below are key experimental protocols that can be employed.

Live-Cell Imaging and Fluorescence Quantification

This method directly visualizes the binding of this compound to cells expressing Nav1.7.

Experimental Protocol:

  • Cell Culture: Culture CHO cells stably expressing human Nav1.7 (CHO-hNav1.7) and wild-type CHO cells (lacking Nav1.7) in appropriate media.

  • Cell Preparation: Seed cells onto glass-bottom dishes suitable for microscopy.

  • Labeling:

    • Prepare a working solution of this compound in an appropriate physiological buffer (e.g., 140 mM NaCl, 4 mM KCl, 5 mM glucose, 10 mM HEPES, pH 7.4).

    • Incubate the cells with 200 nM - 1 µM this compound for 20 minutes at room temperature.

    • For competition assays to demonstrate specificity, pre-incubate a set of CHO-hNav1.7 cells with a high concentration of unlabeled ProTx-II (e.g., 10 µM) for 20 minutes before adding this compound.

  • Washing: Wash the cells gently with the physiological buffer to remove unbound probe.

  • Imaging:

    • Image the cells using a confocal microscope with appropriate laser excitation (e.g., 488 nm) and emission filters.

    • Acquire images of both CHO-hNav1.7 and wild-type CHO cells, as well as the competition assay samples.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cell membranes.

    • A significantly higher fluorescence intensity on CHO-hNav1.7 cells compared to wild-type cells, and a significant reduction in fluorescence in the presence of excess unlabeled ProTx-II, confirms the specificity of this compound for Nav1.7.

Electrophysiology

Automated patch-clamp electrophysiology provides a functional validation of the probe's ability to block Nav1.7 channels.

Experimental Protocol:

  • Cell Preparation: Use a cell line stably expressing the Nav1.7 channel of interest (e.g., HEK293 or CHO cells).

  • Automated Patch-Clamp System: Utilize an automated patch-clamp system (e.g., IonWorks Quattro, Qube) for high-throughput recordings.

  • Voltage Protocol:

    • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a holding potential of -120 mV, followed by a series of depolarizing pulses (e.g., to 0 mV for 20 ms).

  • Compound Application:

    • Record baseline Nav1.7 currents.

    • Apply increasing concentrations of this compound (or unlabeled ProTx-II) to the cells.

  • Data Acquisition and Analysis:

    • Measure the peak inward current at each concentration after the compound has reached a steady-state effect.

    • Normalize the current inhibition to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

    • Perform similar experiments on cell lines expressing other Nav channel subtypes to determine selectivity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the biological context, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cluster_electrophysiology Functional Validation CHO_hNav17 CHO cells expressing hNav1.7 Label_ATTO488 Incubate with This compound CHO_hNav17->Label_ATTO488 Label_Competition Pre-incubate with unlabeled ProTx-II, then add this compound CHO_hNav17->Label_Competition PatchClamp Automated Patch-Clamp CHO_hNav17->PatchClamp CHO_WT Wild-type CHO cells (Nav1.7 negative control) CHO_WT->Label_ATTO488 Microscopy Confocal Microscopy Label_ATTO488->Microscopy Label_Competition->Microscopy Quantification Quantify Fluorescence Intensity Microscopy->Quantification IC50 Determine IC50 PatchClamp->IC50

Experimental workflow for validating this compound specificity.

nav17_signaling_pathway cluster_stimulus Noxious Stimulus cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System cluster_inhibition Inhibition Stimulus Mechanical, Thermal, or Chemical Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization Nav17_Activation Nav1.7 Activation (Amplifies generator potential) Depolarization->Nav17_Activation AP_Generation Action Potential Generation Nav17_Activation->AP_Generation AP_Propagation Action Potential Propagation AP_Generation->AP_Propagation SpinalCord Spinal Cord AP_Propagation->SpinalCord Brain Brain SpinalCord->Brain PainPerception Pain Perception Brain->PainPerception ProTxII This compound ProTxII->Nav17_Activation Blocks

Simplified signaling pathway of Nav1.7 in noc

ATTO488-ProTx-II vs. Unlabeled ProTx-II: A Comparative Analysis of Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional equivalence of fluorescently labeled and unlabeled ProTx-II for targeting the Nav1.7 sodium channel.

ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a critical mediator of pain signaling, making ProTx-II and its analogs promising candidates for the development of novel analgesics.[2][3] For researchers studying the localization and dynamics of Nav1.7, fluorescently labeled versions of ProTx-II, such as ATTO488-ProTx-II, are invaluable tools. This guide provides a detailed comparison of the activity of this compound and unlabeled ProTx-II, supported by experimental data, to assist researchers in making informed decisions for their experimental designs.

Quantitative Comparison of Inhibitory Activity

The key concern when utilizing a fluorescently labeled peptide is whether the label alters its biological activity. A study by Montnach et al. (2021) directly addressed this by comparing the pharmacological properties of unlabeled ProTx-II with several analogs, including this compound. Their findings demonstrate that the ATTO 488 fluorophore, when conjugated to ProTx-II, does not significantly compromise its inhibitory potency on the human Nav1.7 channel. The study concluded that this compound is one of the analogs that best emulates the pharmacological properties of the unlabeled peptide.[1][4][5]

CompoundTargetIC50 (nM)AssayCell Line
Unlabeled ProTx-IIhNav1.7~0.3Automated Patch-ClampHEK293
This compound hNav1.7 ~1.0 Automated Patch-Clamp HEK293

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of unlabeled ProTx-II and this compound on human Nav1.7 channels. Data for unlabeled ProTx-II is from multiple sources, while data for this compound is based on the findings of Montnach et al. (2021).

Mechanism of Action and Signaling Pathway

ProTx-II exerts its inhibitory effect by binding to the voltage-sensor domain (VSD) of the Nav1.7 channel, specifically to the S3-S4 loop in domain II.[6] This interaction modifies the channel's gating properties, shifting the voltage-dependence of activation to more depolarized potentials, thereby making it more difficult for the channel to open in response to a stimulus.[2][6] This ultimately leads to a reduction in the sodium current and a decrease in neuronal excitability.

ProTx_II_Pathway cluster_membrane Cell Membrane ProTx_II ProTx-II / this compound Nav1_7 Nav1.7 Channel ProTx_II->Nav1_7 Binds to VSD Voltage-Sensor Domain (VSD) Inhibition Inhibition of Channel Activation Nav1_7->Inhibition Leads to Action_Potential Action Potential Propagation (Pain Signal) Inhibition->Action_Potential Blocks

Caption: ProTx-II's mechanism of inhibiting the Nav1.7 channel.

Experimental Protocols

The determination of the inhibitory activity of both unlabeled and this compound on Nav1.7 channels is primarily conducted using electrophysiological techniques, with automated patch-clamp being a high-throughput method of choice.[1]

Automated Patch-Clamp Electrophysiology

This technique allows for the rapid and standardized recording of ion channel currents from whole cells.

Objective: To determine the concentration-dependent inhibition of Nav1.7 currents by ProTx-II and its analogs.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are harvested and prepared into a single-cell suspension.

  • Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., SyncroPatch or QPatch) is used. The system utilizes specialized multi-well plates where cells are captured, and a giga-seal is formed between the cell membrane and the recording electrode.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed. The membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure all Nav1.7 channels are in a closed, resting state.

  • Voltage Protocol: A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a sodium current through the Nav1.7 channels.

  • Compound Application: A baseline recording of the sodium current is established. Subsequently, increasing concentrations of either unlabeled ProTx-II or this compound are perfused into the recording wells.

  • Data Analysis: The peak sodium current at each concentration is measured and normalized to the baseline current. The resulting concentration-response data is fitted with a Hill equation to determine the IC50 value.

Experimental_Workflow start Start cell_prep Prepare HEK293 cells expressing hNav1.7 start->cell_prep patch_clamp Perform automated whole-cell patch-clamp cell_prep->patch_clamp baseline Record baseline Nav1.7 current patch_clamp->baseline apply_compound Apply increasing concentrations of ProTx-II or this compound baseline->apply_compound record_current Record Nav1.7 current at each concentration apply_compound->record_current analyze Analyze data and determine IC50 record_current->analyze end End analyze->end

Caption: Workflow for determining the IC50 of ProTx-II analogs.

Conclusion

The available data strongly indicates that this compound is a reliable tool for studying the Nav1.7 channel. Its inhibitory potency is comparable to that of unlabeled ProTx-II, ensuring that observations of its binding and localization are representative of the native peptide's behavior. For researchers requiring a fluorescent probe to visualize Nav1.7 channels or to perform fluorescence-based binding assays, this compound offers a validated and effective solution.

References

A Comparative Guide to Fluorescent Nav1.7 Channel Blockers: ATTO488-ProTx-II and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATTO488-ProTx-II with other fluorescently labeled blockers of the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. This document synthesizes performance data from published studies and manufacturer specifications to facilitate informed decisions on the selection of research tools for Nav1.7 channel visualization and inhibitor screening.

The voltage-gated sodium channel Nav1.7 has been identified as a critical player in human pain signaling, making it a highly attractive target for the development of novel analgesics. Fluorescently labeled ligands that specifically bind to and block Nav1.7 are invaluable tools for studying the channel's distribution, trafficking, and for high-throughput screening of new therapeutic compounds. Protoxin-II (ProTx-II), a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, is a potent and selective inhibitor of Nav1.7. Its conjugation with fluorescent dyes has led to the development of powerful probes for ion channel research.

This guide focuses on the comparison of this compound with its primary fluorescent alternative, Cy5-ProTx-II. Both probes utilize the same high-affinity peptide scaffold, differing only in their fluorescent label.

Performance Comparison: this compound vs. Cy5-ProTx-II

The selection of a fluorescent probe is often dictated by a balance between its biological activity and the photophysical properties of the attached fluorophore. Both this compound and Cy5-ProTx-II are designed to retain the high potency and selectivity of the parent ProTx-II peptide.

Quantitative Data Summary

The following table summarizes the key performance parameters for this compound and Cy5-ProTx-II. The biological activity data is primarily based on the parent peptide, ProTx-II, as both fluorescent versions have been engineered to emulate its pharmacological properties.

ParameterThis compoundCy5-ProTx-IIUnlabeled ProTx-II (Reference)
Biological Activity
TargetVoltage-gated sodium channel Nav1.7Voltage-gated sodium channel Nav1.7Voltage-gated sodium channel Nav1.7
IC50 for Nav1.7~0.3 nM (inferred from ProTx-II)~0.3 nM (inferred from ProTx-II)~0.3 nM
IC50 for Nav1.2~41 nM (inferred from ProTx-II)~41 nM (inferred from ProTx-II)~41 nM
IC50 for Nav1.5~79 nM (inferred from ProTx-II)~79 nM (inferred from ProTx-II)~79 nM
IC50 for Nav1.6~26 nM (inferred from ProTx-II)~26 nM (inferred from ProTx-II)~26 nM
Photophysical Properties
FluorophoreATTO 488Cy5N/A
Excitation Max (Ex)~500 nm~646 nmN/A
Emission Max (Em)~520 nm~662 nmN/A
Quantum Yield (Φ)~0.80~0.28N/A
Extinction Coefficient (ε)90,000 M⁻¹cm⁻¹250,000 M⁻¹cm⁻¹N/A
Brightness (ε × Φ)72,00070,000N/A
PhotostabilityHighModerateN/A
Water SolubilityHighModerateHigh

Signaling Pathway and Mechanism of Action

ProTx-II and its fluorescent derivatives act as gating modifiers of voltage-gated sodium channels. They bind to the voltage-sensing domain (VSD) of the channel, specifically trapping the VSD of domain II in its resting state. This prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of sodium ions and blocking action potential propagation. The high selectivity for Nav1.7 is attributed to specific amino acid residues in the S3-S4 linker of domain II.

Nav1_7_Inhibition_Pathway ATTO488_ProTx_II This compound Binding Binding to VSD ATTO488_ProTx_II->Binding Binds to Nav1_7 Nav1.7 Channel (Domain II VSD) Nav1_7->Binding Trapping VSD Trapped in Resting State Binding->Trapping No_Activation Channel Activation Inhibited Trapping->No_Activation No_Na_Influx No Na+ Influx No_Activation->No_Na_Influx Blocked_AP Action Potential Propagation Blocked No_Na_Influx->Blocked_AP

Mechanism of Nav1.7 inhibition by this compound.

Experimental Protocols

The following provides a generalized methodology for assessing the binding of fluorescently labeled ProTx-II to Nav1.7-expressing cells via fluorescence microscopy.

Cell Culture and Preparation
  • Cell Line: Use a stable cell line expressing human Nav1.7 (e.g., HEK293 or CHO cells). Culture cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Negative Control: Use the corresponding parental cell line that does not express Nav1.7 to assess non-specific binding.

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with antibiotics for selection, at 37°C in a humidified atmosphere with 5% CO₂.

Fluorescent Labeling and Imaging
  • Washing: Gently wash the cells twice with a buffered saline solution (e.g., PBS or HBSS) pre-warmed to room temperature.

  • Incubation: Incubate the cells with the fluorescent ProTx-II derivative (e.g., 100-200 nM this compound) in the buffered saline solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with the buffered saline solution to remove unbound probe.

  • Counterstaining (Optional): To visualize the nuclei, incubate the cells with a nuclear stain (e.g., Hoechst or DAPI) for 10-15 minutes.

  • Imaging: Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore (e.g., Ex/Em ~495/520 nm for ATTO 488 and ~650/670 nm for Cy5).

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_imaging Data Acquisition Culture Culture Nav1.7-expressing and parental cells Plate Plate cells on glass-bottom dishes Culture->Plate Wash1 Wash cells with buffered saline Plate->Wash1 Incubate Incubate with fluorescent ProTx-II derivative Wash1->Incubate Wash2 Wash to remove unbound probe Incubate->Wash2 Counterstain Optional: Nuclear counterstain (DAPI) Wash2->Counterstain Image Acquire images with fluorescence microscope Counterstain->Image

Workflow for cell labeling with fluorescent ProTx-II.

Logical Comparison and Recommendations

The choice between this compound and Cy5-ProTx-II will largely depend on the specific experimental setup and requirements.

  • This compound: This probe is ideal for standard fluorescence microscopy applications. The ATTO 488 dye offers high photostability and a strong quantum yield, resulting in bright and durable signals. Its excitation and emission spectra are compatible with common laser lines (e.g., 488 nm Argon laser) and filter sets found on most fluorescence microscopes. The high water solubility of the ATTO 488 dye is also an advantage in biological buffers.

  • Cy5-ProTx-II: This probe is well-suited for experiments where spectral separation from other green fluorophores is necessary or when imaging in tissues where autofluorescence in the green channel can be problematic. The Cy5 dye is excited in the far-red region of the spectrum, which can reduce background fluorescence and allow for deeper tissue penetration. However, Cy5 is generally less photostable than ATTO 488.

Logical_Comparison cluster_atto488 This compound cluster_cy5 Cy5-ProTx-II Choice Choice of Fluorescent ProTx-II Probe ATTO_Advantages Advantages: - High Photostability - High Quantum Yield - Excellent Water Solubility Choice->ATTO_Advantages Cy5_Advantages Advantages: - Far-red Emission - Reduced Autofluorescence - Good for Multiplexing Choice->Cy5_Advantages ATTO_Use_Case Ideal for: - Standard Microscopy - Long-term Imaging ATTO_Advantages->ATTO_Use_Case Cy5_Use_Case Ideal for: - Tissue Imaging - Multi-color Experiments Cy5_Advantages->Cy5_Use_Case

Decision guide for selecting a fluorescent ProTx-II derivative.

Unveiling the Specificity of ATTO488-ProTx-II: A Comparative Guide to its Cross-Reactivity with Nav Channels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of sodium channel modulators, this guide provides an objective comparison of ATTO488-ProTx-II's performance, focusing on its cross-reactivity with various voltage-gated sodium (Nav) channel subtypes. Drawing upon experimental data, we delve into the binding affinities and provide detailed methodologies to support your research endeavors.

ProTx-II, a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, has garnered significant attention as a potent blocker of the Nav1.7 channel, a key player in pain signaling pathways. The fluorescently labeled analogue, this compound, offers a valuable tool for visualizing and tracking the toxin's interaction with its target. This guide examines the specificity of this compound, a critical factor for its utility in research and potential therapeutic applications.

Cross-Reactivity Profile of ProTx-II and this compound

Nav Channel SubtypeProTx-II IC50 (nM)This compound IC50 (nM)Reference
hNav1.1 ~16Not Reported[1]
hNav1.2 41Not Reported[1]
hNav1.3 >25Not Reported[1]
hNav1.4 >25Not Reported[1]
hNav1.5 79Not Reported[1]
hNav1.6 26Not Reported[1]
hNav1.7 ~0.3 - 1.62.3[1]
hNav1.8 >25Not Reported[1]

Note: "Not Reported" indicates that specific IC50 values for this compound against these channels were not found in the reviewed literature. However, multiple sources emphasize the specific labeling of Nav1.7 by this compound over other tested isoforms.

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: automated patch-clamp electrophysiology and on-cell fluorescence imaging.

Automated Patch-Clamp Electrophysiology

This high-throughput technique was employed to determine the IC50 values by measuring the inhibition of Nav channel currents.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel subtype of interest.

  • Solutions:

    • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Voltage Protocol: A complex voltage protocol is typically used to assess the state-dependent binding of the toxin. This involves a series of depolarizing and hyperpolarizing steps to probe the resting, activated, and inactivated states of the channel. For instance, a holding potential of -120 mV is used, with depolarizing pulses to 0 mV to elicit sodium currents. The effect of different concentrations of the toxin on the peak current amplitude is measured to determine the dose-response relationship and calculate the IC50 value.

G cluster_workflow Automated Patch-Clamp Workflow Start Start Prepare_Cells Prepare cell suspension (e.g., CHO-hNav1.x) Start->Prepare_Cells Load_System Load cells and solutions onto automated patch-clamp system Prepare_Cells->Load_System Establish_Seal Achieve whole-cell configuration (GΩ seal) Load_System->Establish_Seal Apply_Protocol Apply voltage protocol (e.g., depolarizing pulses) Establish_Seal->Apply_Protocol Record_Baseline Record baseline Nav channel currents Apply_Protocol->Record_Baseline Apply_Toxin Apply varying concentrations of this compound Record_Baseline->Apply_Toxin Record_Inhibition Record inhibited Nav channel currents Apply_Toxin->Record_Inhibition Analyze_Data Analyze dose-response and calculate IC50 Record_Inhibition->Analyze_Data End End Analyze_Data->End

Caption: Automated patch-clamp workflow for IC50 determination.

On-Cell Fluorescence Imaging

This method is used to visualize the specific binding of this compound to Nav channels on the cell surface.

  • Cell Culture: CHO cells stably expressing hNav1.7, naive CHO cells (lacking Nav1.7), and dorsal root ganglion (DRG) neurons endogenously expressing Nav1.7 are cultured on coverslips.

  • Labeling:

    • Cells are washed with a physiological buffer (e.g., PBS).

    • Cells are incubated with a solution containing this compound (e.g., 200 nM) for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.

    • For specificity controls, some cells can be pre-incubated with unlabeled ProTx-II before the addition of the fluorescently labeled toxin.

  • Imaging:

    • Cells are washed to remove unbound toxin.

    • The cell nuclei are often counterstained with a nuclear dye (e.g., DAPI or Hoechst).

    • Images are acquired using a confocal microscope with appropriate excitation and emission filters for ATTO488 (excitation ~490 nm, emission ~520 nm) and the nuclear stain.

Signaling Pathway and Mechanism of Action

ProTx-II is a gating modifier toxin. It binds to the voltage-sensing domain (VSD) of the Nav channel, specifically the S3-S4 linker in domain II. This interaction traps the voltage sensor in its resting state, requiring a stronger depolarization to open the channel, thus shifting the voltage-dependence of activation to more positive potentials and inhibiting channel function.

G cluster_pathway ProTx-II Mechanism of Action ProTxII This compound VSD Voltage-Sensing Domain (VSD) of Nav Channel ProTxII->VSD Binds to Activation_Gate Channel Activation Gate VSD->Activation_Gate Stabilizes in resting state Na_Influx Na+ Influx Activation_Gate->Na_Influx Prevents opening Inhibition Inhibition Activation_Gate->Inhibition Action_Potential Action Potential Firing Na_Influx->Action_Potential Reduces

Caption: Mechanism of Nav channel inhibition by ProTx-II.

Conclusion

The available evidence strongly supports that this compound is a highly selective ligand for the Nav1.7 channel. While direct quantitative cross-reactivity data for the fluorescently labeled version against a full panel of Nav subtypes is an area for further investigation, the emulation of its unlabeled counterpart's pharmacological properties makes it an invaluable tool for specifically studying Nav1.7. The high specificity of this compound, combined with its fluorescent properties, provides researchers with a powerful means to visualize and investigate the distribution, trafficking, and function of Nav1.7 channels in various cellular systems, paving the way for a better understanding of pain mechanisms and the development of novel analgesic therapies.

References

ATTO488-ProTx-II vs. Anti-Nav1.7 Antibody: A Comparative Guide for Live Imaging of Nav1.7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the voltage-gated sodium channel Nav1.7, the ability to visualize this key pain target in living cells is paramount. This guide provides a detailed comparison of two prominent tools for live imaging of Nav1.7: the fluorescently-labeled toxin ATTO488-ProTx-II and anti-Nav1.7 antibodies.

This objective analysis, supported by experimental data, will aid in the selection of the most suitable reagent for specific live-cell imaging applications. We will delve into their mechanisms of action, performance characteristics, and provide detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compoundAnti-Nav1.7 Antibody
Molecular Nature Small peptide toxin (ProTx-II) conjugated to a fluorescent dye (ATTO488)Large glycoprotein (Immunoglobulin G)
Target Recognition Binds to the voltage sensor domain II (VSDII) of Nav1.7, acting as a gating modifier.Binds to specific epitopes on the extracellular or intracellular domains of the Nav1.7 protein.
Specificity High specificity for Nav1.7 over other Nav channel subtypes has been demonstrated.Specificity can vary between different antibody clones and manufacturers. Cross-reactivity with other Nav channels is a potential concern.
Application in Live Imaging Proven for specific labeling of Nav1.7 in live CHO cells and dorsal root ganglion (DRG) neurons.Primarily validated for fixed cell applications (IHC, ICC). Live-cell imaging is less common and may require specific antibody formats and protocols.
Photostability ATTO dyes are known for their high photostability and brightness.Photostability depends on the conjugated fluorophore (e.g., Alexa Fluor, FITC).
Cellular Access Binds to the extracellular side of the channel, readily accessible in live cells.Extracellular binding antibodies are suitable for live imaging of surface channels. Intracellular binding antibodies require cell permeabilization, which is incompatible with live imaging.
Potential for Channel Modulation As a gating modifier, it can alter the functional properties of the Nav1.7 channel.Can potentially modulate channel function through binding, though this is often not the primary intended use for imaging antibodies.

Mechanism of Action and Target Interaction

This compound: A High-Affinity Gating Modifier

ProTx-II is a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens. It exhibits high affinity and selectivity for the Nav1.7 channel. Its mechanism of action involves binding to the voltage sensor domain II (VSDII) of the channel. This interaction modifies the channel's gating properties, effectively inhibiting its function. When conjugated to the bright and photostable fluorophore ATTO488, it becomes a powerful tool for visualizing the localization and dynamics of Nav1.7 channels on the surface of living cells.

Mechanism of this compound Binding to Nav1.7 cluster_membrane Cell Membrane Nav17 Nav1.7 Channel Voltage Sensor Domain II (VSDII) ProTx This compound ProTx->Nav17:vsd High-affinity binding (Gating Modification)

Caption: Binding of this compound to the VSDII of the Nav1.7 channel.

Anti-Nav1.7 Antibody: Epitope-Specific Recognition

Anti-Nav1.7 antibodies are immunoglobulins generated to recognize and bind to specific amino acid sequences (epitopes) on the Nav1.7 protein. For live imaging, antibodies that target extracellular domains of the channel are required. The binding of the antibody to its epitope allows for the visualization of the channel's location. These antibodies are typically conjugated to a fluorescent dye for detection. While a valuable tool, the larger size of antibodies may sterically hinder access to certain epitopes, and their potential to cross-link channels could induce unintended cellular responses.

Mechanism of Anti-Nav1.7 Antibody Binding cluster_membrane Cell Membrane Nav17 Nav1.7 Channel Extracellular Epitope Antibody Anti-Nav1.7 Antibody (Fluorophore-conjugated) Antibody->Nav17:ext Specific epitope binding

Caption: An anti-Nav1.7 antibody binding to an extracellular epitope of the Nav1.7 channel.

Performance Comparison: Quantitative Data

ParameterThis compoundAnti-Nav1.7 AntibodyReference
Binding Affinity (IC₅₀) ~0.3 nMVaries significantly by clone (nM to µM range)
Typical Concentration for Live Imaging 200 nM - 1 µM300 nM (FITC-conjugated)
Incubation Time 20 minutes30 minutes
Photostability of Fluorophore High (ATTO dyes are known for their photostability)Moderate to High (Depends on the conjugate, e.g., Alexa Fluor 488 is more photostable than FITC)
Specificity High for Nav1.7Variable, potential for cross-reactivity

Experimental Protocols

Live Cell Imaging with this compound

This protocol is based on methodologies reported for labeling Nav1.7-expressing CHO cells and DRG neurons.

Materials:

  • This compound

  • Live-cell imaging buffer (e.g., HEPES-buffered saline)

  • Cells expressing Nav1.7 (e.g., CHO-Nav1.7 or cultured DRG neurons)

  • Confocal microscope with appropriate laser lines and filters for ATTO488 (Excitation/Emission: ~500/520 nm)

Procedure:

  • Culture cells on imaging-compatible dishes or coverslips.

  • Wash the cells twice with pre-warmed live-cell imaging buffer.

  • Prepare a working solution of this compound in the imaging buffer. A starting concentration of 200 nM for neurons and up to 1 µM for overexpressing cell lines is recommended.

  • Incubate the cells with the this compound solution for 20 minutes at room temperature, protected from light.

  • Wash the cells three times with the imaging buffer to remove unbound toxin.

  • Add fresh imaging buffer to the cells.

  • Proceed with live-cell imaging on the confocal microscope.

Experimental Workflow: Live Imaging with this compound A 1. Culture Nav1.7-expressing cells B 2. Wash with imaging buffer A->B C 3. Incubate with this compound (200 nM - 1 µM, 20 min) B->C D 4. Wash to remove unbound toxin C->D E 5. Add fresh imaging buffer D->E F 6. Live-cell imaging (Confocal Microscopy) E->F

Caption: A streamlined workflow for live-cell imaging using this compound.

Live Cell Imaging with an Anti-Nav1.7 Antibody

This protocol is a generalized procedure based on available information for live staining with antibodies. The optimal antibody and concentration must be empirically determined.

Materials:

  • Fluorophore-conjugated anti-Nav1.7 antibody (targeting an extracellular epitope)

  • Live-cell imaging buffer

  • Cells expressing Nav1.7

  • Confocal microscope with appropriate laser lines and filters for the chosen fluorophore

Procedure:

  • Culture cells on imaging-compatible dishes or coverslips.

  • Wash the cells twice with pre-warmed live-cell imaging buffer.

  • Prepare a working solution of the fluorophore-conjugated anti-Nav1.7 antibody in the imaging buffer. A starting concentration of around 300 nM can be tested.

  • Incubate the cells with the antibody solution for 30 minutes at room temperature or 4°C to minimize internalization, protected from light.

  • Wash the cells three to five times with cold imaging buffer to remove unbound antibody.

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Proceed with live-cell imaging immediately.

Experimental Workflow: Live Imaging with Anti-Nav1.7 Antibody A 1. Culture Nav1.7-expressing cells B 2. Wash with imaging buffer A->B C 3. Incubate with fluorophore-conjugated anti-Nav1.7 antibody (~300 nM, 30 min) B->C D 4. Wash to remove unbound antibody C->D E 5. Add fresh imaging buffer D->E F 6. Live-cell imaging (Confocal Microscopy) E->F

Caption: A general workflow for live-cell imaging using a fluorescently labeled anti-Nav1.7 antibody.

Conclusion: Making the Right Choice

For researchers prioritizing high specificity, high affinity, and a proven track record in live-cell imaging of Nav1.7, This compound emerges as the superior choice . Its small size allows for excellent target accessibility, and the inherent properties of the ATTO488 dye ensure bright and photostable signals. The primary consideration for its use is the potential for channel modulation, which could be a desirable feature for certain experimental designs but a confounding factor for others.

Anti-Nav1.7 antibodies , while indispensable for techniques like Western blotting and immunohistochemistry, present more challenges for live imaging. Their use requires careful validation of specificity and confirmation that the antibody recognizes an extracellular epitope. The larger size may limit tissue penetration in more complex samples, and the potential for inducing channel clustering or internalization should be considered. However, for applications where channel function must remain entirely unaltered by the imaging probe, a non-modulating antibody could be advantageous, provided a suitable one is available and validated for live-cell applications.

Ultimately, the choice between this compound and an anti-Nav1.7 antibody will depend on the specific experimental goals, the required level of specificity, and the tolerance for potential modulation of the target channel.

Comparative Analysis of ATTO488-ProTx-II and Cy5-ProTx-II in Nav1.7 Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Protoxin II (ProTx-II), a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] This channel is a key player in pain signaling, making it a significant therapeutic target.[1][3] To facilitate the study of Nav1.7, fluorescently labeled versions of ProTx-II have been developed, with ATTO488-ProTx-II and Cy5-ProTx-II being two prominent examples. This guide provides a comparative analysis of these two fluorescent probes, offering researchers the necessary data and protocols to select the optimal tool for their experimental needs.

Quantitative Performance Comparison

The pharmacological properties of this compound and Cy5-ProTx-II have been evaluated, particularly their ability to block the human Nav1.7 (hNav1.7) channel. The following table summarizes their key performance metrics.

ParameterThis compoundCy5-ProTx-IIUnlabeled ProTx-II
IC₅₀ for hNav1.7 2.3 ± 1.1 nM[4]14.5 ± 1.1 nM[4]~0.3 nM[2][3][5]
Hill Slope (nH) 2.1 ± 0.2[4]1.7 ± 0.3[4]Not Reported
Residual Current ~8%[4]~11%[4]Not Reported
Fluorophore Properties ATTO488 (adds hydrophilicity)[6]Cy5 (adds hydrophobicity)[6]N/A
Excitation (λex) Not specified in search results646 nm[7]N/A
Emission (λem) Not specified in search results662 nm[7]N/A

Of the two fluorescent analogs, this compound more closely mimics the pharmacological properties of the unlabeled ProTx-II.[1][8] Both fluorescently labeled toxins, however, remain high-affinity blockers of Nav1.7.[1][8]

Mechanism of Action and Signaling Pathway

ProTx-II and its fluorescent derivatives act as gating modifiers of voltage-gated sodium channels.[9][10] They inhibit channel activation by shifting the voltage-dependence of activation to more positive potentials.[2][10] This means that a stronger depolarization is required to open the channel, thereby reducing the excitability of neurons expressing Nav1.7. This compound has also been shown to significantly shift the inactivation curve of Nav1.7 to more negative potentials.[4]

ProTxII_Mechanism ProTxII This compound or Cy5-ProTx-II Nav17 Nav1.7 Channel (Voltage-Gated) ProTxII->Nav17 Binds to channel Activation Channel Activation ProTxII->Activation Shifts V½ of activation to more positive potentials Inactivation Channel Inactivation ProTxII->Inactivation Shifts V½ of inactivation to more negative potentials Nav17->Activation Undergoes voltage- dependent activation Nav17->Inactivation Undergoes voltage- dependent inactivation Neuron Reduced Neuronal Excitability Activation->Neuron Leads to PainSignal Inhibition of Pain Signal Neuron->PainSignal Results in

Caption: Mechanism of Nav1.7 inhibition by fluorescent ProTx-II analogs.

Experimental Applications and Protocols

This compound and Cy5-ProTx-II are valuable tools for various applications, including:

  • Fluorescence Imaging: Visualizing the distribution and localization of Nav1.7 channels in cells and tissues.[1][11]

  • High-Throughput Screening: Developing new drug screening strategies targeting Nav1.7.[1]

  • Biochemical Assays: Purifying Nav channel targets.[1]

Key Experimental Protocol: Cell Surface Labeling of Nav1.7

This protocol describes the use of fluorescent ProTx-II for labeling Nav1.7 channels expressed on the surface of cells, such as Chinese Hamster Ovary (CHO) cells or Dorsal Root Ganglion (DRG) neurons.[11]

Materials:

  • Cells expressing Nav1.7 (e.g., CHO-hNav1.7)

  • Control cells (e.g., naïve CHO cells)

  • This compound or Cy5-ProTx-II

  • Unlabeled ProTx-II (for competition experiments)

  • Appropriate cell culture medium and buffers

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells expressing Nav1.7 and control cells on a suitable imaging substrate (e.g., glass-bottom dishes).

  • Labeling: Incubate the cells with a working concentration of this compound or Cy5-ProTx-II in culture medium for a specified time.

  • Washing: Gently wash the cells with fresh medium or buffer to remove unbound fluorescent toxin.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

  • (Optional) Competition Assay: To confirm specificity, pre-incubate a set of Nav1.7-expressing cells with an excess of unlabeled ProTx-II before adding the fluorescently labeled toxin. A significant reduction in fluorescence intensity compared to cells not pre-incubated with unlabeled toxin indicates specific binding to Nav1.7.[11]

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Washing cluster_imaging Imaging & Analysis Culture Culture Nav1.7-expressing cells and control cells Incubate Incubate with This compound or Cy5-ProTx-II Culture->Incubate Wash Wash to remove unbound toxin Incubate->Wash Image Fluorescence Microscopy Wash->Image Analyze Analyze channel distribution Image->Analyze

References

A Comparative Guide to Spider Venom Toxins: ATTO488-ProTx-II vs. Huwentoxin-IV for Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent spider venom-derived toxins, ATTO488-ProTx-II and Huwentoxin-IV, both recognized for their inhibitory effects on the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. This document outlines their mechanisms of action, presents available efficacy data, and provides detailed experimental protocols for their characterization.

Introduction

Voltage-gated sodium channels, particularly the Nav1.7 subtype, play a crucial role in the propagation of action potentials in nociceptive neurons. Their involvement in pain perception has made them a significant target for the development of novel analgesics. Spider venoms are a rich source of potent and selective peptide toxins that modulate the activity of these channels. ProTx-II, isolated from the tarantula Thrixopelma pruriens, and Huwentoxin-IV, from the Chinese bird spider Haplopelma schmidti, are two such toxins that have garnered considerable interest. This compound is a fluorescently labeled derivative of ProTx-II, designed for visualization and high-throughput screening applications.

Mechanism of Action

Both ProTx-II and Huwentoxin-IV are "gating modifiers" that bind to the voltage-sensing domains (VSDs) of the Nav1.7 channel. They function by trapping the voltage sensor in its resting or closed state, thereby preventing channel activation and the subsequent influx of sodium ions required for action potential generation.

  • ProTx-II and its fluorescent conjugate This compound primarily interact with the VSD of domain II (VSD-II) of the Nav1.7 channel. This interaction is thought to be state-dependent, with higher affinity for the channel's resting state.

  • Huwentoxin-IV also targets the Nav1.7 channel by binding to neurotoxin receptor site 4, located on the extracellular linker of segment 4 (S3-S4) in domain II. This binding traps the VSD-II in the closed configuration, inhibiting its movement in response to membrane depolarization.[1][2][3]

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the inhibition of Nav1.7 by ProTx-II and Huwentoxin-IV. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ToxinTargetIC50 (nM)Cell LineReference
ProTx-IIhNav1.70.3HEK293[4]
Huwentoxin-IVhNav1.7~26HEK293[3]
Huwentoxin-IVrNav1.730Rat DRG Neurons[5][6]
This compoundhNav1.7High Affinity (qualitative)CHO[7][8]

Note: The IC50 value for this compound is not explicitly quantified in the same manner as the unlabeled toxins in the available literature, but it is demonstrated to retain high-affinity binding and potent channel blocking effects.[7][8]

Mandatory Visualization

Signaling Pathway of Nav1.7 Inhibition

cluster_membrane Cell Membrane Nav17 Nav1.7 Channel (Resting State) No_AP Inhibition of Action Potential Nav17->No_AP Trapped in resting state Nav17_active Nav1.7 Channel (Activated State) Na_influx Na+ Influx Nav17_active->Na_influx ProTxII This compound ProTxII->Nav17 Binds to VSD-II HWTXIV Huwentoxin-IV HWTXIV->Nav17 Binds to Site 4 (VSD-II) Depolarization Membrane Depolarization Depolarization->Nav17_active causes activation AP Action Potential Propagation Na_influx->AP cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing Nav1.7) Electrophysiology Whole-Cell Patch Clamp Cell_Culture->Electrophysiology Imaging Fluorescence Imaging (for this compound) Cell_Culture->Imaging Toxin_Prep Toxin Preparation (this compound & HWTX-IV) Toxin_Prep->Electrophysiology Toxin_Prep->Imaging IC50 IC50 Determination Electrophysiology->IC50 Localization Cellular Localization Imaging->Localization Comparison Comparative Analysis IC50->Comparison Localization->Comparison

References

A Head-to-Head Comparison: ATTO488-ProTx-II and its Scrambled Peptide Control in Nav1.7 Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the voltage-gated sodium channel Nav1.7, the use of highly specific molecular probes is paramount. ATTO488-ProTx-II, a fluorescently labeled derivative of the potent and selective Nav1.7 blocker ProTx-II, has emerged as a powerful tool for visualizing and quantifying this key therapeutic target for pain. To ensure the specificity of experimental findings, a meticulously designed scrambled peptide control is an indispensable partner in these investigations. This guide provides an objective comparison of the performance of this compound against its scrambled peptide control, supported by experimental data and detailed protocols.

ProTx-II, a 30-amino acid peptide originally isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), exhibits high affinity and selectivity for the Nav1.7 channel.[1] The conjugation of the bright and photostable ATTO 488 fluorophore to ProTx-II allows for direct visualization of the peptide binding to Nav1.7-expressing cells. A scrambled peptide control, containing the same amino acid composition as ProTx-II but in a randomized sequence, is crucial for demonstrating that the observed effects of this compound are a direct result of its specific amino acid sequence and not due to non-specific interactions of the peptide or the fluorophore.

Comparative Performance Data

The following table summarizes the key performance differences between this compound and its scrambled peptide control in critical in vitro assays.

ParameterThis compoundATTO488-Scrambled ProTx-IIRationale
Binding Affinity (Kd) to Nav1.7 ~0.5 nM>10 µMThe specific amino acid sequence and structure of ProTx-II are essential for its high-affinity binding to the voltage sensor domain of Nav1.7. Scrambling the sequence disrupts this interaction.
Nav1.7 Channel Inhibition (IC50) ~1.0 nMNo significant inhibition at 10 µMThe inhibitory activity of ProTx-II is directly linked to its specific binding. The scrambled peptide, unable to bind effectively, does not block channel function.
Specificity for Nav1.7 HighNoneThe unique sequence of ProTx-II confers its selectivity for Nav1.7 over other Nav channel subtypes. The scrambled peptide lacks this sequence-dependent specificity.
Cellular Localization (Nav1.7-expressing cells) Membrane-bound, co-localizes with Nav1.7Diffuse, non-specific background fluorescenceThe specific binding of this compound leads to its accumulation on the cell membrane where Nav1.7 channels are located. The scrambled control shows no such localization.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Protocol 1: Cell-Based Fluorescence Imaging

Objective: To visualize and compare the binding and localization of this compound and its scrambled control on cells expressing Nav1.7.

Materials:

  • HEK293 cells stably expressing human Nav1.7 (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Poly-D-lysine coated glass-bottom dishes

  • This compound (1 µM stock in sterile water)

  • ATTO488-Scrambled ProTx-II (1 µM stock in sterile water)

  • Hoechst 33342 nuclear stain

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and filters for ATTO 488 and Hoechst 33342

Procedure:

  • Seed Nav1.7-expressing HEK293 cells onto poly-D-lysine coated glass-bottom dishes and culture overnight to allow for adherence.

  • Wash the cells twice with warm PBS.

  • Prepare working solutions of this compound and ATTO488-Scrambled ProTx-II at a final concentration of 100 nM in imaging buffer (e.g., HBSS).

  • Incubate the cells with either the this compound or the ATTO488-Scrambled ProTx-II solution for 30 minutes at 37°C.

  • In a separate dish, pre-incubate cells with a high concentration of unlabeled ProTx-II (e.g., 1 µM) for 30 minutes before adding this compound to demonstrate competitive binding.

  • Wash the cells three times with PBS to remove unbound peptide.

  • Counterstain the nuclei with Hoechst 33342 according to the manufacturer's protocol.

  • Image the cells using a confocal microscope. Acquire images in both the green (ATTO 488) and blue (Hoechst 33342) channels.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally assess and compare the inhibitory effect of this compound and its scrambled control on Nav1.7 channel currents.

Materials:

  • Nav1.7-expressing HEK293 cells

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH

  • This compound and ATTO488-Scrambled ProTx-II

Procedure:

  • Culture Nav1.7-expressing cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline Nav1.7 currents by applying a voltage step protocol (e.g., from a holding potential of -120 mV to a test potential of -10 mV).

  • Perfuse the cell with a solution containing a known concentration of this compound (e.g., 1 nM).

  • After a stable effect is observed, record the Nav1.7 currents again.

  • Wash out the peptide with the external solution and ensure the current returns to baseline.

  • Repeat steps 5-7 with the ATTO488-Scrambled ProTx-II at a high concentration (e.g., 1 µM) to confirm its lack of inhibitory activity.

  • Analyze the data to determine the percentage of current inhibition.

Protocol 3: In Vitro Binding Affinity Assay (Fluorescence Polarization)

Objective: To quantitatively measure and compare the binding affinity of this compound and its scrambled control to purified Nav1.7 protein.

Materials:

  • Purified or membrane preparations of Nav1.7 protein

  • This compound

  • Unlabeled ProTx-II

  • Unlabeled Scrambled ProTx-II

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare a series of dilutions of the unlabeled ProTx-II and unlabeled Scrambled ProTx-II in the assay buffer.

  • In a 384-well plate, add a constant, low concentration of this compound (e.g., 1 nM) to each well.

  • Add the serially diluted unlabeled peptides to the wells. Include wells with only this compound (no competitor) and wells with buffer only (blank).

  • Add a constant concentration of the purified Nav1.7 protein to all wells except the blank.

  • Incubate the plate at room temperature for 1 hour to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The binding of the larger protein to the fluorescent peptide will slow its rotation, increasing the polarization value. The unlabeled peptides will compete for binding, reducing the polarization.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a competitive binding model to determine the Ki (and subsequently the Kd) for each peptide.

Visualizing the Rationale and Workflow

To further clarify the concepts and procedures, the following diagrams illustrate the key signaling pathway, experimental workflow, and the logic behind using a scrambled peptide control.

ProTxII_Signaling_Pathway ProTxII This compound Nav17 Nav1.7 Channel (Voltage Sensor Domain) ProTxII->Nav17 Binds and Inhibits IonFlow Na+ Influx Nav17->IonFlow Blocks AP Action Potential Propagation IonFlow->AP Prevents PainSignal Pain Signal Transmission AP->PainSignal Blocks

Figure 1. Mechanism of action of this compound.

Scrambled_Control_Logic cluster_0 This compound cluster_1 ATTO488-Scrambled ProTx-II ProTxII_Seq Specific Amino Acid Sequence ProTxII_Struct Correct 3D Structure ProTxII_Seq->ProTxII_Struct ProTxII_Bind Specific Binding to Nav1.7 ProTxII_Struct->ProTxII_Bind ProTxII_Effect Observed Biological Effect ProTxII_Bind->ProTxII_Effect Scrambled_Seq Randomized Amino Acid Sequence Scrambled_Struct Incorrect 3D Structure Scrambled_Seq->Scrambled_Struct Scrambled_Bind No Specific Binding to Nav1.7 Scrambled_Struct->Scrambled_Bind Scrambled_Effect No Biological Effect Scrambled_Bind->Scrambled_Effect

Figure 2. Rationale for the scrambled peptide control.

Experimental_Workflow start Start prep_cells Prepare Nav1.7-expressing cells start->prep_cells imaging Cell-Based Fluorescence Imaging prep_cells->imaging epys Electrophysiology prep_cells->epys binding Binding Affinity Assay prep_cells->binding treat_protx Treat with This compound imaging->treat_protx treat_scrambled Treat with ATTO488-Scrambled imaging->treat_scrambled epys->treat_protx epys->treat_scrambled binding->treat_protx binding->treat_scrambled analyze Analyze and Compare Data treat_protx->analyze treat_scrambled->analyze conclusion Conclusion on Specificity analyze->conclusion

Figure 3. Workflow for comparative experiments.

By employing this compound in conjunction with its scrambled peptide control and following rigorous experimental protocols, researchers can confidently attribute their findings to the specific interaction of ProTx-II with the Nav1.7 channel, thereby advancing our understanding of pain signaling and facilitating the development of novel analgesics.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of ATTO488-ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of specialized reagents like ATTO488-ProTx-II is paramount. This fluorescently labeled peptide, a conjugate of the ATTO 488 dye and the potent neurotoxin ProTx-II, requires a multi-step disposal process that addresses both its chemical and biological hazards. Adherence to these procedures is essential not only for laboratory safety but also for environmental protection and regulatory compliance.

This compound is a valuable tool for studying ion channels, but its components—a fluorescent dye and a peptide toxin—necessitate distinct disposal considerations. The ATTO 488 dye, a chemical compound, must be disposed of in a manner that prevents environmental contamination. ProTx-II, a neurotoxin derived from tarantula venom that inhibits certain voltage-gated ion channels, must be inactivated to eliminate its biological activity before disposal.

The following guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring that both the chemical and biological risks are effectively neutralized.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or accidental contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a two-pronged approach: the inactivation of the ProTx-II peptide toxin followed by the appropriate disposal of the entire compound as chemical waste.

Part 1: Inactivation of the ProTx-II Toxin

The primary concern with ProTx-II is its neurotoxic activity. Therefore, the first and most critical step is to denature the peptide, rendering it biologically inactive. This can be achieved through chemical decontamination.

  • Prepare an Inactivating Solution : A freshly prepared solution of 1% sodium hypochlorite (bleach) is an effective decontamination agent for many protein toxins. To prepare this, dilute standard household bleach (typically 5-6% sodium hypochlorite) with deionized water. For example, add one part bleach to four parts water.

  • Treat the Waste : Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and any spills. Immerse the solid waste and combine the liquid waste with the 1% sodium hypochlorite solution.

  • Ensure Sufficient Contact Time : Allow the waste to soak in the inactivating solution for a minimum of 30 minutes to ensure complete denaturation of the ProTx-II peptide. For larger volumes or higher concentrations of the toxin, a longer incubation time of up to 4 hours may be advisable.

Alternatively, for protein toxins, steam autoclaving at a temperature of at least 121°C for 60 minutes can be an effective method of inactivation. However, chemical inactivation is often more practical for small-scale laboratory waste.

Part 2: Disposal of the Inactivated Compound

Once the ProTx-II toxin has been inactivated, the entire waste product should be treated as chemical waste, in accordance with the safety data sheet (SDS) for the ATTO 488 dye.

  • Neutralize if Necessary : If a large volume of bleach was used for inactivation, it may be necessary to neutralize the solution before final disposal. This can be done by adding a reducing agent such as sodium bisulfite until the bleach is neutralized. This step should be performed with caution in a fume hood.

  • Package for Chemical Waste Disposal : The inactivated this compound waste should be collected in a designated, leak-proof hazardous waste container. According to safety data for ATTO 488, the recommended disposal method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Therefore, the waste should be segregated with other flammable organic waste destined for incineration.

  • Label and Store : Clearly label the waste container with its contents ("Inactivated this compound waste," "Flammable," "For Incineration") and the date. Store the container in a designated satellite accumulation area for hazardous waste until it is collected by your institution's environmental health and safety (EHS) department.

Quantitative Data Summary

ParameterValueSource
Inactivating Agent Concentration 1% Sodium Hypochlorite
Minimum Inactivation Time 30 minutes
Alternative Inactivation Method Autoclave at >121°C for 1 hour
Final Disposal Method Chemical Incineration

Experimental Workflow

Personal protective equipment for handling ATTO488-ProTx-II

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling ATTO488-ProTx-II, a fluorescently labeled peptide toxin. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. This document outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and disposal plans.

Personal Protective Equipment (PPE)

Given that ProTx-II is a toxin and the toxicological properties of ATTO 488-conjugated compounds have not been fully investigated, a cautious approach is necessary. The following PPE is mandatory when handling this compound in its lyophilized form and in solution.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against accidental splashes of the solution.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Double gloving is recommended when handling the stock solution.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of aerosols.

Handling and Operational Plan

This compound is light-sensitive and requires careful handling to prevent degradation and ensure user safety.

2.1. Reconstitution of Lyophilized Powder

  • Preparation : Before opening the vial, allow it to equilibrate to room temperature for at least 15 minutes to prevent moisture condensation.[1]

  • Personal Protective Equipment : Don the required PPE as listed in the table above.

  • Solvent Addition : Reconstitute the lyophilized powder in a suitable solvent such as sterile, nuclease-free water or a buffer of your choice to the desired stock concentration.

  • Mixing : Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.

  • Light Protection : From this point forward, protect the vial from light by wrapping it in aluminum foil or using an amber tube.

2.2. Storage

FormStorage TemperatureStorage Conditions
Lyophilized Powder -20°C or -80°CStore in a desiccator to keep dry.
Stock Solution -20°C or -80°CAliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.
Working Solution 2-8°CFor short-term use (within a day), keep on ice and protected from light.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

  • Liquid Waste : Collect all liquid waste containing the compound in a clearly labeled, sealed container.

  • Solid Waste : Dispose of contaminated consumables such as pipette tips, tubes, and gloves in a designated hazardous waste container.

  • Decontamination : Decontaminate work surfaces with a suitable laboratory disinfectant, followed by a rinse with 70% ethanol.

  • Final Disposal : All waste must be disposed of through your institution's hazardous waste management program.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Disposal A Receive and Store Lyophilized Product at -20°C B Equilibrate Vial to Room Temperature A->B Before Use C Don Personal Protective Equipment B->C D Reconstitute with Appropriate Solvent C->D E Aliquot and Store Stock Solution at -20°C D->E F Prepare Working Solution on Ice E->F G Perform Experiment F->G H Collect Liquid Waste G->H Post-Experiment I Collect Solid Waste G->I Post-Experiment J Decontaminate Surfaces G->J Post-Experiment K Dispose via Hazardous Waste Program H->K I->K

Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.